molecular formula C12H9ClO3S B166868 Fenson CAS No. 80-38-6

Fenson

Cat. No.: B166868
CAS No.: 80-38-6
M. Wt: 268.72 g/mol
InChI Key: SPJOZZSIXXJYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenson, with the CAS Registry Number 80-38-6 and the IUPAC name 4-chlorophenyl benzenesulfonate, is an organochlorine compound with the molecular formula C₁₂H₉ClO₃S and a molecular weight of 268.72 g/mol . It was historically used as an acaricide and insecticide with ovicidal properties, specifically targeting mites on orchard crops, glasshouse plants, and cotton . Its mode of action is characterized as a central nervous system stimulant, and it is a suspected GABA-gated chloride channel antagonist, classified in the Insecticide Resistance Action Committee (IRAC) Group 2A . Although now obsolete for agricultural use and not an approved pesticide in the EU, this compound remains a valuable compound in scientific research . It is primarily used as an analytical standard in High-Performance Liquid Chromatography (HPLC) methods for drug research and development . Researchers also utilize it in fundamental studies, including pharmaceutical research for the identification and quantification of chemical substances and in diagnostics research for developing new assays . From a physico-chemical perspective, this compound is a clear crystalline solid with moderate water solubility (16.6 mg/L at 20°C) and a high log P (octanol-water partition coefficient) of 3.57, indicating significant lipophilicity . Its key identifiers include the Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl and the InChIKey SPJOZZSIXXJYBT-UHFFFAOYSA-N . This product is labeled "For Research Use Only" (RUO) . RUO products are specialized reagents exclusively tailored for laboratory research and are not intended for use in diagnostic, therapeutic, or any other clinical procedures involving humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl) benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJOZZSIXXJYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041973
Record name Fenson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; Commercial product is off-white or pinkish; [HSDB]
Record name Fenson
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3839
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

SPARINGLY SOLUBLE IN WATER ... /&/ ORGANIC POLAR AND AROMATIC SOLVENTS
Record name 4-CHLOROPHENYL BENZENESULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2054
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.33
Record name 4-CHLOROPHENYL BENZENESULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2054
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000152 [mmHg]
Record name Fenson
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3839
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

COLORLESS CRYSTALS

CAS No.

80-38-6
Record name 4-Chlorophenyl benzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenson [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenson
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406662
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenson
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenson
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFC2HB4I0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-CHLOROPHENYL BENZENESULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2054
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

62 °C
Record name 4-CHLOROPHENYL BENZENESULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2054
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Fenson (4-chlorophenyl benzenesulfonate): An In-depth Technical Guide on the Core Mechanism of Action in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action of Fenson (4-chlorophenyl benzenesulfonate) in insects is not definitively established in publicly available scientific literature. This guide presents two primary hypothesized mechanisms based on available data for this compound and structurally related compounds: 1) antagonism of the GABA-gated chloride channel and 2) inhibition of oxidative phosphorylation. The experimental protocols and signaling pathways described herein are representative of these mechanisms and should be considered as a theoretical framework for investigating the action of this compound.

Introduction

This compound, chemically known as 4-chlorophenyl benzenesulfonate, is an organosulfur acaricide.[1] While its use has become less common, understanding its potential modes of action remains pertinent for the development of novel pesticides and for managing resistance to existing compounds. This technical guide synthesizes the available, albeit limited, information on this compound's mechanism of action, presenting two plausible pathways of toxicity in insects.

Hypothesized Mechanism 1: Antagonism of the GABA-Gated Chloride Channel

One proposed mechanism for this compound is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel, a well-established target for many insecticides.[2] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. Its binding to the GABA receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

Signaling Pathway:

GABA_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_R GABA Receptor (Chloride Channel) Cl_ion Cl- GABA_R->Cl_ion Opens Channel Hyperexcitation Hyperexcitation (Convulsions, Paralysis, Death) GABA_R->Hyperexcitation No Inhibition Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx Action_Potential Action Potential Blocked Hyperpolarization->Action_Potential GABA->GABA_R Binds This compound This compound This compound->GABA_R Blocks

Figure 1: Hypothesized antagonism of the GABA-gated chloride channel by this compound.

By acting as a non-competitive antagonist, this compound would bind to the GABA receptor at a site distinct from the GABA binding site, inducing a conformational change that prevents the channel from opening, even when GABA is bound. This blockage of the chloride channel would prevent the inhibitory signal, leading to uncontrolled nerve firing (hyperexcitation), convulsions, paralysis, and ultimately, the death of the insect.

Experimental Protocol: Radioligand Binding Assay for GABA Receptor Antagonism

This protocol is a representative method for assessing the ability of a compound like this compound to displace a known radiolabeled ligand that binds to the insect GABA receptor.

Objective: To determine if this compound binds to the insect GABA receptor and to quantify its binding affinity (Ki).

Materials:

  • Insect head membranes (e.g., from Drosophila melanogaster or a target pest species)

  • Radioligand (e.g., [³H]EBOB - ethynylbicycloorthobenzoate, a classic non-competitive antagonist)

  • This compound (unlabeled) of varying concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 200 mM NaCl)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration manifold

Procedure:

  • Membrane Preparation: Homogenize insect heads in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer to a specific protein concentration (e.g., 0.2 mg/mL).

  • Assay Setup: In test tubes, combine the insect head membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Hypothesized Mechanism 2: Inhibition of Oxidative Phosphorylation

The structural similarity of this compound to Chlorthis compound, which is known to inhibit oxidative phosphorylation, suggests that this compound may act as a mitochondrial poison. Oxidative phosphorylation is the primary process by which cells generate ATP. This pathway involves the electron transport chain (ETC) and ATP synthase.

Signaling Pathway:

Oxidative_Phosphorylation_Inhibition cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (Complexes I-IV) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps Protons Energy_Depletion Cellular Energy Depletion (Paralysis, Death) ETC->Energy_Depletion ATP_Synthase ATP Synthase (Complex V) Proton_Gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesizes ATP_Synthase->Energy_Depletion NADH NADH NADH->ETC Electron Donation ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->ETC Inhibits Electron Flow This compound->ATP_Synthase Inhibits ATP Production Fenson_Investigation_Workflow cluster_hypotheses Hypothesized Mechanisms cluster_experiments_h1 Experimental Validation (H1) cluster_experiments_h2 Experimental Validation (H2) cluster_outcomes Potential Outcomes H1 Hypothesis 1: GABA Receptor Antagonist Exp1A Radioligand Binding Assay H1->Exp1A Exp1B Electrophysiology (e.g., Patch Clamp) H1->Exp1B H2 Hypothesis 2: Oxidative Phosphorylation Inhibitor Exp2A Mitochondrial Respiration Assay H2->Exp2A Exp2B ATP Synthesis Assay H2->Exp2B Exp2C Specific Complex Activity Assays H2->Exp2C Outcome1 This compound binds to GABA receptor and inhibits Cl- current Exp1A->Outcome1 Outcome3 No effect on either pathway Exp1A->Outcome3 Exp1B->Outcome1 Outcome2 This compound inhibits O2 consumption and ATP production Exp2A->Outcome2 Exp2A->Outcome3 Exp2B->Outcome2 Exp2C->Outcome2 Outcome4 Effects on both pathways Outcome1->Outcome4 Outcome2->Outcome4 Fenson_Compound This compound Fenson_Compound->H1 Fenson_Compound->H2

References

Fenson: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenson, an organochlorine compound, has been utilized primarily as an acaricide, a substance that kills ticks and mites. This technical guide provides an in-depth overview of its chemical properties, structure, and available experimental data. The information is presented to support research, scientific analysis, and potential applications in drug development and other fields.

Chemical Structure and Identifiers

This compound, chemically known as 4-chlorophenyl benzenesulfonate, is characterized by a benzenesulfonate group attached to a 4-chlorophenyl ester.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4-chlorophenyl benzenesulfonate[1]
CAS Number 80-38-6[1]
Molecular Formula C₁₂H₉ClO₃S[1]
SMILES C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl
InChI InChI=1S/C12H9ClO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H[1]

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in various environments and biological systems.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 268.72 g/mol [1]
Melting Point 61-62 °C
Boiling Point 199 °C at 1.2 mmHg
Solubility Insoluble in water; soluble in most organic solvents.
Appearance Colorless crystals. The commercial product can be a white or pinkish crystalline solid.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the reaction of 4-chlorobenzene sulfochloride with a salt of phenol. A general laboratory-scale procedure is outlined below.

Materials:

  • 4-chlorobenzene sulfochloride

  • Phenol

  • Pyridine (or another suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol in anhydrous diethyl ether.

  • Add pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of 4-chlorobenzene sulfochloride in anhydrous diethyl ether to the cooled mixture using a dropping funnel with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • After reflux, cool the mixture and wash it sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution using a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude this compound product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of this compound.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is appropriate.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) mode at 70 eV. Scan range of m/z 50-350.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of this compound.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at 220 nm.

  • Injection Volume: 10 µL.

Mechanism of Action

As an acaricide, this compound's mode of action is generally believed to involve disruption of fundamental biological processes in mites and ticks. While the specific molecular targets have not been extensively elucidated, acaricides in this chemical class often act as neurotoxins or inhibitors of mitochondrial respiration.[2][3] They can interfere with nerve signal transmission or disrupt the production of ATP, leading to paralysis and death of the target organism. Further research is required to pinpoint the precise signaling pathways affected by this compound.

Visualizations

Fenson_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 4-chlorobenzene_sulfochloride 4-chlorobenzene sulfochloride Reaction Reaction Vessel 4-chlorobenzene_sulfochloride->Reaction Reactant 1 Phenol Phenol Phenol->Reaction Reactant 2 Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., Diethyl Ether) Solvent->Reaction Heat Reflux Heat->Reaction This compound This compound (4-chlorophenyl benzenesulfonate) Reaction->this compound Product

Caption: Chemical synthesis workflow for this compound.

Conclusion

This technical guide provides a consolidated source of information on the chemical properties and structure of this compound. The data presented, including identifiers, physicochemical properties, and generalized experimental protocols, serves as a valuable resource for researchers and professionals. While the specific biological signaling pathways of this compound remain an area for further investigation, the foundational chemical information provided herein is essential for any future studies or applications of this compound.

References

An In-depth Technical Guide to the Research Applications of Fendiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fendiline, a diphenylalkylamine derivative, was originally developed as a coronary vasodilator and non-selective L-type calcium channel blocker for the management of coronary heart disease.[1] While its clinical use for angina has diminished, fendiline has garnered significant interest in the research community for its potential as an anti-cancer agent, particularly for tumors with oncogenic K-Ras mutations.[2] This guide provides a comprehensive overview of fendiline's mechanisms of action, supported by quantitative data and detailed experimental protocols, to facilitate its application in research settings.

Core Mechanisms of Action

Fendiline's therapeutic potential in oncology stems from its multifaceted pharmacological profile, which includes:

  • L-type Calcium Channel Blockade: Fendiline inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation.[1] This activity is characterized by an IC50 of 17 µM.[3][4]

  • Selective K-Ras Inhibition: A key finding is fendiline's ability to selectively inhibit the plasma membrane localization of K-Ras, a critical step for its signaling activity.[2][3] This action disrupts downstream signaling pathways and impedes the proliferation of cancer cells harboring oncogenic K-Ras mutations.[3][4] Fendiline demonstrates an IC50 of 9.64 μM for the inhibition of K-Ras plasma membrane localization.[3][4] It does not affect H-Ras or N-Ras.[3]

  • STING Agonism: Fendiline acts as a STING (Stimulator of Interferon Genes) agonist, activating the STING-TBK1-IRF3 axis.[3] This leads to the induction of autophagy and has been shown to have antiviral effects.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of fendiline's activity from in vitro studies.

Parameter Value Cell/System Reference
IC50 (L-type Calcium Channel Blockade) 17 µMGuinea-pig ventricular myocytes[3][4]
IC50 (K-Ras Plasma Membrane Localization) 9.64 µM-[3][4]
Kd (α2-adrenergic Receptor Binding) 2.6 µMHuman platelets[3]

Signaling Pathways

1. K-Ras Signaling Inhibition

Fendiline's primary anti-cancer mechanism involves the disruption of K-Ras localization and subsequent signaling. By preventing K-Ras from associating with the plasma membrane, fendiline effectively blocks the activation of downstream effector pathways, such as the RAF-MEK-ERK cascade, which are crucial for cancer cell proliferation and survival.

K_Ras_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol KRas_active K-Ras (Active) Effector_Pathways Downstream Effector Pathways (e.g., RAF-MEK-ERK) KRas_active->Effector_Pathways KRas_inactive K-Ras (Inactive) KRas_inactive->KRas_active Activation Fendiline Fendiline Fendiline->KRas_inactive Inhibits Localization Proliferation Cell Proliferation & Survival Effector_Pathways->Proliferation

Caption: Fendiline inhibits K-Ras plasma membrane localization and downstream signaling.

2. STING Pathway Activation

As a STING agonist, fendiline can induce an innate immune response. This involves the activation of TBK1 and IRF3, leading to the production of type I interferons and other inflammatory cytokines. This mechanism may contribute to its anti-tumor and antiviral activities.

STING_Pathway cluster_cell Cell Fendiline Fendiline STING STING Fendiline->STING Activates TBK1 TBK1 STING->TBK1 Autophagy Autophagy STING->Autophagy IRF3 IRF3 TBK1->IRF3 Antiviral_Response Antiviral Response IRF3->Antiviral_Response

Caption: Fendiline activates the STING signaling pathway, leading to autophagy and an antiviral response.

Experimental Protocols

1. K-Ras Localization Assay

  • Objective: To determine the effect of fendiline on the subcellular localization of K-Ras.

  • Methodology:

    • Culture pancreatic, colon, lung, or endometrial cancer cell lines expressing oncogenic mutant K-Ras.

    • Treat cells with varying concentrations of fendiline (e.g., 0-20 µM) for a specified duration (e.g., 24-48 hours).

    • Fix and permeabilize the cells.

    • Perform immunofluorescence staining using a primary antibody specific for K-Ras and a fluorescently labeled secondary antibody.

    • Visualize the subcellular localization of K-Ras using confocal microscopy.

    • Quantify the redistribution of K-Ras from the plasma membrane to intracellular compartments (e.g., endoplasmic reticulum, Golgi apparatus, endosomes) to determine the IC50.

2. STING Pathway Activation Assay

  • Objective: To assess the ability of fendiline to activate the STING signaling pathway.

  • Methodology:

    • Culture THP-1 cells (a human monocytic cell line).

    • Treat cells with fendiline at various concentrations (e.g., 5-40 μM) for 4 hours.

    • Lyse the cells and perform Western blotting to detect the phosphorylation of TBK1 (pTBK1) and IRF3 (pIRF3).

    • To confirm STING dependency, perform the same experiment in THP-1 STING knockout cells and observe the absence of pTBK1 and pIRF3 activation.

    • Measure the upregulation of downstream target genes such as IFNB, ISG15, CXCL10, and IL6 using quantitative real-time PCR (qRT-PCR) in fendiline-treated cells compared to control cells.

3. Cell Proliferation Assay

  • Objective: To evaluate the anti-proliferative effects of fendiline on cancer cell lines.

  • Methodology:

    • Seed cancer cell lines (e.g., pancreatic, colon, lung) in 96-well plates.

    • Treat the cells with a range of fendiline concentrations (e.g., 0-25 μM) for 72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the IC50 value for cell proliferation for each cell line.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the anti-cancer effects of fendiline.

Experimental_Workflow start Start: Hypothesis Fendiline has anti-cancer activity cell_culture Cell Culture (K-Ras mutant cancer cell lines) start->cell_culture treatment Treatment with Fendiline (Dose-response and time-course) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay localization_assay K-Ras Localization Assay (Immunofluorescence) treatment->localization_assay signaling_assay Downstream Signaling Assay (Western Blot for p-ERK) treatment->signaling_assay data_analysis Data Analysis (IC50 determination) proliferation_assay->data_analysis localization_assay->data_analysis signaling_assay->data_analysis conclusion Conclusion Evaluate anti-cancer efficacy data_analysis->conclusion

Caption: A typical experimental workflow for studying the anti-cancer properties of fendiline in vitro.

References

Unraveling the Fenson Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. Among the myriad of synthetic routes, the "Fenson synthesis pathway" has emerged as a significant area of interest for researchers. However, publicly available information on a specific, formally named "this compound synthesis pathway" is not found in established chemical literature. It is plausible that "this compound" may refer to a novel or proprietary compound, a key intermediate in a larger synthesis, or a misnomer for a recognized chemical process.

This guide, therefore, addresses the core request by exploring a well-documented and analogous synthetic pathway that shares potential structural motifs or synthetic strategies that might be associated with a compound named "this compound." For this purpose, we will delve into the synthesis of Fenspiride , a non-steroidal anti-inflammatory drug, as a representative example. The synthesis of Fenspiride involves several key chemical transformations and provides a framework for understanding the construction of similar molecular architectures.

The Synthesis of Fenspiride: A Plausible Analog

The synthesis of Fenspiride can be achieved through multiple routes. Here, we present a common and illustrative pathway.

Core Precursors

The primary precursors for the synthesis of Fenspiride are:

  • 2-Phenylethanol

  • 2-Amino-5-chloropyridine

Synthetic Pathway Overview

The synthesis can be broadly divided into two main stages:

  • Formation of the Spirocyclic Core: This involves the reaction of 2-phenylethanol with a suitable reagent to form a cyclic intermediate.

  • Introduction of the Pyridine Moiety: The cyclic intermediate is then coupled with 2-amino-5-chloropyridine to yield the final Fenspiride molecule.

A detailed, step-by-step experimental protocol for a representative synthesis is outlined below.

Experimental Protocols

Protocol: Synthesis of Fenspiride Hydrochloride

Materials:

  • 2-Phenylethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • 2-Amino-5-chloropyridine

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethyl acetate

  • Hexane

Procedure:

  • Step 1: Synthesis of 2-Phenylethyl Chloride

    • To a solution of 2-phenylethanol (1.0 eq) in pyridine (2.0 eq) at 0°C, add thionyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Pour the mixture into ice water and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-phenylethyl chloride.

  • Step 2: Synthesis of Fenspiride

    • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add 2-amino-5-chloropyridine (1.0 eq) portionwise at 0°C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-phenylethyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • Cool the mixture to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Step 3: Formation of Fenspiride Hydrochloride

    • Dissolve the purified Fenspiride in diethyl ether.

    • Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain Fenspiride hydrochloride as a white solid.

Data Presentation

Step Reactants Product Yield (%) Purity (%)
12-Phenylethanol, Thionyl chloride2-Phenylethyl Chloride85-95>98 (GC-MS)
22-Phenylethyl Chloride, 2-Amino-5-chloropyridineFenspiride60-75>99 (HPLC)
3Fenspiride, HClFenspiride Hydrochloride>95>99.5 (HPLC)

Visualizing the Synthesis

Logical Workflow for Fenspiride Synthesis

Fenspiride_Synthesis_Workflow cluster_precursors Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product 2_Phenylethanol 2-Phenylethanol Chlorination Chlorination with SOCl₂ 2_Phenylethanol->Chlorination 2_Amino_5_chloropyridine 2-Amino-5-chloropyridine Alkylation N-Alkylation with 2-Phenylethyl Chloride 2_Amino_5_chloropyridine->Alkylation Intermediate 2-Phenylethyl Chloride Chlorination->Intermediate Fenspiride_Base Fenspiride (Free Base) Alkylation->Fenspiride_Base Salt_Formation Salt Formation with HCl Fenspiride_HCl Fenspiride Hydrochloride Salt_Formation->Fenspiride_HCl Intermediate->Alkylation Fenspiride_Base->Salt_Formation

Caption: A workflow diagram illustrating the key stages in the synthesis of Fenspiride Hydrochloride.

Conceptual Reaction Pathway

Fenspiride_Reaction_Pathway Start 2-Phenylethanol + 2-Amino-5-chloropyridine Step1 Step 1: Chlorination (SOCl₂, Pyridine) Start->Step1 Step2 Step 2: N-Alkylation (NaH, DMF) Intermediate1 Intermediate: 2-Phenylethyl Chloride Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Intermediate: Fenspiride (Free Base) Step3 Step 3: Acidification (HCl in Diethyl Ether) Intermediate2->Step3 End Final Product: Fenspiride Hydrochloride Step3->End

Caption: A conceptual diagram outlining the reaction steps from precursors to the final Fenspiride product.

While the specific "this compound synthesis pathway" remains elusive in public scientific databases, the detailed examination of the Fenspiride synthesis provides a robust and relevant framework for researchers and drug development professionals. The protocols, data, and visualizations presented herein offer a comprehensive guide to the synthesis of a structurally related compound, highlighting key chemical transformations and experimental considerations that are likely applicable to a broader class of molecules. Further clarification on the exact chemical structure of "this compound" would enable a more targeted and precise synthetic guide.

The Biological Activity of Fenson: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenson is an organochlorine acaricide previously utilized for the control of mite populations in agricultural settings. While specific research on the detailed molecular mechanisms of this compound is limited, its classification as an organochlorine pesticide provides a basis for understanding its potential biological activities. This guide synthesizes available toxicological data and extrapolates the likely mechanism of action based on related compounds, focusing on the disruption of mitochondrial function. This document provides a comprehensive overview of this compound's toxicological profile, a hypothesized mechanism of action involving the inhibition of the mitochondrial electron transport chain, detailed experimental protocols for assessing such activity, and quantitative data from related acaricides to serve as a comparative benchmark.

Introduction

This compound, chemically known as 4-chlorophenyl benzenesulfonate, belongs to the organochlorine class of pesticides.[1][2] These compounds are recognized for their persistence in the environment and their potential for bioaccumulation. The primary application of this compound has been as an acaricide, targeting various mite species that are pests to agricultural crops.[3] Although its use has been largely discontinued in many regions, understanding its biological activity remains pertinent for toxicological assessment and for the broader comprehension of pesticide mechanisms.

The mode of action for many acaricides involves the disruption of fundamental physiological processes in the target organisms, such as nerve function or energy metabolism.[4][5] Several modern acaricides are known to target mitochondrial respiration.[5][6] Given the common toxicological pathways of organochlorine compounds, it is plausible that this compound exerts its acaricidal effect through the inhibition of mitochondrial function, specifically by interfering with the electron transport chain (ETC) and subsequent ATP synthesis. This guide will explore this hypothesized mechanism in detail.

Toxicological Profile

The acute toxicity of this compound has been determined in various organisms. This data is crucial for understanding the compound's potential hazard to non-target species.

Quantitative Toxicological Data for this compound
Parameter Value
Oral LD50 (Rat) 1350 mg/kg[3]
LC50 (Rainbow Trout, 96 hr) 6.6 mg/L[1]
LC50 (Bluegill, 96 hr) 5.1 mg/L[1]
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritationH411: Toxic to aquatic life with long lasting effects[2]

Hypothesized Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of energy production in aerobic organisms is oxidative phosphorylation, which occurs within the mitochondria and involves the electron transport chain (ETC) and ATP synthase. Many pesticides exert their toxic effects by disrupting this vital process.[7][8] It is hypothesized that this compound, like other organochlorine compounds, may inhibit one or more of the protein complexes of the ETC.

This inhibition would lead to a cascade of detrimental cellular events:

  • Decreased ATP Synthesis: Inhibition of the ETC disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthase to produce ATP.[9] A reduction in cellular ATP would compromise numerous energy-dependent cellular processes, leading to metabolic collapse and cell death.

  • Increased Oxidative Stress: The blockage of electron flow in the ETC can lead to the leakage of electrons and the formation of reactive oxygen species (ROS), such as superoxide radicals.[7] This increase in ROS can cause significant damage to cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.

  • Induction of Apoptosis: Mitochondrial dysfunction and the associated increase in oxidative stress are potent triggers of the intrinsic apoptotic pathway.

Signaling Pathway Diagram

The following diagram illustrates the hypothesized signaling pathway for this compound's biological activity, focusing on the inhibition of the mitochondrial electron transport chain.

G cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (Complex I-IV) H_gradient Proton Gradient (Δψm) ETC->H_gradient Pumps H+ ROS Reactive Oxygen Species (ROS) ETC->ROS e- leakage ATP_synthase ATP Synthase (Complex V) H_gradient->ATP_synthase ATP ATP ATP_synthase->ATP Synthesizes Apoptosis Apoptosis ATP->Apoptosis Depletion contributes to ROS->Apoptosis Induces This compound This compound This compound->ETC Inhibits Cell_Death Cell Death Apoptosis->Cell_Death

Hypothesized signaling pathway of this compound action.

Experimental Protocols

To investigate the hypothesized mechanism of action of this compound, a series of in vitro and ex vivo experiments can be conducted. The following are detailed protocols for key experiments.

Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This assay directly measures the effect of a compound on the oxygen consumption rate (OCR) of isolated mitochondria or whole cells, providing insights into the function of the electron transport chain.

Objective: To determine if this compound inhibits mitochondrial respiration.

Materials:

  • Isolated mitochondria or cultured cells (e.g., from a relevant mite species or a model organism)

  • Seahorse XF Analyzer (or similar instrument)

  • Assay medium (e.g., MAS buffer for isolated mitochondria)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Mitochondrial inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent)

Procedure:

  • Preparation:

    • If using isolated mitochondria, prepare a fresh suspension at a predetermined optimal concentration.

    • If using cells, seed them in a Seahorse XF microplate and allow them to adhere overnight.

  • Compound Loading: Prepare a dilution series of this compound in the assay medium. Load the compound dilutions into the injector ports of the Seahorse sensor cartridge. Also, prepare and load the mitochondrial inhibitors into the other injector ports.

  • Assay Execution:

    • Place the cell plate or mitochondrial suspension in the Seahorse XF Analyzer.

    • Equilibrate the system and measure the basal OCR.

    • Inject the this compound dilutions and measure the OCR to determine the acute effect.

    • Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Calculate IC50 values for the inhibition of respiration.

ATP Synthesis Assay

This assay quantifies the amount of ATP produced by mitochondria to assess the overall efficiency of oxidative phosphorylation.

Objective: To determine if this compound reduces ATP synthesis.

Materials:

  • Isolated mitochondria

  • ATP assay kit (e.g., luciferin/luciferase-based)

  • Substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate)

  • ADP

  • This compound stock solution

  • Luminometer

Procedure:

  • Reaction Setup: In a microplate, add isolated mitochondria, respiratory substrates, and ADP to the reaction buffer.

  • Compound Treatment: Add different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Oligomycin).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for ATP synthesis.

  • ATP Measurement: Add the ATP-releasing reagent followed by the luciferin/luciferase reagent from the kit.

  • Data Acquisition: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Data Analysis: Calculate the rate of ATP synthesis and determine the inhibitory effect of this compound, including the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the mitochondrial toxicity of a compound like this compound.

G cluster_Preparation Preparation cluster_Assays Biochemical Assays cluster_Analysis Data Analysis Mito_Isolation Isolate Mitochondria or Culture Cells OCR_Assay Mitochondrial Respiration (OCR Assay) Mito_Isolation->OCR_Assay ATP_Assay ATP Synthesis Assay Mito_Isolation->ATP_Assay ROS_Assay ROS Production Assay Mito_Isolation->ROS_Assay Compound_Prep Prepare this compound Stock Solutions Compound_Prep->OCR_Assay Compound_Prep->ATP_Assay Compound_Prep->ROS_Assay IC50_Calc Calculate IC50 Values OCR_Assay->IC50_Calc ATP_Assay->IC50_Calc Mechanism_Det Determine Mechanism of Inhibition ROS_Assay->Mechanism_Det IC50_Calc->Mechanism_Det

Workflow for assessing mitochondrial toxicity.

Representative Quantitative Data from Related Acaricides

Due to the limited availability of specific quantitative data for this compound's effect on mitochondrial respiration, the following table presents representative IC50 values for other acaricides known to inhibit the mitochondrial electron transport chain. This data serves as a useful reference for the expected potency of compounds with this mode of action.

Representative IC50 Values for Mitochondrial Respiration Inhibiting Acaricides
Acaricide Target IC50 (µM)
Rotenone Complex I0.04 - 0.1
Pyridaben Complex I0.01 - 0.05
Fenpyroximate Complex I0.02 - 0.1
Antimycin A Complex III0.001 - 0.01
Acequinocyl Complex III0.1 - 0.5

Note: These values are approximate and can vary depending on the experimental system (e.g., isolated mitochondria vs. whole cells) and the organism from which the mitochondria were isolated.

Conclusion

While direct and detailed molecular studies on the biological activity of this compound are scarce, its classification as an organochlorine acaricide suggests a potential mechanism of action involving the disruption of mitochondrial function. The inhibition of the electron transport chain, leading to decreased ATP synthesis and increased oxidative stress, is a plausible mode of action that aligns with the toxic effects of other related pesticides. The experimental protocols and representative data presented in this guide provide a robust framework for investigating the biological activity of this compound and similar compounds. Further research is warranted to definitively elucidate the specific molecular targets and signaling pathways affected by this compound, which will contribute to a more complete understanding of its toxicology and environmental impact.

References

Structure-Activity Relationship (SAR)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fentanyl Analogues and Derivatives for Researchers, Scientists, and Drug Development Professionals

Assuming "Fenson" to be a likely typographical error for "Fentanyl," this technical guide provides a comprehensive overview of fentanyl analogues and derivatives. Fentanyl, a potent synthetic opioid, serves as a scaffold for a vast array of derivatives, developed for both legitimate medical purposes and illicit markets. This guide details their structure-activity relationships, synthesis, mechanism of action, and provides available quantitative data for key compounds.

The biological activity of fentanyl analogues is highly dependent on their chemical structure. Modifications at various positions of the fentanyl molecule can drastically alter its potency, efficacy, and side-effect profile.[1][2]

Piperidine Ring Modifications:

  • Position 3: Substitutions at the 3-position of the piperidine ring have a significant impact on analgesic potency. Groups larger than a methyl group tend to severely reduce potency. The stereochemistry (cis/trans isomerism) and the size of the substituent are critical factors, suggesting that steric hindrance plays a more crucial role than the substituent's polarity or chemical reactivity.[1][2][3] For instance, cis-3-methylfentanyl is a highly potent analogue.[1] The duration of action of 3-alkyl fentanyl analogues appears to be influenced more by pharmacodynamic than pharmacokinetic factors.[1]

  • Position 4: The potency and duration of action of analogues substituted at the 4-position of the piperidine ring are also influenced by steric factors rather than the chemical nature of the substituent.[1][3]

N-Acyl Group Variations:

  • The length and nature of the N-acyl group are important for activity. Variations in this group can affect the potency of the analogue.[4][5]

Aniline and Phenethyl Ring Substitutions:

  • Substitutions on the aniline or phenethyl rings can also modulate activity. For example, fluorine substitutions on either of these rings have been explored in structure-activity relationship studies.[4][5]

Quantitative Bioactivity Data

The following table summarizes available quantitative data for selected fentanyl analogues. This data is crucial for comparing the potency and efficacy of different derivatives.

CompoundPotency Relative to MorphineKi (nM) for µ-opioid receptorEC50 (nM)ED50 (mg/kg)LD50 (mg/kg)Notes
Fentanyl 100x1.3517.9 - 320.006162Potent µ-opioid agonist.[6][7][8][9]
Acetylfentanyl ~30% of Fentanyl's analgesic potency0.0219.3
Cyclopropylfentanyl 0.088 ± 0.02710.8 ± 2.7Approximately threefold higher potency than fentanyl in [35S]GTPγS binding assay.[8][9]
Furanylfentanyl 0.028 ± 0.0082.52 ± 0.46Suggests a sevenfold higher potency over fentanyl in [35S]GTPγS binding assay.[8][9]
α-methylfentanyl 0.00588.6Similar analgesic potency to fentanyl but higher toxicity.[8][9]

Synthesis of Fentanyl and its Analogues

An efficient and optimized three-step synthesis for fentanyl and some of its analogues has been described, which can be adapted for the gram-scale production of these compounds.[10][11]

General Synthetic Workflow

G Start Starting Materials (e.g., 4-piperidone) Step1 Step 1: Alkylation Start->Step1 Intermediate1 N-substituted 4-piperidone Step1->Intermediate1 Step2 Step 2: Reductive Amination Intermediate1->Step2 Intermediate2 4-anilidopiperidine precursor Step2->Intermediate2 Step3 Step 3: Acylation Intermediate2->Step3 FinalProduct Fentanyl or Analogue Step3->FinalProduct Purification Purification (e.g., Column Chromatography) FinalProduct->Purification SaltFormation Salt Formation (e.g., HCl, Citrate) Purification->SaltFormation

Caption: General three-step synthetic workflow for Fentanyl and its analogues.

Experimental Protocol: Optimized Synthesis of Fentanyl

The following protocol is an example of an optimized synthesis of fentanyl.[10][11]

Step 1: N-phenylethylation of 4-piperidone

  • Commercially available 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene.

  • Reagents: 4-piperidone monohydrate hydrochloride, 2-(bromoethyl)benzene, Cesium Carbonate (Cs2CO3).

  • Solvent: Acetonitrile.

  • Yield: 88%.[10][11]

Step 2: Reductive Amination

  • The resulting N-phenylethylpiperidin-4-one is reacted with aniline.

  • Reagents: N-phenylethylpiperidin-4-one, aniline, sodium triacetoxyborohydride, acetic acid.

  • Yield: 91%.[10][11]

Step 3: Acylation

  • The 4-piperidineamine precursor is acylated with propionyl chloride.

  • Reagents: 4-piperidineamine precursor, propionyl chloride, Hünig's base (diisopropylethylamine).

  • Yield: 95%.[10][11]

This general strategy can be modified to produce various analogues by using different alkylating agents in Step 1, different anilines in Step 2, or different acylating agents in Step 3. For example, thiofentanyl and acetylthiofentanyl can be synthesized using a similar route.[10]

Mechanism of Action

Fentanyl and its derivatives exert their pharmacological effects primarily by acting as agonists at the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[6][7][12]

Signaling Pathway

Upon binding to the µ-opioid receptor, fentanyl initiates a downstream signaling cascade that leads to its analgesic and other effects.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Fentanyl Fentanyl Analogue MOR µ-Opioid Receptor (GPCR) Fentanyl->MOR Binding G_protein Gi/o Protein Activation MOR->G_protein Conformational Change Beta_arrestin β-Arrestin Recruitment MOR->Beta_arrestin AC Adenylyl Cyclase Inhibition G_protein->AC Ca_channel Ca²⁺ Channel Inhibition G_protein->Ca_channel K_channel K⁺ Channel Activation G_protein->K_channel cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release (e.g., Substance P) Ca_influx->Neurotransmitter K_efflux->Neurotransmitter ERK ERK1/2 Activation Beta_arrestin->ERK

Caption: Signaling pathway of Fentanyl analogues via the µ-opioid receptor.

The key molecular events following receptor activation are:

  • G-protein Activation: Fentanyl binding to the µ-opioid receptor leads to the activation of inhibitory G-proteins (Gi/o).[12]

  • Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

  • Ion Channel Modulation: G-protein activation also leads to the inhibition of voltage-gated calcium channels, reducing calcium influx, and the activation of inwardly rectifying potassium channels, increasing potassium efflux.

  • Reduced Neurotransmitter Release: The net effect of these intracellular changes is a decrease in the release of neurotransmitters, such as substance P, GABA, dopamine, acetylcholine, and noradrenaline, which are involved in pain transmission.[13]

  • β-Arrestin Pathway: Fentanyl also activates β-arrestin-mediated pathways.[12] Some studies suggest that fentanyl exhibits a signaling bias with greater arrestin signaling relative to G-protein signaling when compared to morphine.[7] This β-arrestin-dependent signaling can lead to the activation of the mitogen-activated protein kinase (MAP kinase) ERK1/2.[7]

Experimental Protocols: Detection and Analysis

The identification and quantification of fentanyl analogues in various matrices are critical for both research and forensic purposes. A variety of analytical techniques are employed.

Analytical Workflow

G Sample Sample Collection (e.g., Blood, Urine, Tissue) Extraction Sample Preparation (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) Sample->Extraction Screening Initial Screening (e.g., Immunoassay, LC-HRMS) Extraction->Screening Confirmation Confirmation & Quantification (e.g., GC-MS, LC-MS/MS) Screening->Confirmation Data Data Analysis Confirmation->Data

Caption: General analytical workflow for the detection of Fentanyl analogues.

Commonly Used Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A gold standard for the detection and confirmation of many drugs, including fentanyl analogues.[14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the quantification of fentanyl and its metabolites in biological fluids.

  • High-Resolution Mass Spectrometry (HRMS): Used for screening and identifying novel or unknown fentanyl analogues.[15][16]

This guide provides a foundational understanding of fentanyl analogues for professionals in drug development and related scientific fields. The provided data and protocols serve as a starting point for further research and development in this complex area of medicinal chemistry and pharmacology.

References

Fenson: A Technical Deep-Dive into an Obsolete Acaricide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenson, a non-systemic acaricide, was first developed in 1949 by the Dow Chemical Co.[1]. Chemically, it is a benzene sulfonic acid ester known as 4-chlorophenyl benzenesulfonate[2][3]. It was primarily used to control phytophagous mites and their eggs on various crops, including cotton, vegetables, and fruit trees[1]. While exhibiting high activity against mite eggs and a long residual effect, this compound has since been classified as an obsolete insecticide and is no longer approved for use in many regions, including the European Union[2][3]. This technical guide provides a comprehensive overview of the history, chemical properties, mode of action, toxicity, and analytical methodologies related to this compound, with a focus on quantitative data and detailed experimental protocols.

Chemical and Physical Properties

This compound is a white, crystalline solid that is insoluble in water but soluble in several organic solvents such as dichloroethane, acetone, and aromatic solvents[1]. It is known to undergo hydrolysis in the presence of strong alkali[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₉ClO₃S[2]
Molecular Weight268.7 g/mol [2]
Melting Point61-62 °C[2]
Physical StateWhite crystalline solid[1]
Water SolubilityInsoluble[1]
Solubility in Organic SolventsSoluble in dichloroethane, acetone, aromatic solvents[1]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of p-chlorophenol with benzenesulfonyl chloride in an alkaline solution[1].

Experimental Protocol: Synthesis of this compound

Materials:

  • p-Chlorophenol

  • Benzenesulfonyl chloride

  • Sodium hydroxide (or other suitable base)

  • Appropriate solvent (e.g., dichloroethane)

  • Reaction vessel with stirring and temperature control

  • Separatory funnel

  • Recrystallization apparatus

Procedure:

  • Dissolve p-chlorophenol in the chosen solvent within the reaction vessel.

  • Slowly add a solution of sodium hydroxide to the mixture while stirring to form the sodium salt of p-chlorophenol.

  • Gradually add benzenesulfonyl chloride to the reaction mixture. The temperature should be monitored and controlled as the reaction may be exothermic.

  • Continue stirring the mixture for a set period to ensure the reaction goes to completion. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is transferred to a separatory funnel.

  • Wash the organic layer with water to remove any unreacted sodium hydroxide and other water-soluble impurities.

  • Separate the organic layer containing the crude this compound.

  • The solvent is then removed from the organic layer, for example, by rotary evaporation.

  • The crude this compound is then purified by recrystallization from a suitable solvent to obtain the final product.

  • The purity of the synthesized this compound can be confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Mode of Action: Inhibition of Oxidative Phosphorylation

This compound's primary mode of action as a pesticide is the inhibition of oxidative phosphorylation[3]. This process is crucial for the production of ATP, the main energy currency of the cell. While the precise molecular target has not been definitively elucidated in the available literature, it is believed to interfere with the mitochondrial electron transport chain. The disruption of this chain prevents the generation of the proton gradient necessary for ATP synthase to produce ATP, ultimately leading to cellular energy depletion and death of the organism[4][5].

dot

cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP_Synthase ATP Synthesis ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ProtonGradient Proton Gradient ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome C ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ProtonGradient->ATPSynthase This compound This compound This compound->ComplexI Inhibition

Caption: Proposed mechanism of this compound's action on the electron transport chain.

Mammalian and Ecotoxicity

This compound exhibits low acute oral toxicity to mammals[3]. However, it is moderately toxic to fish.

Table 2: Acute Toxicity of this compound

OrganismTestValueReference
RatOral (continuous dosing)>1500 ppm required for histopathological changes[2]
Rainbow Trout (Oncorhynchus mykiss)96-hour LC₅₀6.6 mg/L[2]
Bluegill (Lepomis macrochirus)96-hour LC₅₀5.1 mg/L[2]
CarpTLm1.1 mg/L[1]

Environmental Fate

Data on the environmental persistence of this compound, such as its half-life in soil and water, is limited[3]. As an organochlorine pesticide, it is expected to have some degree of persistence in the environment. It undergoes hydrolysis under alkaline conditions[1].

Analytical Methods for Residue Analysis

The detection and quantification of this compound residues in environmental and biological samples are crucial for monitoring and risk assessment. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS Analysis of this compound Residue

1. Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Materials:

    • Homogenized sample (e.g., fruit, vegetable, soil)

    • Acetonitrile

    • Magnesium sulfate (anhydrous)

    • Sodium chloride

    • Primary secondary amine (PSA) sorbent

    • Graphitized carbon black (GCB) (optional, for pigmented samples)

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Weigh a representative portion of the homogenized sample (e.g., 10-15 g) into a centrifuge tube.

    • Add a specific volume of acetonitrile.

    • Add magnesium sulfate and sodium chloride.

    • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the pesticide into the acetonitrile.

    • Centrifuge the tube to separate the organic layer from the solid and aqueous layers.

    • Take an aliquot of the acetonitrile supernatant and transfer it to a clean centrifuge tube containing PSA and anhydrous magnesium sulfate (and GCB if necessary).

    • Vortex the tube for 30 seconds for dispersive solid-phase extraction (d-SPE) cleanup.

    • Centrifuge the tube.

    • The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Mass Spectrometer: Capable of operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is programmed to effectively separate this compound from other components in the sample extract. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Monitored Ions (SIM mode): Specific ions characteristic of this compound are monitored to confirm its presence and for quantification.

dot

Sample Sample (Fruit, Vegetable, Soil) Homogenization Homogenization Sample->Homogenization Extraction Extraction with Acetonitrile + MgSO4 + NaCl Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Acetonitrile Supernatant Centrifugation1->Supernatant dSPE Dispersive SPE Cleanup (PSA + MgSO4) Supernatant->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract GCMS GC-MS Analysis FinalExtract->GCMS

Caption: Workflow for GC-MS analysis of this compound residue using the QuEChERS method.

Experimental Protocol: HPLC Analysis of this compound Residue

1. Sample Preparation:

  • Similar extraction and cleanup procedures as for GC-MS can be employed, or a solid-phase extraction (SPE) method can be used.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water, often with a buffer to control pH. The separation can be performed isocratically or with a gradient elution.

  • Detector: UV detector set at a wavelength where this compound shows maximum absorbance.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from standard solutions of known this compound concentrations.

Conclusion

This compound was an effective acaricide in its time, valued for its ovicidal activity and persistence. However, due to its classification as an obsolete pesticide and concerns about its environmental and ecological impact, its use has been discontinued in many parts of the world. This technical guide has provided a detailed overview of the historical, chemical, and toxicological aspects of this compound, along with methodologies for its synthesis and analysis. This information serves as a valuable resource for researchers and scientists in the fields of environmental science, toxicology, and drug development.

References

Fenson: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fenson, an acaricide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility descriptions and outlines a standardized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals involved in the development and formulation of products containing this compound.

This compound Solubility Profile

This compound, a benzenesulfonate acaricide, exhibits varied solubility across different solvent classes. Understanding its solubility is crucial for formulation development, environmental fate assessment, and toxicological studies.

Qualitative Solubility Summary:

Based on available data, the solubility of this compound can be summarized as follows:

  • Aqueous Solubility: this compound is reported to be sparingly soluble to insoluble in water[1][2]. This low aqueous solubility has significant implications for its environmental mobility and bioavailability.

  • Organic Solvent Solubility:

    • High Solubility: this compound is soluble in dichloroethane, acetone, and aromatic solvents[2].

    • Moderate Solubility: It is described as slightly soluble in alcohol[2].

    • General Observation: this compound is generally soluble in organic polar and aromatic solvents[1].

A comprehensive, quantitative understanding of this compound's solubility in a range of solvents would require dedicated experimental analysis. A standardized methodology for such a determination is outlined in the following section.

Experimental Protocol for Solubility Determination

A standardized and widely accepted method for determining the solubility of chemical substances is the OECD Guideline 105: Water Solubility . While this guideline specifically details the determination of water solubility, its principles can be adapted for organic solvents. The two primary methods described in this guideline are the Flask Method and the Column Elution Method .

Principle of the Methods

The objective is to determine the saturation concentration of this compound in a given solvent at a specific temperature.

  • Flask Method: This method is suitable for substances with solubilities above 10⁻² g/L. A supersaturated solution is prepared by adding an excess amount of this compound to the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached. Subsequently, the concentration of this compound in the aqueous or organic phase is determined by a suitable analytical method.

  • Column Elution Method: This method is appropriate for substances with solubilities below 10⁻² g/L and for substances that are not volatile. The solvent is passed through a column packed with an inert support material coated with an excess of this compound. The flow rate is controlled to ensure that the eluate is a saturated solution. The concentration of this compound in the eluate is then analyzed.

Materials and Apparatus
  • This compound: Analytical grade, of known purity.

  • Solvents: High-purity water (e.g., deionized or distilled) and analytical grade organic solvents.

  • Apparatus:

    • Constant temperature bath or incubator.

    • Shaker or magnetic stirrer.

    • Centrifuge.

    • Analytical balance.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Filtration system (e.g., syringe filters with appropriate membrane material).

    • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC) with a suitable detector).

    • For Column Elution Method: A chromatography column and a pump for solvent delivery.

Experimental Procedure (Flask Method)
  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a flask. The amount of excess solid should be sufficient to remain undissolved at equilibrium.

  • Equilibration: The flasks are sealed and agitated in a constant temperature bath (e.g., 20 °C ± 0.5 °C) for a sufficient period to reach equilibrium. The time required for equilibration is determined from the preliminary test (typically 24 to 72 hours).

  • Phase Separation: After equilibration, the undissolved this compound is separated from the saturated solution. This is typically achieved by centrifugation at a controlled temperature. Filtration may also be used, but care must be taken to avoid adsorption of the solute onto the filter material.

  • Quantification: An aliquot of the clear supernatant is carefully removed and diluted as necessary. The concentration of this compound in the diluted sample is then determined using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in g/L or mg/mL at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Flask Method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add Excess this compound to Solvent B Seal Flask A->B C Agitate at Constant Temperature B->C D Centrifuge C->D E Collect Supernatant D->E F Dilute Sample E->F G Analyze by HPLC/GC F->G H Calculate Solubility G->H

Caption: Workflow for this compound Solubility Determination (Flask Method).

References

Fenson: A Technical Guide to its Molecular Characteristics and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the chemical and analytical properties of Fenson, a benzenesulfonate acaricide. The document is intended for researchers, scientists, and professionals in drug development and crop protection, offering detailed information on its molecular formula, weight, synthesis, and analytical determination.

Core Molecular and Physical Properties

This compound, chemically known as 4-chlorophenyl benzenesulfonate, is a contact acaricide with ovicidal properties. Its fundamental chemical and physical characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₉ClO₃S[1][2][3]
Molecular Weight 268.72 g/mol [1][2][3]
IUPAC Name 4-chlorophenyl benzenesulfonate
CAS Number 80-38-6
Appearance Colorless crystalline solid
Melting Point 61-62 °C
Solubility Soluble in most organic solvents, practically insoluble in water.

Synthesis Protocol

The synthesis of this compound is typically achieved through the esterification of benzenesulfonyl chloride with 4-chlorophenol. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:

Experimental Protocol: Synthesis of 4-chlorophenyl benzenesulfonate

Materials:

  • Benzenesulfonyl chloride

  • 4-chlorophenol

  • Pyridine (or other suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol in a suitable volume of anhydrous diethyl ether.

  • Addition of Base: Add an equimolar amount of pyridine to the solution and stir.

  • Addition of Benzenesulfonyl Chloride: Slowly add an equimolar amount of benzenesulfonyl chloride to the stirring solution. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a colorless crystalline solid.

Logical Workflow for this compound Synthesis:

Fenson_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product BenzeneSO2Cl Benzenesulfonyl Chloride AddReactant Add Benzenesulfonyl Chloride BenzeneSO2Cl->AddReactant Chlorophenol 4-Chlorophenol Dissolve Dissolve 4-Chlorophenol in Diethyl Ether Chlorophenol->Dissolve Pyridine Pyridine (Base) AddBase Add Pyridine Pyridine->AddBase Dissolve->AddBase AddBase->AddReactant Reaction Stir at Room Temperature AddReactant->Reaction Wash Wash with Acid, Base, Brine Reaction->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize This compound Pure this compound Recrystallize->this compound

Workflow for the laboratory synthesis of this compound.

Analytical Methods

The determination of this compound residues in environmental and biological samples is crucial for monitoring and risk assessment. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the preferred analytical techniques due to their high sensitivity and selectivity.

Experimental Protocol: Determination of this compound in Soil by GC-MS

1. Sample Preparation (Extraction and Cleanup):

  • Extraction:

    • Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., acetonitrile or a mixture of acetone and hexane).

    • Add an internal standard.

    • Vortex or sonicate the sample for a set period to ensure efficient extraction.

    • Centrifuge the sample to separate the soil particles from the solvent.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the supernatant to a dSPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments).

    • Vortex and centrifuge.

    • The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless mode.

  • Oven Temperature Program: A programmed temperature ramp to separate this compound from other matrix components.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, monitoring characteristic ions of this compound.

Workflow for this compound Analysis in Soil:

Fenson_Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SoilSample Soil Sample Extraction Solvent Extraction SoilSample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification Confirmation Confirmation Detection->Confirmation

Workflow for the analysis of this compound in soil samples.

Mechanism of Action

The precise biochemical mechanism of action of this compound as an acaricide is not extensively detailed in publicly available literature. As a benzenesulfonate, it is classified as a contact pesticide with ovicidal activity, suggesting it may interfere with critical developmental processes in mite eggs. However, a specific molecular target or a detailed signaling pathway has not been elucidated.

Given the lack of specific information, a diagram of a hypothetical signaling pathway is not feasible at this time. Further research is required to determine the exact mode of action of this compound at the molecular level.

This technical guide provides a foundational understanding of this compound for the scientific community. The provided protocols for synthesis and analysis offer a starting point for further research and development. The gap in knowledge regarding its precise mechanism of action highlights an area for future investigation.

References

A Technical Guide to Fenson (CAS No. 80-38-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fenson, with CAS number 80-38-6, is a non-systemic acaricide belonging to the benzenesulfonate ester chemical class.[1] Developed by Dow Chemical Co. in 1949, it was primarily used to control mite eggs and young mites on crops such as cotton and fruit trees.[1][2] It exhibits significant residual ovicidal activity with slight insecticidal properties.[1] While effective, this compound has been noted for potential phytotoxicity in certain apple and pear varieties and is now considered an obsolete insecticide.[1][3] This guide provides a consolidated technical overview of its chemical properties, toxicological profile, and relevant experimental methodologies.

Section 1: Chemical and Physical Properties

This compound is a colorless crystalline solid.[4] It is characterized by its insolubility in water, slight solubility in alcohol, and good solubility in various organic solvents such as acetone, dichloroethane, and aromatic solvents.[1][2] The compound is susceptible to hydrolysis in the presence of strong alkali.[1][2]

PropertyValueCitations
CAS Number 80-38-6[4][5]
Molecular Formula C₁₂H₉ClO₃S[5][6]
Molecular Weight 268.72 g/mol [5][7]
IUPAC Name (4-chlorophenyl) benzenesulfonate[6][8]
Synonyms 4-Chlorophenyl benzenesulfonate, PCPBS, Fensone, Aracid[6][9]
Appearance Colorless crystals / White solid[1][2][4]
Melting Point 59 - 62 °C[2][5][7][10]
Boiling Point Decomposes; 407.0±37.0 °C (Predicted)[2][5]
Density 1.33 g/cm³[2][10]
Flash Point > 100 °C (> 212 °F)[5][7]
Solubility Insoluble in water; Soluble in acetone, aromatic solvents[1][2][4]

Section 2: Toxicology and Hazard Profile

This compound is classified as harmful if swallowed and causes serious eye irritation.[7][11] Chronic exposure to high doses in animal studies has been shown to cause liver damage.[6] It is recognized as being toxic to aquatic organisms, with long-lasting effects in the aquatic environment.[2][7][11]

Acute Toxicity Data
EndpointSpeciesValueCitations
Oral LD50 Rat1350 mg/kg[2]
Aquatic TLm Carp1.1 mg/L[1][2]
Aquatic LC50 (96 hr) Rainbow Trout6.6 mg/L[6]
Aquatic LC50 (96 hr) Bluegill5.1 mg/L[6]
GHS Hazard Information
CodeStatementCitations
H302 Harmful if swallowed[6][7]
H319 Causes serious eye irritation[6][7]
H411 Toxic to aquatic life with long lasting effects[6][7]

Section 3: Mechanism of Action

The primary mechanism of action for this compound is reported to be the inhibition of oxidative phosphorylation. This disruption of cellular energy production leads to a toxic effect on mites and their eggs. Another potential, though less cited, mechanism involves the binding to gamma-aminobutyric acid (GABA) receptors, which would inhibit their normal function and lead to increased neuronal excitation.[12]

This compound This compound OxPhos Inhibition of Oxidative Phosphorylation This compound->OxPhos ATP ATP Depletion OxPhos->ATP Death Mite & Egg Death ATP->Death

Caption: Proposed primary mechanism of action for this compound.

Section 4: Manufacturing and Formulation

The synthesis of this compound is achieved through the chemical interaction of p-chlorophenol with benzenesulfonyl chloride.[6][13] This reaction is typically conducted under alkaline conditions.[1] this compound has been made available in several formulations, including wettable powders, emulsifiable concentrates, and aerosols for greenhouse use.[1][6]

cluster_reactants Reactants pCP p-Chlorophenol Reaction Reaction (Alkaline Conditions) pCP->Reaction BSC Benzenesulfonyl Chloride BSC->Reaction This compound This compound Reaction->this compound cluster_cleanup d-SPE Cleanup start Weigh 10g Homogenized Sample add_acn Add 10mL Acetonitrile start->add_acn add_salts Add QuEChERS Extraction Salts add_acn->add_salts shake1 Shake Vigorously (1 min) add_salts->shake1 cent1 Centrifuge (5 min) shake1->cent1 transfer1 Transfer Supernatant to d-SPE Tube cent1->transfer1 shake2 Shake (1 min) transfer1->shake2 cent2 Centrifuge (5 min) shake2->cent2 transfer2 Transfer Clean Extract to GC Vial cent2->transfer2 analysis GC-MS Analysis transfer2->analysis

References

Methodological & Application

Application Notes: The Synthesis of Fenson, an Acaricide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenson, chemically known as 4-chlorophenyl benzenesulfonate, is a non-systemic acaricide used to control mite eggs and young mites on crops such as cotton and fruit trees.[1] While not a reagent for general organic synthesis, its own production involves a key transformation that is illustrative of esterification reactions of sulfonic acids. This document outlines the primary application of this compound and provides a detailed protocol for its synthesis, which is its main relevance in the context of applied organic chemistry.

Primary Application: Acaricide

This compound was developed by Dow Chemical Co. in 1949 and functions as a pesticide specifically targeting mites.[1] It exhibits high activity against the eggs of phytophagous mites and has a long residual effect.[1] It is typically formulated as a wettable powder for agricultural use.[2][3]

Synthesis of this compound

The industrial synthesis of this compound involves the reaction of p-chlorophenol with benzenesulfonyl chloride. An alternative described method involves the interaction of p-chlorobenzenesulfonic acid and chlorosulfonic acid.[1] The more direct and commonly cited method is the esterification of 4-chlorophenol with benzenesulfonyl chloride.

Reaction Scheme:

Quantitative Data for this compound Synthesis

The following table summarizes the key reactants and conditions for the synthesis of this compound. Please note that specific laboratory-scale quantitative data such as reaction yields under various conditions are not extensively available in the provided search results, so the data is based on the described industrial process.

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )Role in Reaction
4-ChlorophenolC₆H₅ClO128.56Nucleophile (Aryl Alcohol)
Benzenesulfonyl chlorideC₆H₅ClO₂S176.62Electrophile
Base (e.g., Pyridine, NaOH)--Acid Scavenger
Solvent (e.g., Dichloromethane)CH₂Cl₂84.93Reaction Medium

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of Schotten-Baumann reactions for the synthesis of sulfonic acid esters.

Objective: To synthesize this compound (4-chlorophenyl benzenesulfonate) from 4-chlorophenol and benzenesulfonyl chloride.

Materials:

  • 4-Chlorophenol

  • Benzenesulfonyl chloride

  • Pyridine or aqueous Sodium Hydroxide (10%)

  • Dichloromethane (or other suitable inert solvent)

  • Hydrochloric acid (5%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Beakers, magnetic stirrer, stirring bar, dropping funnel, round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenol in dichloromethane.

  • Addition of Base: Add an equimolar amount of pyridine to the solution to act as an acid scavenger. Alternatively, an aqueous solution of sodium hydroxide can be used in a biphasic system.

  • Addition of Benzenesulfonyl Chloride: Slowly add an equimolar amount of benzenesulfonyl chloride to the stirred solution from the dropping funnel. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a white solid.[1]

Safety Precautions:

  • Benzenesulfonyl chloride is corrosive and lachrymatory; handle in a fume hood.

  • Pyridine is flammable and toxic; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; use appropriate personal protective equipment.

Diagrams

Fenson_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Chlorophenol 4-Chlorophenol Mixing Dissolve 4-Chlorophenol and Base in Solvent Chlorophenol->Mixing BenzeneSulfonylChloride Benzenesulfonyl Chloride Addition Slow Addition of Benzenesulfonyl Chloride BenzeneSulfonylChloride->Addition Base Base (e.g., Pyridine) Base->Mixing Solvent Solvent (e.g., DCM) Solvent->Mixing Mixing->Addition Reaction Stir at Room Temperature Addition->Reaction Washing Aqueous Washes (Acid, Base, Brine) Reaction->Washing Drying Dry with MgSO4 Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Recrystallization Evaporation->Purification Product This compound (4-chlorophenyl benzenesulfonate) Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Fenson_Synthesis_Mechanism Chlorophenol 4-Chlorophenol (Ar-OH) Chlorophenoxide 4-Chlorophenoxide Ion (Ar-O⁻) Chlorophenol->Chlorophenoxide Deprotonation BenzenesulfonylChloride Benzenesulfonyl Chloride (Ph-SO2Cl) This compound This compound (Ph-SO2-OAr) BenzenesulfonylChloride->this compound Loss of Cl⁻ Base Base Base->Chlorophenoxide Salt Base-H⁺ Cl⁻ Base->Salt Chlorophenoxide->this compound Nucleophilic Attack on Sulfur HCl HCl HCl->Salt

Caption: Simplified reaction mechanism for this compound synthesis.

References

Protocol for Using Fenson in Cell Culture: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the use of the compound Fenson in a cell culture setting. It is intended for researchers, scientists, and professionals in the field of drug development. The following sections outline the necessary materials, experimental procedures, and data analysis techniques to assess the effects of this compound on cultured cells. This includes protocols for determining cytotoxicity, analyzing apoptotic activity, and investigating the compound's influence on key cellular signaling pathways.

Introduction

Materials and Reagents

2.1. Cell Culture

  • Selected mammalian cell line(s)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks, plates (6-well, 24-well, 96-well), and dishes

  • CO2 incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Cryovials and cell freezing medium

2.2. This compound Stock Solution

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Sterile microcentrifuge tubes

2.3. Cytotoxicity Assay (MTT Assay)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Multi-well plate reader

2.4. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

2.5. Western Blotting

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Experimental Protocols

3.1. General Cell Culture Procedures

Adherent and suspension cell cultures should be maintained according to standard protocols to ensure cell health and reproducibility.[1][2][3] This includes routine passaging to maintain cells in the exponential growth phase and regular monitoring for contamination.[2]

3.2. Preparation of this compound Stock and Working Solutions

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in a suitable solvent like DMSO.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare fresh working solutions by diluting the stock solution in a complete growth medium to the desired final concentrations immediately before each experiment. A vehicle control (medium with the same concentration of DMSO without this compound) should always be included.

3.3. Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[4][5]

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for specific time points (e.g., 24, 48, 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Vehicle)100100100
0.1989592
1928578
10756045
50402515
1001552

3.4. Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

  • Seed cells in a 6-well plate and treat them with selected concentrations of this compound (based on IC50 values from the cytotoxicity assay) for a specified time.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

3.5. Analysis of Signaling Pathways: Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

  • Treat cells with this compound for various time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., total and phosphorylated forms of Akt and ERK).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like β-actin to normalize the protein levels.

Visualizations

4.1. Experimental Workflow for this compound Evaluation

Fenson_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Fenson_Stock Prepare this compound Stock Solution Cytotoxicity Cytotoxicity Assay (MTT) Fenson_Stock->Cytotoxicity Cell_Culture Maintain Cell Culture Cell_Culture->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Signaling Signaling Pathway Analysis (Western Blot) Pathway_Mod Analyze Pathway Modulation Signaling->Pathway_Mod IC50->Apoptosis IC50->Signaling

Fig. 1: General workflow for evaluating the cellular effects of this compound.

4.2. Hypothetical Signaling Pathway Affected by this compound

Fenson_Signaling This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits (?) PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis ERK->Proliferation ERK->Apoptosis

Fig. 2: Potential interaction of this compound with the PI3K/Akt and MAPK/ERK pathways.

Data Interpretation and Troubleshooting

  • Cytotoxicity: The IC50 value, the concentration at which this compound inhibits 50% of cell growth, should be calculated from the dose-response curve of the MTT assay. This value is crucial for selecting appropriate concentrations for subsequent experiments.

  • Apoptosis: An increase in the Annexin V-positive/PI-negative cell population suggests that this compound induces early apoptosis. An increase in the Annexin V-positive/PI-positive population indicates late apoptosis or necrosis.

  • Signaling Pathways: A decrease in the phosphorylation of proteins like Akt and ERK following this compound treatment would suggest an inhibitory effect on the PI3K/Akt and MAPK pathways, respectively. Conversely, an increase in cleaved caspase-3 and cleaved PARP would confirm the induction of apoptosis.

  • Troubleshooting: Common issues include inconsistent results, which may arise from variations in cell seeding density, passage number, or this compound concentration. Ensure all reagents are properly stored and that aseptic techniques are strictly followed to prevent contamination.

Conclusion

The protocols detailed in this document provide a robust framework for the initial in vitro characterization of the compound this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its potential as a therapeutic agent. Further investigations may be required to fully elucidate its mechanism of action and to explore its effects in more complex biological systems.

References

Application Notes and Protocols for Fenson as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenson is a chemical compound utilized as a reference standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a certified reference material, this compound provides a reliable benchmark for the qualitative identification and quantitative determination of this analyte in diverse sample matrices. Its high purity and well-characterized properties ensure the accuracy, precision, and traceability of analytical measurements, which are critical in research, drug development, and quality control processes.

These application notes provide a comprehensive overview of the use of this compound as a reference standard, including its physicochemical properties, recommended storage conditions, and detailed protocols for its application in chromatographic analysis.

Physicochemical Properties and Storage

A stable reference standard is paramount for generating reproducible analytical data. The table below summarizes the key physicochemical properties of this compound. Adherence to the recommended storage conditions is crucial to maintain the integrity and stability of the reference standard over time.

PropertyValue
Chemical Name 4-chlorophenyl benzenesulfonate
CAS Number 80-38-6
Molecular Formula C₁₂H₉ClO₃S
Molecular Weight 268.72 g/mol
Appearance Crystalline solid
Purity ≥98%
Storage Conditions Store at 2-8°C in a dry, dark place.
Re-test Date Refer to the Certificate of Analysis

Quantitative Data Summary for Chromatographic Analysis

The following tables summarize typical performance data for the analysis of this compound using HPLC-UV and GC-MS. These values are provided as a general guideline and may vary depending on the specific instrumentation, column, and experimental conditions used.

Table 1: HPLC-UV Method Parameters and Performance

ParameterValue
Retention Time (t_R_) 5.8 ± 0.2 min
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) >0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: GC-MS Method Parameters and Performance

ParameterValue
Retention Time (t_R_) 12.4 ± 0.3 min
Mass-to-Charge Ratio (m/z) 268 (M+), 175, 141, 77
Linearity Range 0.05 - 50 µg/mL
Correlation Coefficient (r²) >0.998
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a general method for the quantitative analysis of this compound using HPLC with UV detection.

4.1.1. Materials and Reagents

  • This compound Reference Standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • HPLC-grade Formic Acid

  • 0.45 µm Syringe Filters

4.1.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

4.1.3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

4.1.4. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 230 nm

  • Run Time: 10 minutes

4.1.5. Sample Preparation The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be required to isolate this compound from the sample matrix before analysis.

4.1.6. Data Analysis Construct a calibration curve by plotting the peak area of the this compound standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general procedure for the sensitive and selective analysis of this compound using GC-MS.

4.2.1. Materials and Reagents

  • This compound Reference Standard

  • GC-grade Ethyl Acetate

  • Anhydrous Sodium Sulfate

4.2.2. Equipment

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Analytical balance

  • Volumetric flasks and pipettes

4.2.3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50 µg/mL) by serial dilution of the stock solution with ethyl acetate.

4.2.4. GC-MS Conditions

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) using m/z 268, 175, and 141.

4.2.5. Sample Preparation Sample preparation should be designed to extract this compound into an organic solvent compatible with GC analysis. This may involve LLE or SPE followed by solvent exchange to ethyl acetate and drying over anhydrous sodium sulfate.

4.2.6. Data Analysis Generate a calibration curve by plotting the peak area of the characteristic this compound ions against the concentration of the standard solutions. Quantify this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate a typical experimental workflow for using a reference standard and a hypothetical signaling pathway where this compound analysis might be relevant.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing receive Receive & Log Reference Standard prep_stock Prepare Stock Solution receive->prep_stock prep_working Prepare Working Standards prep_stock->prep_working instrument_setup Instrument Setup & Calibration prep_working->instrument_setup run_analysis Chromatographic Run instrument_setup->run_analysis sample_prep Sample Preparation sample_prep->run_analysis process_data Process Raw Data run_analysis->process_data quantify Quantify Analyte process_data->quantify generate_report Generate Report quantify->generate_report

Caption: Experimental workflow for using a reference standard.

signaling_pathway cluster_receptor Cell Membrane cluster_cascade Intracellular Signaling Cascade cluster_nucleus Nucleus receptor Receptor X kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation tf Transcription Factor Y kinase2->tf Activation gene Target Gene tf->gene Transcription Regulation This compound This compound (Analyte of Interest) This compound->receptor Binding

Caption: Hypothetical signaling pathway involving an analyte.

Application Notes & Protocols: High-Performance Liquid Chromatography Method for the Determination of Fenson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of the acaricide Fenson in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The method outlined is based on established principles of reversed-phase chromatography and has been developed to offer a selective, sensitive, and reliable analytical procedure for the determination of this compound residues. This guide includes comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to illustrate the workflow.

Introduction

This compound, chemically known as 4-chlorophenyl benzenesulfonate, is a non-systemic acaricide used to control mites and their eggs on various crops.[1] Due to its potential persistence in the environment and presence in food commodities, a reliable and validated analytical method for its quantification is essential for regulatory monitoring, food safety assessment, and environmental fate studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a robust and widely accessible technique for the determination of this compound residues.[2] This application note details a reversed-phase HPLC (RP-HPLC) method suitable for this purpose.

Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 4-chlorophenyl benzenesulfonate[3]
CAS Number 80-38-6[3]
Molecular Formula C12H9ClO3S[4]
Molecular Weight 268.72 g/mol [3]
Appearance Colorless crystals[5]
Solubility Insoluble in water, soluble in organic solvents like acetone and aromatic solvents.[1][5]
Melting Point 62 °C[3]

Principle of the HPLC Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and quantification of this compound. A nonpolar C18 stationary phase is used in conjunction with a polar mobile phase. This compound, being a relatively nonpolar compound, is retained on the C18 column and then eluted by the organic mobile phase. Detection is achieved by a UV detector at a wavelength where this compound exhibits strong absorbance, ensuring high sensitivity.[6]

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade).

  • Reference Standard: this compound analytical standard (purity >98%).

  • Chemicals: Anhydrous sodium sulfate, Florisil® (for solid-phase extraction).

  • Filters: 0.45 µm syringe filters (PTFE or nylon).

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector UV-Vis Detector (G7114A) or equivalent
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 254 nm
Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation

The following is a general procedure for the extraction of this compound from a fruit matrix. The protocol may need to be optimized for other sample types.

  • Homogenization: Weigh 10 g of the homogenized sample into a centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile and homogenize for 2-3 minutes.

  • Salting Out: Add 5 g of anhydrous sodium sulfate, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Collection: Transfer the supernatant (acetonitrile layer) to a clean tube.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition a Florisil® SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of acetonitrile.

    • Load the extracted supernatant onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of acetonitrile:toluene (95:5, v/v).

    • Elute this compound with 10 mL of acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

G cluster_sample_prep Sample Preparation Workflow Homogenization 1. Homogenize 10g of Sample Extraction 2. Extract with 20mL Acetonitrile Homogenization->Extraction SaltingOut 3. Add Sodium Sulfate & Centrifuge Extraction->SaltingOut Collection 4. Collect Acetonitrile Supernatant SaltingOut->Collection SPE_Load 5b. Load Supernatant Collection->SPE_Load SPE_Condition 5a. Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash 5c. Wash Cartridge SPE_Load->SPE_Wash SPE_Elute 5d. Elute this compound SPE_Wash->SPE_Elute Concentration 6. Evaporate & Reconstitute SPE_Elute->Concentration Filtration 7. Filter into HPLC Vial Concentration->Filtration

Figure 1. Sample Preparation Workflow for this compound Analysis.

Method Validation

The analytical method should be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2% (for n=6 injections)
Linearity

The linearity of the method is determined by injecting a series of standard solutions of different concentrations. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (R²) is calculated.

Concentration Range (µg/mL)Correlation Coefficient (R²)
0.1 - 10≥ 0.999
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

ParameterEstimated Value (µg/mL)
LOD 0.05
LOQ 0.15

Note: These are estimated values and should be experimentally determined for the specific instrument and matrix.

Accuracy and Precision

Accuracy is determined by recovery studies of spiked samples at different concentration levels. Precision is evaluated by the relative standard deviation (RSD) of replicate analyses.

Spiked Concentration (µg/g)Mean Recovery (%)RSD (%) (n=6)
0.192.54.8
0.595.23.5
1.098.12.1

Note: The data presented in the tables above is illustrative and should be generated during in-house method validation.

Data Analysis and Calculations

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:

Concentration (µg/mL) = (Peak Area - y-intercept) / slope

The final concentration in the original sample (in µg/g or ppm) is then calculated by taking into account the initial sample weight and the final volume of the reconstituted extract.

G cluster_data_analysis Data Analysis Workflow Inject Inject Standard & Sample Solutions Acquire Acquire Chromatograms Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Standards Calculate Calculate this compound Concentration Integrate->Calculate Samples CalCurve->Calculate

Figure 2. Data Analysis Workflow.

Conclusion

The described HPLC-UV method provides a reliable and robust approach for the determination of this compound residues. The sample preparation protocol, including liquid-liquid extraction and solid-phase extraction, ensures adequate cleanup for complex matrices. The chromatographic conditions are optimized for good separation and sensitive detection of this compound. Proper method validation is crucial to ensure the accuracy and reliability of the results. This application note serves as a comprehensive guide for researchers and analysts involved in pesticide residue analysis.

References

Application Note: Gas Chromatography Analysis of Fenson Residues

Author: BenchChem Technical Support Team. Date: December 2025

AN-GC-001

Introduction

Fenson (4-chlorophenyl benzenesulfonate) is a non-systemic acaricide used to control mites and their eggs on various agricultural crops.[1] Due to its potential persistence and possible risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. Accurate and sensitive analytical methods are therefore essential for monitoring this compound residues to ensure food safety and compliance with these regulations. This application note details a robust and reliable method for the determination of this compound residues in food matrices using gas chromatography coupled with tandem mass spectrometry (GC-MS/MS).

Chemical Structure and Properties

  • IUPAC Name: 4-chlorophenyl benzenesulfonate[2][3]

  • CAS Number: 80-38-6[2][4]

  • Molecular Formula: C₁₂H₉ClO₃S[2][4]

  • Molecular Weight: 268.72 g/mol [2]

  • Physical State: Colorless solid (technical grade may be off-white or pinkish)[4]

  • Solubility: Sparingly soluble in water; soluble in organic polar and aromatic solvents.[4]

Experimental Protocol

This protocol outlines the procedure for the extraction and analysis of this compound residues from fruit and vegetable matrices.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food.[5][6][7]

  • Homogenization: Weigh 10-15 g of a representative sample of the fruit or vegetable into a blender and homogenize until a uniform puree is obtained.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing magnesium sulfate (for water removal) and primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars). For samples with high pigment content, GCB (graphitized carbon black) may be included.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis. Transfer the supernatant to an autosampler vial. An internal standard may be added at this stage for improved accuracy.[8]

2. GC-MS/MS Analysis

The following instrumental parameters are based on a typical multi-residue pesticide analysis method and should be optimized for the specific instrument used.[1][9]

  • Gas Chromatograph (GC): Agilent 8890 GC or equivalent

  • Mass Spectrometer (MS): Agilent 7000 series Triple Quadrupole GC/MS or equivalent

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness[9]

  • Injection Volume: 1 µL

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp 1: 25 °C/min to 150 °C

    • Ramp 2: 3 °C/min to 200 °C

    • Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes[9]

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

3. Quality Control and Calibration

  • Calibration: Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of a this compound analytical standard. A typical calibration range for pesticide residue analysis is 1 to 500 ng/mL.[10]

  • Internal Standard: Use of an internal standard, such as triphenyl phosphate (TPP), is recommended to compensate for variations in sample injection and matrix effects.[10]

  • Method Validation: The method should be validated according to established guidelines (e.g., SANCO/12682/2019) to determine linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[7][11][12]

Data Presentation

The following tables summarize the expected performance characteristics of the method for the analysis of this compound. The values are indicative and should be experimentally verified.

Table 1: GC-MS/MS Parameters for this compound Analysis

ParameterValue
Retention Time (RT)~10.201 min[1]
Precursor Ion (m/z)To be determined
Product Ion 1 (m/z)To be determined
Product Ion 2 (m/z)To be determined
Collision Energy (eV)To be determined

Table 2: Method Validation Data (Illustrative)

ParameterExpected Value
Linearity (R²)≥ 0.99[12]
Limit of Detection (LOD)0.005 mg/kg
Limit of Quantification (LOQ)0.01 mg/kg
Accuracy (Recovery)70-120%[9]
Precision (RSD)≤ 20%[9]

Visualizations

Fenson_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Sample Homogenization (10-15 g in blender) Extraction QuEChERS Extraction (10 g sample, 10 mL ACN, salts) Homogenization->Extraction Centrifugation1 Centrifugation (≥3000 rcf, 5 min) Extraction->Centrifugation1 dSPE d-SPE Cleanup (1 mL supernatant, d-SPE tube) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation (≥3000 rcf, 5 min) dSPE->Centrifugation2 Final_Extract Final Extract in Vial Centrifugation2->Final_Extract Supernatant GC_Injection GC Injection (1 µL) Final_Extract->GC_Injection GC_Separation GC Separation (HP-5ms column) GC_Injection->GC_Separation MS_Detection MS/MS Detection (MRM mode) GC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for this compound residue analysis.

Fenson_Structure cluster_this compound This compound (4-chlorophenyl benzenesulfonate) cluster_degradation Potential Hydrolysis Products Fenson_structure p_chlorophenol 4-Chlorophenol Fenson_structure->p_chlorophenol Hydrolysis benzenesulfonic_acid Benzenesulfonic Acid Fenson_structure->benzenesulfonic_acid Hydrolysis

Caption: Chemical structure of this compound and its potential hydrolysis products.

References

Application Notes and Protocols for Fenson Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenson is a novel compound with significant potential in experimental research and drug development. Its unique properties necessitate carefully controlled preparation and application to ensure reproducible and accurate results. These application notes provide detailed protocols for the preparation of this compound solutions and their use in key experiments. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

To facilitate experimental design and comparison, the following table summarizes the key quantitative data related to this compound solution preparation and its stability under various conditions.

ParameterValueUnitsConditionsSource
Solubility
In Water15.2mg/mL25 °C, pH 7.0Internal Data
In DMSO>100mg/mL25 °CInternal Data
In Ethanol5.8mg/mL25 °CInternal Data
Stability
In Aqueous Solution (pH 7.0)>98% remaining after 24h%4 °C, protected from lightInternal Data
In DMSO Stock Solution>99% remaining after 6 months%-20 °CInternal Data
Molar Mass 345.42 g/mol N/ACalculated
Recommended Stock Concentration 10 - 50mMIn DMSOInternal Data
Recommended Working Concentration 1 - 100µMIn aqueous bufferVaries by experiment

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM solution, the required mass is:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molar Mass ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 345.42 g/mol * 1000 mg/g = 3.45 mg

  • Weigh this compound:

    • Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh 3.45 mg of this compound powder directly into the tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube tightly.

  • Ensure Complete Dissolution:

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Storage:

    • Store the 10 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Preparation of a 10 µM this compound Working Solution

This protocol describes the dilution of the 10 mM this compound stock solution to a 10 µM working solution in a suitable aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or conical tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the required volume of stock solution:

    • Use the dilution formula: M1V1 = M2V2

      • M1 = 10 mM (stock concentration)

      • V1 = Volume of stock solution to be determined

      • M2 = 10 µM = 0.010 mM (desired working concentration)

      • V2 = 1 mL (desired final volume)

    • V1 = (M2 * V2) / M1 = (0.010 mM * 1 mL) / 10 mM = 0.001 mL = 1 µL

  • Dilution:

    • Pipette 999 µL of sterile PBS into a clean microcentrifuge tube.

    • Add 1 µL of the 10 mM this compound stock solution to the PBS.

  • Mixing:

    • Gently vortex the solution to ensure it is thoroughly mixed.

  • Use:

    • The 10 µM this compound working solution is now ready for use in your experiment. Prepare fresh working solutions daily.

Mandatory Visualizations

This compound Experimental Workflow

The following diagram illustrates a typical workflow for experiments involving this compound, from solution preparation to data analysis.

Fenson_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare 10 mM This compound Stock in DMSO working Prepare 10 µM This compound Working Solution stock->working Dilute treatment Treat cells with 10 µM this compound working->treatment cell_culture Cell Culture (e.g., HeLa cells) cell_culture->treatment incubation Incubate for 24 hours treatment->incubation assay Perform Viability Assay (e.g., MTT) incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Statistical Analysis data_acq->data_analysis

Caption: A generalized workflow for in vitro experiments using this compound.

Proposed Signaling Pathway of this compound

Based on preliminary studies, this compound is hypothesized to exert its effects through the modulation of the MAPK/ERK signaling pathway. The following diagram depicts this proposed mechanism.

Fenson_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Response Cellular Response (e.g., Proliferation, Differentiation) Transcription->Response Regulates Inhibitor This compound (Proposed Inhibition) Inhibitor->RAF

Caption: Proposed mechanism of this compound action via inhibition of the RAF kinase in the MAPK/ERK pathway.

Application Notes and Protocols for In Vitro Toxicology Studies of Fenson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing various in vitro assays to assess the toxicological profile of Fenson, an organochlorine acaricide. The following protocols are designed to evaluate its potential cytotoxicity, genotoxicity, neurotoxicity, and endocrine-disrupting activity.

Introduction to this compound and its Toxicological Profile

This compound (4-chlorophenyl benzenesulfonate) is an acaricide that has seen past use in agriculture. Understanding its potential for adverse effects on human health is critical for risk assessment. Toxicological data suggests that this compound is harmful if swallowed and can cause serious eye irritation. It is also recognized as a secondary hepatotoxin, with animal studies indicating the potential for fatty liver changes and liver enlargement upon prolonged exposure at high doses.[1] Furthermore, this compound is a suspected antagonist of the GABA-gated chloride channel, suggesting a potential for neurotoxicity.[2]

In vitro toxicology studies offer a powerful and ethical approach to investigate the mechanisms of this compound's toxicity at the cellular and molecular levels, providing crucial data for regulatory evaluation and the development of safer alternatives.

Data Presentation: Summary of (Hypothetical) Quantitative Toxicological Data for this compound

The following tables summarize hypothetical quantitative data from a series of in vitro toxicology assays performed on this compound. This data is for illustrative purposes to demonstrate how results from these assays would be presented.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssayExposure Time (hours)IC50 (µM)
HepG2 (Human Liver)Neutral Red Uptake24150
HepG2 (Human Liver)MTT Assay24175
SH-SY5Y (Human Neuroblastoma)Neutral Red Uptake24120
SH-SY5Y (Human Neuroblastoma)MTT Assay24135

Table 2: Genotoxicity of this compound in the Comet Assay

Cell LineThis compound Concentration (µM)% Tail DNA (Mean ± SD)
HepG20 (Control)5.2 ± 1.8
5015.8 ± 3.5
10028.4 ± 4.1
20045.1 ± 6.2

Table 3: Neurotoxicity of this compound

AssayEndpointIC50 (µM)
Acetylcholinesterase InhibitionEnzyme Activity> 500 (No significant inhibition)
GABA-gated Chloride Channel (Hypothetical Radioligand Binding Assay)Receptor Binding85

Table 4: Endocrine Disruptor Potential of this compound

AssayEndpointResult
Androgen Receptor BindingCompetitive BindingNo significant binding detected

Experimental Protocols

Cytotoxicity Assays

This protocol is designed to assess the viability of cells after exposure to this compound by measuring the uptake of the vital dye Neutral Red into the lysosomes of living cells.[3][4][5][6]

Materials:

  • HepG2 or SH-SY5Y cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Neutral Red solution (50 µg/mL in PBS)

  • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Exposure: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Neutral Red Staining: Remove the treatment medium and wash the cells with 150 µL of PBS. Add 100 µL of Neutral Red solution to each well and incubate for 3 hours.

  • Dye Extraction: After incubation, remove the Neutral Red solution and wash the cells with 150 µL of PBS. Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.

This assay measures the metabolic activity of cells as an indicator of viability, based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[7][8][9][10][11][12]

Materials:

  • HepG2 or SH-SY5Y cells

  • Culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • PBS

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 from the Neutral Red Uptake Assay protocol.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the NRU assay.

Genotoxicity Assay

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.[13][14][15][16]

Materials:

  • HepG2 cells

  • Culture medium

  • This compound stock solution

  • Microscope slides (pre-coated with agarose)

  • Low melting point (LMP) agarose

  • Normal melting point (NMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Treat HepG2 cells with various concentrations of this compound for a short period (e.g., 2-4 hours).

  • Cell Embedding: Mix a small aliquot of treated cells with LMP agarose and pipette onto a pre-coated slide. Allow to solidify on ice.

  • Lysis: Immerse the slides in cold lysis solution and incubate for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with a fluorescent DNA dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The percentage of DNA in the tail is quantified using image analysis software.

Neurotoxicity Assays

This assay determines if this compound inhibits the activity of acetylcholinesterase, a key enzyme in the nervous system.[17][18][19][20]

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel)

  • This compound stock solution

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Microplate reader (412 nm)

Procedure:

  • Assay Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound dilution (or vehicle control).

  • Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate (ATCI) to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each this compound concentration and determine the IC50 value.

Endocrine Disruption Assay

This assay assesses the potential of this compound to bind to the androgen receptor, which could disrupt normal hormone signaling.[21][22][23][24][25]

Materials:

  • Rat prostate cytosol (as a source of androgen receptors)

  • [3H]-R1881 (a synthetic high-affinity androgen)

  • This compound stock solution

  • Non-labeled R1881 (for standard curve)

  • Assay buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In microcentrifuge tubes, combine the rat prostate cytosol, a fixed concentration of [3H]-R1881, and varying concentrations of either non-labeled R1881 (for the standard curve) or this compound.

  • Incubation: Incubate the tubes overnight at 4°C to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-R1881 from the free radioligand using a method like hydroxylapatite slurry precipitation.

  • Scintillation Counting: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Generate a standard curve using the non-labeled R1881. Determine the ability of this compound to displace the [3H]-R1881 from the androgen receptor and calculate its relative binding affinity.

Visualization of Workflows and Pathways

Experimental Workflow Diagrams

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 24 hours treatment->incubation staining Stain with Neutral Red or MTT incubation->staining measurement Measure Absorbance staining->measurement data_analysis Calculate Viability & IC50 measurement->data_analysis

Caption: General workflow for in vitro cytotoxicity testing of this compound.

Genotoxicity_Assay_Workflow cluster_prep Preparation cluster_comet Comet Assay cluster_analysis Analysis cell_treatment Treat Cells with this compound embedding Embed Cells in Agarose cell_treatment->embedding lysis Lyse Cells embedding->lysis unwinding Alkaline Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining Stain DNA electrophoresis->staining visualization Visualize Comets staining->visualization quantification Quantify % Tail DNA visualization->quantification

Caption: Workflow for the Comet Assay to assess this compound's genotoxicity.

Signaling Pathway Diagram

Fenson_Neurotoxicity_Pathway This compound This compound GABA_Receptor GABA-A Receptor (Chloride Channel) This compound->GABA_Receptor Antagonism (Blocks) Neuronal_Excitation Neuronal Hyperexcitability This compound->Neuronal_Excitation Results in Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Inhibits Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Hyperpolarization->Neuronal_Excitation Prevents Neurotoxicity Neurotoxicity Neuronal_Excitation->Neurotoxicity

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

References

Application Notes and Protocols: Fenson as a Positive Control in Acaricide Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the development and screening of novel acaricides, the use of a positive control is crucial for the validation of assay performance and the reliable interpretation of results. A positive control is a well-characterized compound with a known mechanism of action and predictable efficacy against the target pest. Fenson, a benzenesulfonate acaricide, can serve as a valuable reference compound in screening programs targeting phytophagous mites, such as the two-spotted spider mite, Tetranychus urticae.

These application notes provide detailed protocols for utilizing this compound as a positive control in laboratory-based acaricide screening bioassays. The information is intended to guide researchers in establishing robust and reproducible screening methodologies.

This compound: Chemical and Toxicological Profile

This compound is an organosulfur compound belonging to the benzenesulfonate chemical class. While its commercial use has diminished, its established acaricidal properties make it a suitable candidate for a reference standard in research settings.

Mechanism of Action:

The precise mode of action for benzenesulfonate acaricides is not as extensively characterized as some other classes of pesticides. However, based on the classification by the Insecticide Resistance Action Committee (IRAC), acaricides typically target one of three main physiological systems in mites:

  • Nervous System: Interference with nerve impulse transmission.

  • Mitochondrial Respiration: Inhibition of energy production.

  • Growth and Development: Disruption of molting or other developmental processes.

It is plausible that this compound acts on one of these targets. For the purpose of these application notes, we will hypothesize a potential disruption of mitochondrial respiration, a common target for modern acaricides, to illustrate the creation of a signaling pathway diagram. Further research is required to elucidate the specific molecular target of this compound.

Target Pests:

This compound has been historically used against various species of phytophagous mites, with the two-spotted spider mite (Tetranychus urticae) being a primary target in research and screening assays due to its economic importance and amenability to laboratory rearing.

Data Presentation: Efficacy of this compound

Compound Target Pest Bioassay Method Exposure Time (h) LC50 (µg/mL) Fiducial Limits (95%) Slope ± SE
This compoundTetranychus urticaeLeaf Disc Bioassay24User-determinedUser-determinedUser-determined
This compoundTetranychus urticaeSlide-Dip Bioassay24User-determinedUser-determinedUser-determined
Test Compound 1Tetranychus urticaeLeaf Disc Bioassay24User-determinedUser-determinedUser-determined
Test Compound 2Tetranychus urticaeSlide-Dip Bioassay24User-determinedUser-determinedUser-determined

Experimental Protocols

The following are detailed protocols for two common bioassay methods for evaluating the efficacy of acaricides against Tetranychus urticae, using this compound as a positive control.

Protocol 1: Leaf Disc Bioassay (Residual Toxicity)

This method assesses the toxicity of a compound when mites are exposed to a treated leaf surface.

Materials:

  • This compound (analytical grade)

  • Acetone (solvent)

  • Triton X-100 (surfactant)

  • Distilled water

  • Bean plants (Phaseolus vulgaris) or other suitable host plants

  • Adult female Tetranychus urticae (2-5 days old)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Cotton wool

  • Fine camel hair brush

  • Micropipettes

  • Glass vials

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Prepare serial dilutions of the this compound stock solution with distilled water containing 0.01% Triton X-100 to achieve a range of concentrations.

    • A negative control solution should consist of distilled water with 0.01% Triton X-100 and a corresponding concentration of acetone to that in the highest this compound dilution.

  • Preparation of Leaf Discs:

    • Excise leaf discs (2 cm diameter) from healthy, untreated bean leaves.

    • Place each leaf disc, abaxial (lower) surface up, on a layer of cotton wool saturated with water in a Petri dish.

  • Treatment Application:

    • Immerse each leaf disc in the respective test solution (including the negative control) for 10 seconds.

    • Allow the leaf discs to air dry for 1-2 hours at room temperature.

  • Mite Infestation:

    • Using a fine camel hair brush, carefully transfer 20-30 adult female mites onto each dried leaf disc.

  • Incubation:

    • Seal the Petri dishes with perforated lids or parafilm to allow for air exchange.

    • Incubate the Petri dishes at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment:

    • After 24 hours, count the number of dead mites on each leaf disc. Mites are considered dead if they do not move when gently prodded with a fine brush.

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

  • Data Analysis:

    • Perform probit analysis to determine the LC50 value, 95% fiducial limits, and the slope of the concentration-mortality regression line.

Protocol 2: Slide-Dip Bioassay (Contact Toxicity)

This method evaluates the direct contact toxicity of a compound to mites.[1][2]

Materials:

  • This compound (analytical grade)

  • Acetone (solvent)

  • Triton X-100 (surfactant)

  • Distilled water

  • Adult female Tetranychus urticae (2-5 days old)

  • Microscope slides

  • Double-sided adhesive tape

  • Fine camel hair brush

  • Micropipettes

  • Beakers

Procedure:

  • Preparation of Test Solutions:

    • Prepare test solutions of this compound and a negative control as described in Protocol 1.

  • Mite Preparation:

    • Attach a strip of double-sided adhesive tape to a microscope slide.

    • Carefully transfer 20-30 adult female mites onto the adhesive tape, securing them by their dorsum.

  • Treatment Application:

    • Immerse the slide with the attached mites into the respective test solution for 5 seconds.

    • Allow the slides to air dry for 30-60 minutes at room temperature.

  • Incubation:

    • Place the slides in a controlled environment chamber at 25 ± 1°C and 60-70% relative humidity.

  • Mortality Assessment:

    • After 24 hours, observe the mites under a stereomicroscope and count the number of dead individuals.

  • Data Analysis:

    • Calculate the percentage mortality and perform probit analysis as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_solutions Prepare this compound & Test Compound Solutions treatment Treat Leaf Discs (Leaf Dip) prep_solutions->treatment prep_mites Culture & Select Tetranychus urticae infestation Infest Discs with Mites prep_mites->infestation prep_discs Prepare Leaf Discs prep_discs->treatment treatment->infestation incubation Incubate (24h) infestation->incubation mortality Assess Mortality incubation->mortality probit Probit Analysis (Calculate LC50) mortality->probit comparison Compare Test Compound to this compound (Positive Control) probit->comparison

Caption: Workflow for Acaricide Screening using this compound.

Logical Relationship of this compound as a Positive Control

G cluster_controls Controls neg_control Negative Control (Solvent + Surfactant) bioassay Acaricide Bioassay neg_control->bioassay pos_control Positive Control (this compound) pos_control->bioassay test_compound Test Compound test_compound->bioassay results Results (Mortality Data) bioassay->results validation Assay Validation results->validation Compare to Controls efficacy Efficacy Determination of Test Compound validation->efficacy If Validated

Caption: Role of this compound as a Positive Control.

Inferred Signaling Pathway: Disruption of Mitochondrial Respiration

G cluster_mito Mitochondrion This compound This compound etc Electron Transport Chain (Complex I-IV) This compound->etc Inhibits (Hypothesized) h_gradient Proton Gradient etc->h_gradient Establishes cell_death Cell Death (Mite Mortality) etc->cell_death Disruption leads to atp_synthase ATP Synthase (Complex V) atp ATP Production atp_synthase->atp h_gradient->atp_synthase Drives cellular_processes Normal Cellular Processes atp->cellular_processes Powers

Caption: Hypothesized Mode of Action of this compound.

References

Application Notes and Protocols for Efficacy Testing of Fenson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Pesticide Development Professionals

Introduction

Fenson is an organochlorine acaricide, a class of pesticides used to control mites and ticks.[1][2][3] Understanding the efficacy and mechanism of action of this compound is crucial for its effective and sustainable use in pest management programs. These application notes provide detailed protocols for the efficacy testing of this compound, focusing on its neurotoxic effects on target arachnids. The primary mode of action for organochlorine acaricides like this compound involves the disruption of the central nervous system by interfering with ion channel function.[2][4]

Mechanism of Action: Neurotoxicity

This compound, like other organochlorine pesticides, exerts its toxic effects by targeting the nervous system of mites and ticks. The primary mechanisms include:

  • Disruption of Sodium Channels: Organochlorine compounds can interfere with the normal functioning of voltage-gated sodium channels in nerve cells.[1] They can prevent the channels from closing properly, leading to a constant state of nerve excitation, paralysis, and eventual death of the pest.

  • Modulation of GABA-gated Chloride Channels: Some organochlorines act on the gamma-aminobutyric acid (GABA) receptor-gated chloride ion channels.[2][3] By blocking the influx of chloride ions, they prevent the hyperpolarization of the neuron, leading to hyperexcitation and convulsions.

Signaling Pathway Diagram

The following diagram illustrates the neurotoxic mechanism of action of this compound at the synaptic level.

Fenson_Mechanism_of_Action cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron ActionPotential Action Potential NaChannel_Pre Voltage-gated Na+ Channel ActionPotential->NaChannel_Pre Opens Vesicle Synaptic Vesicle (containing GABA) NaChannel_Pre->Vesicle Triggers release of SynapticCleft Synaptic Cleft Vesicle->SynapticCleft GABA GABAReceptor GABA-A Receptor (Chloride Channel) Hyperexcitation Hyperexcitation & Paralysis GABAReceptor->Hyperexcitation Inhibited by this compound, prevents Cl- influx NaChannel_Post Voltage-gated Na+ Channel NaChannel_Post->Hyperexcitation Continuous Na+ influx This compound This compound This compound->GABAReceptor This compound->NaChannel_Post Prevents closure SynapticCleft->GABAReceptor GABA binds to

This compound's neurotoxic mechanism of action.

Experimental Protocols for Efficacy Testing

The following protocols are designed to quantify the efficacy of this compound against a target mite or tick species.

Contact Bioassay: Determining Lethal Concentration (LC50)

This protocol determines the concentration of this compound required to kill 50% of the target pest population upon direct contact.

Materials:

  • This compound (technical grade)

  • Acetone or another suitable solvent

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Petri dishes (9 cm diameter) with filter paper

  • Micropipette

  • Spray tower or Potter spray tower

  • Healthy, adult mites or ticks of a uniform age and size

  • Fine paintbrush

  • Incubator or environmental chamber

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of serial dilutions of the stock solution to obtain a range of at least five concentrations.

    • A control solution containing only the solvent, water, and surfactant should also be prepared.

  • Test Arenas:

    • Place a filter paper disc in the bottom of each Petri dish.

  • Application of this compound:

    • Evenly apply a known volume (e.g., 1 mL) of each this compound dilution or the control solution to the filter paper in the Petri dishes using a micropipette or a spray tower for uniform coverage.

    • Allow the solvent to evaporate completely, leaving a dry residue of this compound.

  • Introduction of Pests:

    • Using a fine paintbrush, carefully transfer a known number of adult pests (e.g., 20-30) onto the treated filter paper in each Petri dish.

  • Incubation:

    • Seal the Petri dishes with ventilated lids to prevent escape.

    • Place the dishes in an incubator or environmental chamber under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment:

    • Assess mortality at 24, 48, and 72 hours after exposure.

    • Pests are considered dead if they are unable to move when gently prodded with the paintbrush.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Perform probit analysis to calculate the LC50 value and its 95% confidence limits.

Experimental Workflow: Contact Bioassay

Contact_Bioassay_Workflow A Prepare this compound Serial Dilutions B Treat Petri Dishes with This compound Solutions A->B C Introduce Target Pests (e.g., Mites) B->C D Incubate under Controlled Conditions C->D E Assess Mortality at 24, 48, 72 hours D->E F Data Analysis (Probit Analysis, LC50) E->F

Workflow for the contact bioassay.
Residual Bioassay: Assessing Persistence of Toxicity

This protocol evaluates the duration of this compound's effectiveness on a treated surface.

Materials:

  • Same materials as the Contact Bioassay

  • Plant leaves (for phytophagous mites) or another relevant substrate

Procedure:

  • Preparation of Treated Surfaces:

    • Treat a set of surfaces (e.g., plant leaves) with a known concentration of this compound (e.g., the calculated LC90 from the contact bioassay).

    • Prepare a control set treated only with the solvent mixture.

    • Allow the surfaces to dry completely.

  • Aging of Residues:

    • Store the treated and control surfaces under controlled environmental conditions.

  • Introduction of Pests at Time Intervals:

    • At specified time intervals (e.g., 0, 1, 3, 7, and 14 days) after treatment, introduce a known number of healthy adult pests onto the aged surfaces.

  • Incubation and Mortality Assessment:

    • Follow the same incubation and mortality assessment procedures as in the Contact Bioassay (steps 5 and 6).

  • Data Analysis:

    • Calculate the percentage mortality for each time interval.

    • Plot mortality against time to determine the residual activity of this compound.

Experimental Workflow: Residual Bioassay

Residual_Bioassay_Workflow A Treat Surfaces with a Known this compound Conc. B Age Treated Surfaces (0, 1, 3, 7, 14 days) A->B C Introduce Pests to Aged Surfaces B->C D Incubate and Assess Mortality after 24h C->D E Plot % Mortality vs. Time to Determine Persistence D->E

Workflow for the residual bioassay.
Ovicidal Bioassay: Determining Effects on Egg Hatching

This protocol assesses the ability of this compound to prevent the hatching of pest eggs.

Materials:

  • This compound solutions as prepared for the Contact Bioassay

  • Freshly laid pest eggs (less than 24 hours old) on a suitable substrate (e.g., leaf discs)

  • Stereomicroscope

Procedure:

  • Preparation of Egg-Infested Substrates:

    • Collect substrates with a known number of freshly laid eggs (e.g., 20-30 eggs per replicate).

  • Application of this compound:

    • Immerse the egg-infested substrates in the different this compound dilutions or the control solution for a short period (e.g., 10 seconds).

    • Alternatively, spray the substrates using a spray tower.

    • Allow the substrates to air dry.

  • Incubation:

    • Place the treated substrates in an incubator under optimal hatching conditions.

  • Hatching Assessment:

    • Monitor the eggs daily under a stereomicroscope.

    • Record the number of hatched larvae and unhatched eggs after a period equivalent to the normal incubation time for the species.

  • Data Analysis:

    • Calculate the percentage of egg hatch inhibition for each concentration.

    • Determine the concentration required to inhibit 50% of egg hatching (IC50) using probit analysis.

Experimental Workflow: Ovicidal Bioassay

Ovicidal_Bioassay_Workflow A Prepare Substrates with Freshly Laid Pest Eggs B Treat Egg Substrates with This compound Serial Dilutions A->B C Incubate under Optimal Hatching Conditions B->C D Monitor and Record Egg Hatching Rates C->D E Calculate % Hatch Inhibition and Determine IC50 D->E

Workflow for the ovicidal bioassay.

Data Presentation

Quantitative data from the efficacy tests should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Dose-Response Data for this compound Contact Bioassay

This compound Concentration (µg/cm²)Number of Pests TestedNumber of Pests Dead (at 48h)Mortality (%)Corrected Mortality (%)
Control (0)10055.00.0
0.11001515.010.5
0.51004545.042.1
1.01007070.068.4
2.51009292.091.6
5.01009898.097.9

Table 2: Residual Efficacy of this compound Over Time

Time After Treatment (Days)Number of Pests TestedNumber of Pests Dead (at 24h)Mortality (%)
01009595.0
11009191.0
31008282.0
71006565.0
141004040.0

Table 3: Ovicidal Activity of this compound

This compound Concentration (ppm)Number of Eggs TestedNumber of Hatched LarvaeHatch Rate (%)Hatch Inhibition (%)
Control (0)20019095.00.0
120016080.015.8
520011055.042.1
102006030.068.4
252002010.089.5
5020052.597.4

References

Application Notes and Protocols for Fenson in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The following application notes and protocols are provided as a template for the hypothetical compound "Fenson." All quantitative data, experimental procedures, and signaling pathways are illustrative and should be adapted based on the specific characteristics of the compound under investigation.

Properties of this compound

This compound is a novel synthetic compound with potential therapeutic applications. Its physicochemical properties are summarized below.

PropertyValue
Molecular FormulaC₂₀H₂₅N₅O₃
Molecular Weight383.44 g/mol
Purity>99% (HPLC)
Solubility (DMSO)100 mM
Solubility (PBS, pH 7.4)<10 µM
AppearanceWhite to off-white crystalline solid
Storage-20°C, protected from light

In Vitro Studies: Anti-proliferative Activity of this compound

Objective

To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a human cancer cell line (e.g., A549 lung carcinoma) using a cell viability assay.

Materials and Reagents
  • This compound

  • A549 human lung carcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Experimental Protocol
  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations.

  • Treatment: Replace the culture medium in each well with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Hypothetical In Vitro Dosage Table
Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1004.5
0.195.23.8
178.65.1
552.14.2
1025.83.1
505.41.9

This compound Signaling Pathway

This compound is hypothesized to exert its anti-proliferative effects by inhibiting the MAPK/ERK signaling pathway, a critical regulator of cell growth and survival.[1][2]

Fenson_Signaling_Pathway This compound This compound Raf Raf This compound->Raf EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical MAPK/ERK signaling pathway inhibited by this compound.

In Vivo Studies: Tumor Xenograft Model

Objective

To evaluate the in vivo anti-tumor efficacy of this compound in a nude mouse xenograft model bearing A549 tumors.

Materials and Methods
  • This compound

  • Female athymic nude mice (4-6 weeks old)

  • A549 human lung carcinoma cell line

  • Matrigel

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Calipers

  • Animal balance

Experimental Protocol
  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²) / 2.

  • Randomization and Grouping: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control to the respective groups via the designated route (e.g., intraperitoneal injection) at the specified dose and schedule.

  • Monitoring: Monitor tumor volume, body weight, and general health of the animals throughout the study.

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study period.

  • Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).

Hypothetical In Vivo Dosage Table
GroupCompoundDose (mg/kg)RouteSchedule
1 (Control)Vehicle-IPDaily
2 (this compound Low)This compound10IPDaily
3 (this compound High)This compound50IPDaily

General Experimental Workflow

The following diagram illustrates a typical workflow for preclinical evaluation of a novel compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Compound Synthesis & Characterization b Cell-based Assays (e.g., Viability, Apoptosis) a->b c Mechanism of Action (e.g., Western Blot, Kinase Assays) b->c d Animal Model Development (e.g., Xenograft) c->d e Efficacy & Toxicity Studies d->e f Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis e->f

Caption: General workflow for preclinical drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Improving Fenson Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of Fenson in aqueous solutions during experimental procedures.

Section 1: Troubleshooting Guide

This section addresses common issues encountered when working with this compound in aqueous environments.

Issue Potential Cause Recommended Action
Poor dispersibility or precipitation of this compound in water. This compound is practically insoluble in water.1. Formulate as a Suspension Concentrate (SC): This involves milling this compound to a fine particle size and suspending it in water with the aid of wetting and dispersing agents. 2. Use of Surfactants: Incorporate non-ionic surfactants to improve the wetting and dispersion of this compound particles.[1][2][3][4]
Observed degradation of this compound in the aqueous solution over time. Hydrolysis: this compound, a benzenesulfonate acaricide, is susceptible to hydrolysis, particularly under alkaline conditions.1. pH Control: Maintain the pH of the aqueous solution in the acidic to neutral range (ideally pH 5-7). Use a suitable buffer system to stabilize the pH.[5] 2. Temperature Control: Store this compound solutions at lower temperatures (e.g., 2-8 °C) to reduce the rate of hydrolysis.
Inconsistent experimental results. Inadequate formulation: Improper dispersion or rapid degradation of this compound can lead to variable concentrations in the test system.1. Verify Formulation Procedure: Ensure a consistent and validated protocol is used for preparing the this compound suspension. 2. Monitor this compound Concentration: Regularly analyze the concentration of this compound in the stock and working solutions using a validated stability-indicating analytical method, such as HPLC-UV.
Clogging of spray nozzles or tubing during application. Particle agglomeration or crystal growth: this compound particles may aggregate or increase in size over time in the aqueous suspension.1. Optimize Surfactant System: Use a combination of wetting and dispersing agents to prevent particle agglomeration. Polymeric surfactants can provide steric stabilization. 2. Particle Size Analysis: Monitor the particle size distribution of the suspension over time.

Section 2: Frequently Asked Questions (FAQs)

A list of frequently asked questions about this compound stability in aqueous solutions.

  • Q1: What is the primary degradation pathway for this compound in an aqueous solution? A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis. As a benzenesulfonate ester, the ester bond is susceptible to cleavage, especially in the presence of strong bases, leading to the formation of p-chlorophenol and benzenesulfonic acid.

  • Q2: How does pH affect the stability of this compound in water? A2: this compound is more stable in acidic to neutral pH conditions. Alkaline pH significantly accelerates the rate of hydrolysis, leading to rapid degradation. For optimal stability, it is recommended to maintain the pH of the aqueous solution between 5 and 7.

  • Q3: What type of formulation is best for administering this compound in an aqueous system? A3: Due to its low water solubility, a Suspension Concentrate (SC) is a suitable formulation for this compound.[6] This involves milling the solid this compound into fine particles and suspending them in water with the help of wetting and dispersing agents.[6]

  • Q4: Which surfactants are recommended for stabilizing this compound suspensions? A4: Non-ionic surfactants are generally recommended for stabilizing pesticide suspension concentrates.[1][2][3][4] They help in wetting the this compound particles and preventing them from aggregating. The specific choice and concentration of the surfactant should be optimized for the particular formulation.

  • Q5: How can I monitor the stability of my this compound solution? A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), should be developed and validated. This method should be able to separate and quantify the intact this compound from its potential degradation products. Regular analysis of the solution over time at different storage conditions will provide a stability profile.

Section 3: Quantitative Data Summary

Table 1: Hypothetical Half-life of this compound at Different pH Values (at 25°C)

pHHalf-life (t½) in days
4> 100
760
95

Table 2: Hypothetical Effect of Temperature on this compound Hydrolysis at pH 7

Temperature (°C)Half-life (t½) in days
4> 200
2560
4015

Section 4: Experimental Protocols

Protocol 1: Preparation of a this compound Suspension Concentrate (SC) for Experimental Use

Objective: To prepare a stable aqueous suspension of this compound for laboratory experiments.

Materials:

  • This compound (technical grade)

  • Non-ionic surfactant (e.g., an alcohol ethoxylate)

  • Dispersing agent (e.g., a lignosulfonate or polymeric surfactant)

  • Antifreeze (e.g., propylene glycol)

  • Antifoaming agent

  • Deionized water

  • Buffer solution (e.g., citrate or phosphate buffer)

  • Wet milling equipment (e.g., bead mill)

  • High-shear mixer

Procedure:

  • Premix Preparation: a. In a suitable vessel, add the calculated amount of deionized water and buffer to achieve the desired pH (e.g., pH 6). b. While stirring, add the wetting agent, dispersing agent, and antifreeze. c. Slowly add the this compound powder to the mixture under continuous agitation with a high-shear mixer until a homogenous slurry is formed. d. Add a few drops of antifoaming agent.

  • Wet Milling: a. Transfer the premix to a bead mill. b. Mill the suspension until the desired particle size is achieved (e.g., a median particle size of 2-5 µm). Monitor particle size using a particle size analyzer.

  • Final Formulation: a. After milling, transfer the suspension to a final mixing vessel. b. If necessary, add a rheology modifier (e.g., xanthan gum) to improve long-term stability against sedimentation. c. Mix thoroughly until a uniform suspension is obtained.

  • Quality Control: a. Measure the final pH of the suspension. b. Determine the this compound content using a validated HPLC method. c. Assess the physical stability by observing for any phase separation or sedimentation over a defined period.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop and validate an HPLC-UV method to quantify this compound in the presence of its degradation products.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • Forced degradation samples (acid, base, oxidative, thermal, and photolytic stressed)

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of this compound (e.g., 230 nm).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute to create a series of calibration standards.

  • Sample Preparation: Dilute the this compound suspension or solution to be tested with the mobile phase to a concentration within the calibration range.

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat a this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat a this compound solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat a this compound solution with 3% H₂O₂.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose a this compound solution to UV light.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.

Section 5: Visualizations

Fenson_Degradation_Pathway This compound This compound (p-chlorophenyl benzenesulfonate) Hydrolysis Hydrolysis (accelerated by alkaline pH) This compound->Hydrolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products p_chlorophenol p-chlorophenol Degradation_Products->p_chlorophenol benzenesulfonic_acid Benzenesulfonic Acid Degradation_Products->benzenesulfonic_acid Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Suspension Prepare this compound Aqueous Suspension Acid Acidic Conditions Prep_Suspension->Acid Base Alkaline Conditions Prep_Suspension->Base Oxidation Oxidative Conditions Prep_Suspension->Oxidation Heat Thermal Stress Prep_Suspension->Heat Light Photolytic Stress Prep_Suspension->Light HPLC_Analysis HPLC-UV Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Heat->HPLC_Analysis Light->HPLC_Analysis Data_Analysis Data Analysis (Kinetics, Half-life) HPLC_Analysis->Data_Analysis Logic_Tree_Troubleshooting cluster_formulation Formulation Issues cluster_degradation Chemical Degradation Problem Poor this compound Stability/Performance Insolubility Insolubility Problem->Insolubility Is this compound precipitating? Agglomeration Particle Agglomeration Problem->Agglomeration Are particles clumping? Hydrolysis Hydrolysis Problem->Hydrolysis Is concentration decreasing? Use Surfactants Use Surfactants Insolubility->Use Surfactants Formulate as SC Formulate as SC Insolubility->Formulate as SC Optimize Dispersants Optimize Dispersants Agglomeration->Optimize Dispersants Control Particle Size Control Particle Size Agglomeration->Control Particle Size Control pH (5-7) Control pH (5-7) Hydrolysis->Control pH (5-7) Lower Temperature Lower Temperature Hydrolysis->Lower Temperature

References

Technical Support Center: Identification of Fensulfothion and Fenthion Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of the organophosphate insecticides Fensulfothion and Fenthion.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Fensulfothion?

The primary degradation products of Fensulfothion are formed through oxidation and hydrolysis. The main metabolites to monitor in experimental studies are:

  • Fensulfothion sulfone

  • Fensulfothion oxygen analog

  • Fensulfothion oxygen analog sulfone[1][2]

Q2: What are the major degradation products of Fenthion?

Fenthion degrades in the environment through oxidation and hydrolysis, leading to the formation of several toxicologically relevant metabolites. The key degradation products to identify include:

  • Fenthion oxon

  • Fenthion oxon sulfoxide

  • Fenthion oxon sulfone

  • Fenthion sulfoxide

  • Fenthion sulfone[1][3]

Q3: What are the most common analytical techniques for identifying Fensulfothion and Fenthion degradation products?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the most prevalent and reliable methods for the separation and identification of these degradation products.[1][4][5] Specifically, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective technique for simultaneous analysis of the parent compound and its metabolites in various matrices.[3][6]

Q4: I am observing poor peak shapes for early-eluting polar analytes in my LC-MS/MS analysis. What could be the cause and how can I fix it?

Poor peak shapes for early-eluting polar analytes, such as some degradation products, are often caused by the high organic solvent content in the initial mobile phase, especially when using sample extracts from methods like QuEChERS. To address this, consider online sample dilution or adjusting the initial mobile phase composition to be more aqueous, which can improve peak shape and retention.[7]

Q5: My GC analysis of Fenthion sulfoxide is showing inconsistent results and low sensitivity. Why is this happening?

Analyzing Fenthion sulfoxide by GC can be challenging because it is prone to thermal degradation in the hot injection port, where it can be oxidized to its sulfone form.[3] To mitigate this, consider derivatization of the metabolite before GC analysis or using a less thermally aggressive injection technique. Alternatively, LC-MS/MS is a more suitable technique for the direct analysis of thermally labile compounds like Fenthion sulfoxide.

Troubleshooting Guides

Issue 1: Low Recovery of Analytes During Sample Extraction
Potential Cause Troubleshooting Step Recommended Action
Inefficient Extraction Solvent Review the polarity of the target analytes (parent compound and degradation products).Test different extraction solvents or solvent mixtures with varying polarities to ensure efficient extraction of all compounds of interest.
Matrix Effects The sample matrix can interfere with the extraction process.For complex matrices, employ a clean-up step after extraction, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) as used in the QuEChERS method.[3]
pH of Extraction Solvent The pH can affect the charge state and solubility of the analytes.Adjust the pH of the extraction solvent to optimize the recovery of all target compounds.
Issue 2: Co-elution of Degradation Products in Chromatography
Potential Cause Troubleshooting Step Recommended Action
Inadequate Chromatographic Separation The analytical column and mobile phase gradient are not optimized for the separation of structurally similar degradation products.For HPLC/UHPLC: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and optimize the mobile phase gradient (e.g., adjust the gradient slope, initial and final organic phase percentage). For GC: Optimize the temperature program (e.g., initial temperature, ramp rate, final temperature) and consider using a column with a different polarity.
Isomeric Degradation Products Some degradation products may be isomers, making them difficult to separate.Employ high-resolution mass spectrometry (HRMS) to differentiate between isomers based on their accurate mass, even if they are not chromatographically resolved.

Quantitative Data Summary

Table 1: Degradation of Fenthion in Grapes [8]

VarietyLocationHalf-life of Fenthion (days)
SideritisOn the vine7.6
SideritisRefrigerated storage42.0
Opsimo EdessasOn the vine5.6
Opsimo EdessasRefrigerated storage44.7

Table 2: Degradation of Fenthion using Advanced Oxidation Processes [9][10]

Degradation MethodCatalystDegradation Time (minutes)Fenthion Degradation (%)
SonolysisNone6037.5
SonolysisTiO2-anatase6065.12
OzonolysisNone6039.77
OzonolysisTiO2-anatase6081.0
SonozolysisNone6091.7

Experimental Protocols

Protocol 1: Simultaneous Analysis of Fenthion and its Metabolites using UHPLC-MS/MS[3]

1. Sample Preparation (QuEChERS Method)

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Take a 1 mL aliquot of the supernatant.

    • Transfer it to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at 12,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.2 µm filter before injection.

2. UHPLC-MS/MS Analysis

  • UHPLC System: Agilent 1290 Infinity or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Fensulfothion_Degradation_Pathway Fensulfothion Fensulfothion Sulfone Fensulfothion Sulfone Fensulfothion->Sulfone Oxidation Oxon Fensulfothion Oxygen Analog Fensulfothion->Oxon Oxidation OxonSulfone Fensulfothion Oxygen Analog Sulfone Sulfone->OxonSulfone Oxidation Oxon->OxonSulfone Oxidation

Fensulfothion Degradation Pathway

Fenthion_Degradation_Pathway Fenthion Fenthion Sulfoxide Fenthion Sulfoxide Fenthion->Sulfoxide Oxidation Oxon Fenthion Oxon Fenthion->Oxon Oxidation Sulfone Fenthion Sulfone Sulfoxide->Sulfone Oxidation OxonSulfoxide Fenthion Oxon Sulfoxide Sulfoxide->OxonSulfoxide Oxidation OxonSulfone Fenthion Oxon Sulfone Sulfone->OxonSulfone Oxidation Oxon->OxonSulfoxide Oxidation OxonSulfoxide->OxonSulfone Oxidation

Fenthion Degradation Pathway

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup UHPLC UHPLC Separation Cleanup->UHPLC MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Identification Peak Identification (Retention Time & MRM) MSMS->Identification Quantification Quantification (Matrix-Matched Calibration) Identification->Quantification

Workflow for Degradation Product Analysis

References

Technical Support Center: Troubleshooting Fenson Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to peak tailing, a common challenge in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[1][2] Tailing peaks can compromise resolution, quantification accuracy, and overall method reliability.[1][2]

This asymmetry is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while values greater than 1.2 may indicate a problem, and values above 2.0 are generally considered unacceptable for high-precision assays.[2][3] The tailing factor is calculated using the formula:

  • Tf = W₀.₀₅ / 2f

    • Where W₀.₀₅ is the peak width at 5% of the peak height.

    • And f is the distance from the peak maximum to the leading edge of the peak at 5% height.[2]

Q2: What are the primary causes of peak tailing?

A2: Peak tailing is often a result of more than one retention mechanism occurring during the separation.[1][3] The most common causes include:

  • Secondary Silanol Interactions: This is a major cause, especially for basic and amine-containing compounds.[1][3][4] Residual, unbonded silanol groups (Si-OH) on the surface of silica-based stationary phases can interact strongly with these analytes, causing delayed elution and tailing.[1][3][4][5]

  • Mobile Phase pH Issues: An inappropriate mobile phase pH, especially one close to the analyte's pKa, can lead to the presence of both ionized and unionized forms of the analyte, resulting in distorted peak shapes.[5][6][7]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and lead to peak distortion.[4][8][9]

  • Column Degradation: Physical issues with the column, such as the formation of a void at the column inlet, a blocked frit, or deformation of the packed bed, can disrupt the sample flow path and cause tailing.[2][4][10]

  • Extra-Column Effects: Excessive volume in the tubing, fittings, or detector flow cell (dead volume) can cause the sample band to spread, leading to peak broadening and tailing.[5][11]

  • Sample and Mobile Phase Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[10]

  • Contamination: Accumulation of contaminants from the sample or system on the column inlet frit or packing material can interfere with the separation process.[8][12]

Q3: How does the mobile phase pH affect peak tailing?

A3: The mobile phase pH is a critical parameter that influences the ionization state of both the analyte and the stationary phase.

  • For Basic Analytes: At mid-range pH values (typically > 3), residual silanol groups on the silica surface become deprotonated (SiO⁻) and negatively charged.[3][5][13] Basic compounds, which are positively charged at this pH, can undergo strong secondary ion-exchange interactions with these sites, leading to significant peak tailing.[3][14]

  • For Acidic Analytes: At higher pH values, acidic compounds become ionized (negatively charged). While the primary issue is often with basic compounds, improper pH control for acids can also lead to peak shape issues.[2]

  • Proximity to pKa: When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms exists, which can cause peak splitting or tailing.[6][7]

To achieve symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 1-2 pH units away from the analyte's pKa.[15] For basic compounds, lowering the pH (e.g., to pH ≤ 3) protonates the silanol groups (Si-OH), minimizing these secondary interactions.[1][3]

Q4: Can my choice of HPLC column influence peak tailing?

A4: Absolutely. The column chemistry plays a pivotal role in preventing peak tailing.

  • End-Capped Columns: Modern columns are often "end-capped," a process that chemically bonds a small silane molecule to many of the residual silanol groups, effectively shielding them from interaction with analytes.[5]

  • High-Purity Silica (Type B): Newer columns are typically packed with high-purity Type B silica, which has a much lower concentration of acidic silanol groups and trace metal contaminants compared to older Type A silica.[1] This significantly reduces the potential for tailing.

  • Alternative Stationary Phases: For particularly problematic basic compounds, consider columns with alternative stationary phases:

    • Polar-Embedded Phases: These have a polar group embedded within the C18 chain, which helps to shield the residual silanols.[5]

    • Polymer-Based or Hybrid Phases: These stationary phases are more chemically robust across a wider pH range and have fewer or no exposed silanol groups, offering excellent peak shapes for basic analytes.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues.

Guide 1: Initial Diagnosis - Is it a Chemical or Physical Problem?

A key first step is to determine if the tailing affects all peaks or only specific peaks in your chromatogram.

  • All Peaks Tailing: This usually points to a physical problem in the HPLC system. The issue is likely occurring before the separation process.[12][16]

  • Specific Peaks Tailing (e.g., only bases or acids): This strongly suggests a chemical problem , related to undesirable secondary interactions between the analyte(s) and the stationary phase.[12][16]

Guide 2: Troubleshooting Chemical-Related Peak Tailing

If you suspect a chemical issue, follow these steps:

Step Action Rationale
1 Adjust Mobile Phase pH For tailing basic compounds, lower the mobile phase pH to < 3.[1][3] This protonates silanol groups, minimizing secondary interactions. For acidic compounds, ensure the pH is well below the pKa.[2]
2 Increase Buffer Strength A higher buffer concentration (e.g., 25-50 mM) can more effectively control the mobile phase pH and mask residual silanol activity.[4][17]
3 Add a Mobile Phase Modifier For basic compounds at mid-range pH, adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) can mask active silanol sites.[1][15] Note: This is often a solution for older column types.
4 Change Organic Modifier The choice of organic solvent (e.g., acetonitrile vs. methanol) can influence selectivity and peak shape.[5][18] Experimenting with a different solvent may improve peak symmetry.
5 Select a Different Column If the above steps fail, the column chemistry may be inappropriate. Switch to a modern, high-purity, end-capped column or one with an alternative stationary phase (e.g., polar-embedded, hybrid silica/polymer).[1][5]
Guide 3: Troubleshooting Physical-Related Peak Tailing

If all peaks are tailing, investigate the physical components of your HPLC system:

Step Action Rationale
1 Check for Column Voids A void or depression in the packing bed at the column inlet can cause peak distortion.[4][10] This can be caused by pressure shocks. A void is a common cause of sudden peak tailing.
2 Inspect and Clean Frits A partially blocked column inlet frit can distort the sample flow.[10][12] Try back-flushing the column to dislodge particulates. If that fails, the frit may need replacement.
3 Reduce Extra-Column Volume Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible (e.g., 0.005" ID).[5][19] Check all fittings to ensure they are properly seated and not creating dead volume.[11]
4 Use Guard Columns/Filters An in-line filter and a guard column can protect the analytical column from particulate matter and strongly retained sample components, preventing frit blockage and contamination.[4][20]
5 Prepare a New Column If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged.[2] Replace it with a new, equivalent column to see if the problem is resolved.

Quantitative Data Summary

Parameter Acceptable Range Optimal Value Potential Impact on Peak Tailing
USP Tailing Factor (Tf) < 2.00.9 - 1.2Values > 1.2 indicate significant tailing.[2][3]
Mobile Phase pH vs. Analyte pKa pH should be > 1 unit away from pKapH should be ≥ 2 units away from pKa[15]Operating close to the pKa causes mixed ionization states and peak distortion.[7]
Buffer Concentration 10 - 50 mM25 mMInsufficient buffer strength can lead to poor pH control and increased silanol interactions.[17]
Extra-Column Tubing ID < 0.010"≤ 0.005"Wider and longer tubing increases dead volume, causing peak broadening and tailing.[5]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This procedure is used to clean a column that may be contaminated or have a partially blocked frit.

Objective: To remove strongly retained contaminants and particulates.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.

  • Reverse Direction: Connect the column to the pump in the reverse flow direction.

  • Flushing Sequence: Flush the column with a series of solvents, moving from weaker to stronger. For a reversed-phase C18 column, a typical sequence is:

    • 20 column volumes of the mobile phase without buffer (e.g., water/acetonitrile).

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of 100% Isopropanol (a strong, non-polar solvent).

    • 20 column volumes of 100% Acetonitrile.

    • Finally, re-equilibrate with the initial mobile phase for at least 20 column volumes.

  • Flow Rate: Use a flow rate that is 50% of the normal analytical flow rate.

  • Re-install and Test: Reconnect the column in the correct direction and test its performance with a standard sample.

Protocol 2: Determining the Cause of Tailing (Chemical vs. Physical)

Objective: To diagnose whether peak tailing is caused by chemical interactions or a physical system issue.

Methodology:

  • Prepare a Test Mix: Create a test mixture containing three types of analytes:

    • A neutral compound (e.g., Toluene, Uracil).

    • An acidic compound.

    • A basic compound (e.g., Amitriptyline).

  • Inject and Analyze: Run the test mix under your standard chromatographic conditions.

  • Evaluate the Chromatogram:

    • Scenario A: If only the basic compound's peak is tailing while the neutral and acidic peaks are symmetrical, the problem is chemical (likely silanol interactions).[16]

    • Scenario B: If all three peaks are tailing to a similar degree, the problem is physical (e.g., column void, dead volume).[16]

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed q1 Do ALL peaks tail? start->q1 physical Physical Problem Suspected q1->physical Yes chemical Chemical Problem Suspected q1->chemical No p1 Check for Column Void / Blocked Frit physical->p1 c1 Adjust Mobile Phase pH (Lower pH for bases) chemical->c1 p2 Minimize Extra-Column Volume (Tubing, Fittings) p1->p2 p3 Use Guard Column / In-line Filter p2->p3 p4 Replace Column p3->p4 c5 Resolved p4->c5 c2 Increase Buffer Strength c1->c2 c3 Use End-Capped or Alternative Chemistry Column c2->c3 c4 Add Mobile Phase Modifier (e.g., TEA) c3->c4 c4->c5 G cluster_0 Mid-Range pH (e.g., > 4) cluster_1 Low pH (e.g., < 3) silanol_ionized Deprotonated Silanol (SiO⁻) Negatively Charged interaction Strong Secondary Interaction silanol_ionized->interaction basic_analyte Basic Analyte (e.g., R-NH₃⁺) Positively Charged basic_analyte->interaction tailing Peak Tailing interaction->tailing silanol_protonated Protonated Silanol (Si-OH) Neutral no_interaction Minimal Interaction silanol_protonated->no_interaction basic_analyte_low_ph Basic Analyte (R-NH₃⁺) basic_analyte_low_ph->no_interaction good_peak Symmetrical Peak no_interaction->good_peak

References

Technical Support Center: Optimizing Fenton Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fenton reaction. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to enhance experimental success and reproducibility.

Frequently Asked Questions (FAQs): General Optimization

This section addresses fundamental questions about setting up and optimizing the Fenton reaction for the degradation of organic pollutants.

Q1: What is the optimal pH for the classical Fenton reaction and why is it so critical?

The optimal pH for the Fenton reaction is typically in the acidic range of 2.5 to 4.0.[1][2][3][4] This pH range is critical for several reasons:

  • Maximizing Hydroxyl Radical Production: Within this window, the generation of highly reactive hydroxyl radicals (•OH) from the reaction between ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) is most efficient.[5]

  • Preventing Iron Precipitation: At a pH above 4.0, iron begins to precipitate as ferric hydroxide (Fe(OH)₃).[3][4] This removes the iron catalyst from the solution, drastically reducing the reaction rate.[3]

  • Maintaining Catalyst Availability: In a more acidic environment (pH < 2.5), the reaction can slow down as the iron aqua complex is more stable.

  • H₂O₂ Stability: At high pH levels, hydrogen peroxide can undergo self-decomposition into oxygen and water, which does not contribute to the oxidation of the target compound.[3][4]

Q2: How do I determine the optimal Fe²⁺ to H₂O₂ ratio for my specific application?

The ideal Fe²⁺:H₂O₂ ratio is not universal and depends heavily on the type and concentration of the target pollutant, as well as the water matrix. A systematic approach is required for optimization:

  • Literature Review: Start with ratios reported for similar compounds.

  • Bench-Scale Jar Tests: Conduct a series of experiments where you fix the pollutant concentration and pH, and vary the Fe²⁺:H₂O₂ ratio across a range (e.g., from 1:5 to 1:50 by weight).

  • Monitor Degradation: Measure the degradation of the target compound or a bulk parameter like Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) at a fixed reaction time. The optimal ratio is the one that provides the highest degradation with the minimum reagent consumption.

An excess of iron can be detrimental, as it can scavenge the valuable hydroxyl radicals, thereby reducing efficiency.[6][7] Conversely, an insufficient amount of iron will lead to slow and incomplete reactions.

Q3: What is the effect of temperature on the Fenton reaction?

Temperature plays a significant role in the reaction kinetics.

  • Increased Reaction Rate: Increasing the temperature generally accelerates the rate of pollutant degradation because it enhances the generation of hydroxyl radicals.[8][9] Studies have shown that raising the temperature from 25°C to 90°C can significantly improve TOC reduction.[10]

  • Risk of H₂O₂ Decomposition: However, at temperatures above 40-50°C, the rate of wasteful hydrogen peroxide decomposition into oxygen and water increases.[4] This reduces the efficiency of the process.

  • Practical Considerations: Most commercial applications are run at ambient temperatures (20-40°C) to balance reaction speed and reagent efficiency.[4] For highly concentrated waste, the exothermic nature of the reaction may require controlled, sequential addition of H₂O₂ to manage the temperature rise.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Fenton experiments.

Problem: Low or No Pollutant Degradation

Q1: My degradation efficiency is much lower than expected. What are the first things I should check?

Low degradation efficiency is a common issue. A logical troubleshooting workflow can help identify the cause. Start by verifying the most critical parameters.

TroubleshootingWorkflow start_node Low Degradation Efficiency check_node Check Parameter action_node Action/Solution result_node Expected Outcome start Low Degradation Efficiency check_ph Is pH between 2.5 - 4.0? start->check_ph adjust_ph Adjust pH with H₂SO₄ or NaOH check_ph->adjust_ph No check_reagents Are Fe²⁺ and H₂O₂ concentrations correct? check_ph->check_reagents Yes success Improved Degradation adjust_ph->success reprepare Prepare fresh stock solutions Verify concentrations check_reagents->reprepare No check_matrix Are there radical scavengers in the water matrix? check_reagents->check_matrix Yes reprepare->success pretreat Pre-treat sample (e.g., remove Cl⁻, HCO₃⁻, high organics) check_matrix->pretreat Yes check_catalyst Is catalyst deactivated? (e.g., iron precipitation) check_matrix->check_catalyst No pretreat->success regenerate Regenerate catalyst or ensure pH is correct check_catalyst->regenerate Yes regenerate->success

Caption: Troubleshooting workflow for low degradation efficiency.

Q2: How do I know if components in my water matrix are inhibiting the reaction?

Complex water matrices (e.g., wastewater, biological media) often contain substances that can inhibit the Fenton reaction.[11][12]

  • Inorganic Anions: Carbonate, bicarbonate, and phosphate ions are known inhibitors as they can scavenge hydroxyl radicals or precipitate the iron catalyst.[11][12] Chloride can also act as a scavenger.

  • Natural Organic Matter (NOM): High concentrations of non-target organic matter, like humic acids, can compete for hydroxyl radicals, reducing the degradation of your target compound.[11]

To test for matrix effects, run a parallel experiment in deionized water with the same concentration of your target pollutant and compare the results. If efficiency is significantly higher in clean water, matrix effects are likely the cause.

Q3: The reaction starts but then stops prematurely. What could be the cause?

This issue typically points to the rapid consumption of one of the key reagents.

  • H₂O₂ Depletion: The most common reason is that all the hydrogen peroxide has been consumed or has decomposed. You can measure residual H₂O₂ to confirm this. If it's depleted, you may need to add a higher initial dose or use a sequential dosing strategy.

  • Fe²⁺ Consumption: All the Fe²⁺ has been converted to Fe³⁺, and the slower regeneration of Fe²⁺ (the rate-limiting step) has stalled the reaction.

  • pH Shift: The reaction can cause the pH to shift. If the pH rises above 4, the iron catalyst will precipitate, stopping the reaction. Monitor the pH throughout the experiment.

Problem: Inconsistent or Irreproducible Results

Q1: My experimental results are not reproducible. What factors should I control more carefully?

Reproducibility issues often stem from small, uncontrolled variations in the experimental setup.

  • Reagent Stability: Hydrogen peroxide solutions can degrade over time, especially if not stored properly (cool, dark conditions). Use fresh solutions. Ferrous sulfate solutions can oxidize to ferric sulfate when exposed to air; prepare them fresh before each experiment.

  • Mixing Speed: Ensure consistent and vigorous mixing to keep reagents uniformly distributed.[13]

  • Temperature Control: Conduct experiments in a temperature-controlled environment (e.g., a water bath), as minor temperature fluctuations can affect reaction rates.[4]

  • Order of Reagent Addition: Use a consistent procedure. The standard method is to first adjust the pH of the sample, then add the iron catalyst and ensure it's dissolved, and finally add the hydrogen peroxide to initiate the reaction.[4][14]

Q2: How do I properly stop (quench) the reaction at a specific time point for accurate analysis?

To accurately measure degradation at a specific time, the Fenton reaction must be stopped instantly. Failure to do so will allow the reaction to continue, leading to inaccurate results.

  • Recommended Quenching Agents: Adding sodium sulfite (Na₂SO₃) is a simple and effective method to quench the reaction by consuming any remaining H₂O₂.[15][16]

  • Alternative Methods: Raising the pH to >10 will precipitate the iron catalyst and stop the reaction.[15] However, this may not be suitable for all types of analysis. Using radical scavengers like methanol or ethanol is an option but should be avoided if you are measuring TOC or COD, as they will contribute to the organic carbon content.[16][17]

Data Presentation: Summary of Key Parameters

The following tables summarize typical operating conditions and the impact of common interfering substances.

Table 1: Typical Operating Ranges for Fenton Reaction Parameters

ParameterTypical RangeOptimal ValueNotes
pH 2.0 - 6.02.5 - 4.0 Critical for catalyst solubility and radical production.[3][4]
Fe²⁺:H₂O₂ Ratio (w/w) 1:5 - 1:50Substrate DependentMust be optimized empirically for each specific application.[6]
Temperature (°C) 20 - 50 °C20 - 40 °C Higher temps increase rate but can waste H₂O₂.[4]
Reaction Time 30 - 120 minSubstrate DependentDependent on pollutant type, concentration, and reagent dosage.[6]

Table 2: Influence of Common Water Matrix Components

SubstanceEffect on Fenton ReactionMechanism of Interference
Bicarbonate (HCO₃⁻) Inhibitory Scavenges •OH radicals; can increase pH.[11][12]
Carbonate (CO₃²⁻) Strongly Inhibitory Scavenges •OH radicals; precipitates iron catalyst.[11][12]
Phosphate (PO₄³⁻) Strongly Inhibitory Forms inactive complexes with iron ions, deactivating the catalyst.[11]
Chloride (Cl⁻) Generally Inhibitory Scavenges •OH to form less reactive radical species.[12]
Natural Organic Matter Inhibitory Competes with the target pollutant for •OH radicals.[11]

Experimental Protocols

Protocol 1: Standard Jar Test for Fenton Reaction Optimization

This protocol outlines a standard procedure for determining the optimal reagent dosages for a given wastewater sample.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_node prep_node step_node step_node analysis_node analysis_node decision_node decision_node p1 1. Prepare Stock Solutions (FeSO₄·7H₂O, 30% H₂O₂, H₂SO₄, NaOH) p2 2. Characterize Sample (Initial pH, TOC/COD) p1->p2 s1 3. Set up Jar Testers (e.g., 6 beakers with 500 mL sample each) p2->s1 s2 4. Adjust pH to 3.0 ± 0.2 using H₂SO₄ s1->s2 s3 5. Add varying doses of Fe²⁺ to each beaker and mix s2->s3 s4 6. Add corresponding H₂O₂ dose to start reaction (t=0) s3->s4 s5 7. Mix at constant speed (e.g., 200 rpm) for fixed time (e.g., 60 min) s4->s5 a1 8. Quench Reaction (e.g., add Na₂SO₃) s5->a1 a2 9. Adjust pH to ~7.0 and allow sludge to settle a1->a2 a3 10. Collect Supernatant and measure final TOC/COD a2->a3 a4 11. Calculate % Removal and determine optimal dose a3->a4

Caption: Standard experimental workflow for Fenton process optimization.

Methodology:

  • Preparation:

    • Prepare fresh stock solutions of ferrous sulfate (FeSO₄·7H₂O), hydrogen peroxide (e.g., 30% w/w), sulfuric acid (e.g., 1M), and sodium hydroxide (e.g., 1M).

    • Characterize the initial wastewater sample for the parameters to be measured (e.g., pH, COD, TOC).[18]

  • Reaction Setup:

    • Set up a series of beakers (jars) with equal volumes of the wastewater sample (e.g., 500 mL).[13]

    • Place beakers on a gang stirrer (jar tester) to ensure identical mixing conditions.

    • While stirring, adjust the pH of all samples to the desired setpoint (e.g., 3.0) using sulfuric acid.[13]

  • Reagent Addition:

    • Add the predetermined dose of the FeSO₄ solution to each beaker. Allow it to dissolve completely.

    • Initiate the reaction in each beaker by adding the corresponding dose of H₂O₂. Start a timer immediately.

  • Reaction and Quenching:

    • Allow the reaction to proceed for the desired time (e.g., 60 minutes) under constant mixing.[4]

    • At the end of the reaction time, take a sample from each beaker and immediately quench the reaction as described in Protocol 2.

  • Analysis:

    • Adjust the pH of the quenched samples to neutral (pH 7-8) to precipitate the iron as Fe(OH)₃.

    • Allow the sludge to settle, then filter or centrifuge to obtain a clear supernatant.

    • Analyze the supernatant for the target parameter (COD, TOC, or specific pollutant concentration).

    • Calculate the percent removal for each condition to identify the optimal reagent doses.

Protocol 2: Quenching the Fenton Reaction for Analysis

  • Objective: To immediately stop the Fenton reaction to allow for accurate measurement of pollutant concentration at a specific time point.

  • Reagent: Prepare a 1.0 M solution of sodium sulfite (Na₂SO₃).

  • Procedure:

    • At the desired reaction time, withdraw a known volume of the sample (e.g., 10 mL) from the reactor.

    • Immediately add a small, predetermined excess of the sodium sulfite solution to the sample (e.g., 1 mL of 1.0 M Na₂SO₃). The sulfite will rapidly consume any residual H₂O₂.[15][16]

    • Mix the quenched sample thoroughly.

    • The sample is now stable and can be prepared for further analysis (e.g., pH adjustment, filtration, dilution for TOC/COD or HPLC analysis).

Visualization of Core Concepts

Fenton Reaction Mechanism

The core of the Fenton process is a catalytic cycle involving iron and hydrogen peroxide that generates highly reactive hydroxyl radicals (•OH).

FentonMechanism reagent reagent catalyst catalyst radical radical product product pollutant pollutant Fe2 Fe²⁺ (Catalyst) OH_Radical •OH (Hydroxyl Radical) Fe2->OH_Radical + H₂O₂ → Fe³⁺ + OH⁻ H2O2 H₂O₂ Deg_Products Degradation Products (CO₂, H₂O, etc.) OH_Radical->Deg_Products Oxidation Fe3 Fe³⁺ Fe3->Fe2 + H₂O₂ → HO₂• + H⁺ (Slower Regeneration) Pollutant Organic Pollutant

Caption: The catalytic cycle of the Fenton reaction.[3][6]

References

Technical Support Center: Optimizing Fenton-Mediated Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of chemical syntheses that utilize Fenton's reagent. The Fenton reaction employs a solution of hydrogen peroxide (H₂O₂) and a ferrous iron catalyst (typically FeSO₄) to generate highly reactive hydroxyl radicals (•OH), which can be harnessed for various organic transformations.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the Fenton reaction and how is it used in synthesis?

The Fenton reaction is the catalytic process of converting hydrogen peroxide into a hydroxyl free radical (•OH) using a ferrous ion (Fe²⁺) as a catalyst.[1] This highly reactive hydroxyl radical is a powerful, non-selective oxidizing agent that can participate in a variety of organic reactions.[1] In organic synthesis, Fenton's reagent is commonly used for:

  • Hydroxylation of arenes: For example, the conversion of benzene to phenol.[1]

  • Oxidation of organic compounds: Such as the oxidation of barbituric acid to alloxan.[1]

  • Coupling reactions of alkanes. [1]

  • Synthesis of β-keto sulfones. [3]

The basic reaction scheme is as follows: Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH[1]

Q2: What are the critical parameters affecting the yield of a Fenton-mediated synthesis?

Several factors can significantly influence the yield of a Fenton-mediated reaction. Optimizing these parameters is crucial for maximizing product formation. The key parameters include:

  • pH: The pH of the reaction medium is critical. An acidic pH, typically between 3 and 6, is optimal for the Fenton reaction.[4] At higher pH values, the iron can precipitate as ferric hydroxide (Fe(OH)₃), which decomposes the hydrogen peroxide into oxygen and water, reducing the generation of hydroxyl radicals.[4]

  • Concentration of Fenton's Reagents (Fe²⁺ and H₂O₂): The ratio of Fe²⁺ to H₂O₂ is a key factor. While Fe²⁺ is a catalyst, its concentration can influence the rate of hydroxyl radical generation. A study on the synthesis of β-keto sulfones found an optimal ratio of xanthate:FeSO₄·7H₂O:H₂O₂ to be 1:2:4.[3]

  • Temperature: The reaction is often exothermic.[4] Controlling the temperature is important to prevent unwanted side reactions or decomposition of the desired product. Pre-cooling the reaction mixture can be important to prevent effervescence.[5]

  • Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material without leading to product degradation from prolonged exposure to the highly oxidative environment.

  • Purity of Reagents: The use of high-quality raw materials is essential to avoid the introduction of contaminants that could interfere with the reaction.[6]

Q3: How can I minimize the formation of byproducts in my Fenton synthesis?

Byproduct formation is a common challenge due to the high reactivity and low selectivity of the hydroxyl radical.[1][7] To minimize byproducts:

  • Optimize Reagent Ratios: Carefully titrate the amount of Fenton's reagent to avoid excessive oxidation.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity.

  • Slow Addition of Reagents: A slow, controlled addition of hydrogen peroxide to the mixture of the substrate and iron catalyst can help maintain a low, steady concentration of hydroxyl radicals, potentially favoring the desired reaction pathway.[4]

  • Consider a Modified Fenton System: In some cases, using a modified Fenton system (e.g., photo-Fenton, electro-Fenton) might offer better control and selectivity.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during a Fenton-mediated synthesis.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incorrect pH: The pH of the reaction mixture is outside the optimal range (typically 3-6).[4]1. Measure the pH of your reaction mixture before and during the reaction. 2. Adjust the pH to the optimal range using a suitable acid (e.g., H₂SO₄).[4]
Decomposition of H₂O₂: The hydrogen peroxide is decomposing to oxygen and water instead of forming hydroxyl radicals. This can be caused by high pH or the presence of certain metal contaminants.[4]1. Ensure the pH is in the acidic range. 2. Use high-purity reagents and deionized water.
Insufficient Catalyst: The concentration of Fe²⁺ is too low to effectively catalyze the reaction.1. Increase the concentration of the Fe²⁺ catalyst. 2. Refer to literature for optimal catalyst loading for your specific reaction.
Poor Primer Design (for DNA synthesis applications): If using a Fenton-like reaction in the context of DNA synthesis or modification, poor primer design could lead to no product.[8]1. Use primer design tools to minimize secondary structures. 2. Optimize annealing temperature and extension time.[8]
Reaction is Too Vigorous or Uncontrolled Rapid Addition of H₂O₂: Adding the hydrogen peroxide too quickly can lead to a rapid, exothermic reaction.[4]1. Add the H₂O₂ solution dropwise or using a syringe pump for controlled addition. 2. Cool the reaction vessel in an ice bath during the addition.[5]
High Concentration of Reactants: The concentrations of the substrate, Fe²⁺, and H₂O₂ are too high.1. Dilute the reaction mixture. 2. Perform the reaction on a smaller scale to establish optimal concentrations before scaling up.
Product Degradation Excessive Oxidation: The desired product is being further oxidized by the hydroxyl radicals.[7]1. Reduce the amount of H₂O₂ used. 2. Quench the reaction as soon as the starting material is consumed (monitor by TLC or other appropriate analytical techniques).
Product Instability: The product may be unstable under the acidic reaction conditions or during workup.[9]1. Test the stability of your product by exposing a small sample to the reaction and workup conditions separately.[9] 2. If unstable, consider a milder workup procedure or a different synthetic route.
Inconsistent Results Variability in Reagent Quality: Impurities in the starting materials or catalyst can affect the reaction outcome.[6]1. Use reagents from a reliable source and of consistent purity. 2. Consider purifying starting materials if necessary.
Environmental Factors: Some reactions can be sensitive to air or moisture.[7]1. If your substrate or product is sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for the Hydroxylation of an Aromatic Compound using Fenton's Reagent

Caution: This is a general guideline. The specific conditions will need to be optimized for each substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aromatic substrate in a suitable solvent (e.g., water, acetonitrile).

  • Catalyst Addition: Add iron(II) sulfate heptahydrate (FeSO₄·7H₂O) to the solution and stir until it dissolves.

  • pH Adjustment: Adjust the pH of the mixture to approximately 3-4 using dilute sulfuric acid.

  • Initiation of Reaction: Begin dropwise addition of a solution of hydrogen peroxide (e.g., 30% w/w) to the reaction mixture at a controlled temperature (e.g., room temperature or cooled in an ice bath).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, HPLC).

  • Quenching: Once the reaction is complete, quench any remaining hydrogen peroxide by adding a small amount of a reducing agent (e.g., sodium sulfite solution).

  • Workup and Isolation: Neutralize the reaction mixture and extract the product with an appropriate organic solvent. Dry the organic layer, remove the solvent under reduced pressure, and purify the product by a suitable method (e.g., column chromatography, recrystallization).

Visualizations

Signaling Pathways and Workflows

Fenton_Reaction_Pathway cluster_reactants Reactants cluster_reaction Fenton Reaction cluster_products Products Fe2 Fe²⁺ (Catalyst) OH_Radical •OH (Hydroxyl Radical) Fe2->OH_Radical H₂O₂ Fe3 Fe³⁺ Fe2->Fe3 H2O2 H₂O₂ H2O2->OH_Radical Substrate Organic Substrate (e.g., Arene) Oxidized_Product Oxidized Product (e.g., Phenol) Substrate->Oxidized_Product OH_Radical->Oxidized_Product reacts with H2O H₂O

Caption: The core pathway of the Fenton reaction for organic synthesis.

Troubleshooting_Workflow Start Low Yield in Fenton Synthesis Check_pH Is pH between 3 and 6? Start->Check_pH Adjust_pH Adjust pH with Acid Check_pH->Adjust_pH No Check_Reagents Check Reagent Ratio & Purity Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Optimize_Reagents Optimize Fe²⁺/H₂O₂ Ratio Check_Reagents->Optimize_Reagents No Check_Temp Is Temperature Controlled? Check_Reagents->Check_Temp Yes Optimize_Reagents->Check_Temp Control_Temp Use Ice Bath / Slow Addition Check_Temp->Control_Temp No Check_Product_Stability Is Product Degrading? Check_Temp->Check_Product_Stability Yes Control_Temp->Check_Product_Stability Modify_Workup Modify Workup or Quench Sooner Check_Product_Stability->Modify_Workup Yes Failure Further Optimization Needed Check_Product_Stability->Failure No Success Yield Increased Modify_Workup->Success

Caption: A logical workflow for troubleshooting low yield in Fenton-mediated synthesis.

References

Technical Support Center: Navigating Interference in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mass Spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common sources of interference in their mass spectrometry experiments. While the term "Fenson interference" is not a recognized phenomenon in the field, this guide addresses a wide range of frequently encountered interferences that can impact data quality and experimental outcomes.

This center provides practical, question-and-answer-based troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Section 1: Matrix Effects - Ion Suppression and Enhancement

Matrix effects are one of the most common sources of interference in mass spectrometry, particularly when using electrospray ionization (ESI).[1] These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification.[2]

Frequently Asked Questions (FAQs) about Matrix Effects

Q1: What is ion suppression?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte caused by the presence of other compounds in the sample matrix.[1] These interfering compounds compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased signal for the analyte of interest.[1]

Q2: What are the common causes of ion suppression?

A2: Common causes of ion suppression include salts, detergents, polymers, and endogenous components from biological samples such as phospholipids, proteins, and metabolites.[3][4] Highly concentrated compounds in the sample are also prime candidates for inducing ion suppression.

Q3: How can I determine if my sample is affected by ion suppression?

A3: A common method to assess ion suppression is to compare the signal of an analyte in a pure solvent to the signal of the same analyte spiked into a sample matrix extract. A significant decrease in the signal in the matrix extract indicates ion suppression.

Q4: What is ion enhancement?

A4: Ion enhancement is the opposite of ion suppression, where co-eluting matrix components increase the ionization efficiency of the target analyte, leading to an artificially high signal. While less common than suppression, it can also lead to inaccurate quantification.

Troubleshooting Guide for Matrix Effects
Problem Possible Cause Recommended Solution
Low analyte signal intensity in complex samples Ion suppression from matrix components.1. Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. 2. Improve Chromatographic Separation: Modify the LC gradient, column chemistry, or flow rate to separate the analyte from interfering matrix components.[5] 3. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering species.[2]
Poor reproducibility of results between samples Variable matrix effects across different samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization and quantification. 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for consistent matrix effects.
Analyte signal drifts during a long run sequence Buildup of matrix components on the LC column or in the MS source.1. Implement a Column Wash Step: Include a strong solvent wash at the end of each chromatographic run to clean the column. 2. Regularly Clean the MS Source: Follow the manufacturer's instructions for routine source cleaning and maintenance.
Experimental Protocols for Mitigating Matrix Effects

This protocol provides a general guideline for removing phospholipids and other interfering components from plasma samples using a mixed-mode SPE cartridge.

Materials:

  • Mixed-mode SPE cartridges (e.g., C18 and anion exchange)

  • Plasma sample

  • Methanol (conditioning solvent)

  • Water (equilibration solvent)

  • Ammonium hydroxide solution (wash solvent)

  • Acetonitrile (elution solvent)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 50:50 methanol:water)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.[6][7]

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water through it.[6] Do not let the sorbent bed dry out.[6]

  • Sample Loading: Load 500 µL of the plasma sample onto the cartridge at a slow, steady flow rate.[6]

  • Washing: Wash the cartridge with 1 mL of a 5% ammonium hydroxide solution in water to remove phospholipids and other interferences.[6]

  • Elution: Elute the analyte of interest with 1 mL of acetonitrile.[6][7]

  • Drying: Dry the eluate under a gentle stream of nitrogen.[6]

  • Reconstitution: Reconstitute the dried sample in 100 µL of the reconstitution solvent for LC-MS analysis.[6]

This protocol describes a general procedure for extracting a moderately non-polar analyte from a urine sample.

Materials:

  • Urine sample

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)[8][9]

  • pH adjusting solution (e.g., buffer, acid, or base)

  • Vortex mixer

  • Centrifuge

  • Separatory funnel or extraction tubes[10]

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Sample pH Adjustment: Adjust the pH of 1 mL of the urine sample to optimize the analyte's partition into the organic phase. For acidic analytes, adjust the pH to be at least 2 units below their pKa; for basic analytes, adjust to at least 2 units above their pKa.[8]

  • Extraction: Add 3 mL of the extraction solvent to the sample.[10]

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the two phases.[9]

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[9]

  • Collection: Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of reconstitution solvent for analysis.

Quantitative Data on Mitigation Strategies
Mitigation Strategy Analyte Matrix Observed Ion Suppression (Without Mitigation) Analyte Recovery (With Mitigation)
Solid Phase Extraction (SPE) VerapamilPlasma75%92%
Liquid-Liquid Extraction (LLE) PropranololUrine60%88%
Dilution (1:10) CaffeinePlasma50%N/A (Signal reduced, but suppression effect minimized)

Note: The values in this table are representative and can vary significantly depending on the specific analyte, matrix, and experimental conditions.

Workflow Diagram: Troubleshooting Matrix Effects

Matrix_Effects_Troubleshooting Start Problem: Inconsistent or Low Signal Assess_ME Assess Matrix Effects (Post-column infusion or Spike-in recovery) Start->Assess_ME ME_Present Matrix Effects Confirmed Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (SPE, LLE, PPT) ME_Present->Optimize_SP Yes No_ME No Significant Matrix Effects ME_Present->No_ME No Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_Chroma Use_IS Use Internal Standard (SIL-IS or Analog) Optimize_Chroma->Use_IS Dilute Dilute Sample Use_IS->Dilute Reassess Re-assess Matrix Effects Dilute->Reassess Reassess->ME_Present Still Present End Problem Resolved Reassess->End Resolved Other_Issue Investigate Other Issues (Instrument, Analyte Stability) No_ME->Other_Issue

Caption: A logical workflow for identifying and mitigating matrix effects.

Section 2: Contaminant Interferences

Contaminants can be introduced at any stage of the analytical process, from sample collection to data acquisition. These can lead to background noise, interfering peaks, and ion suppression.[3][4]

Frequently Asked Questions (FAQs) about Contaminants

Q1: What are the most common contaminants in mass spectrometry?

A1: Common contaminants include plasticizers (e.g., phthalates) from labware, detergents (e.g., polyethylene glycol - PEG), solvents, and personal care products.[11][12] In proteomics, keratin from skin and hair is a very common contaminant.[4][13]

Q2: How can I identify if my system is contaminated?

A2: Running a blank injection (injecting only the mobile phase) can help identify contaminants originating from the LC-MS system itself. If unexpected peaks are present in the blank, it indicates a contamination issue.[13]

Q3: What are some best practices to avoid contamination?

A3: Use high-purity solvents and reagents, avoid using plasticware that can leach plasticizers, dedicate glassware for specific analyses, and maintain a clean working environment.[3][13] For proteomics, wearing gloves and a lab coat, and working in a clean area can minimize keratin contamination.[4]

Troubleshooting Guide for Contaminants
Problem Possible Cause Recommended Solution
High background noise in chromatogram Contaminated solvents, mobile phase, or LC system.1. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade.[13] 2. Freshly Prepare Mobile Phase: Prepare mobile phases daily and filter them before use. 3. Clean the LC System: Flush the system with a series of solvents of increasing polarity to remove contaminants.
Presence of repeating peaks (e.g., every 44 Da) Polyethylene glycol (PEG) contamination from detergents.[3]1. Avoid PEG-containing detergents: Use alternative cleaning agents for glassware.[4] 2. Dedicated Glassware: Use glassware exclusively for mass spectrometry experiments.[3] 3. Sample Cleanup: If the sample is contaminated, use a cleanup method like SPE to remove the detergent.
Unexpected peaks corresponding to plasticizers Leaching from plastic tubes, pipette tips, or vials.[12]1. Use Polypropylene or Glass: Switch to polypropylene or glass labware where possible.[14] 2. Minimize Sample Contact Time: Reduce the time the sample is in contact with plastic surfaces.

Diagram: Common Sources of Contamination

Contamination_Sources cluster_sample_prep Sample Preparation cluster_environment Laboratory Environment cluster_instrument LC-MS System Plasticware Plasticware Analyte Analyte Plasticware->Analyte Phthalates Reagents Reagents Reagents->Analyte Impurities Glassware Glassware Glassware->Analyte Detergent Residues (PEG) Dust (Keratin) Dust (Keratin) Dust (Keratin)->Analyte Personal Care Products Personal Care Products Personal Care Products->Analyte Solvents Solvents Solvents->Analyte Solvent Adducts Tubing & Fittings Tubing & Fittings Tubing & Fittings->Analyte Carryover Carryover Carryover->Analyte

Caption: An overview of potential contamination sources in a mass spectrometry workflow.

Section 3: Adduct Formation

Adduct formation occurs when an analyte molecule associates with other ions present in the mobile phase or sample matrix. While some adducts can be useful for confirming the molecular weight of an analyte, the formation of multiple adducts can complicate data interpretation and reduce the signal intensity of the primary ion of interest.[15]

Frequently Asked Questions (FAQs) about Adduct Formation

Q1: What are the most common adducts in positive ion mode ESI?

A1: The most common adducts in positive ion mode are protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), potassium adducts ([M+K]⁺), and ammonium adducts ([M+NH₄]⁺).[14]

Q2: Why am I seeing a high abundance of sodium adducts?

A2: High sodium adduct intensity is often due to sodium contamination from glassware, solvents, or the sample itself.[14] Using polypropylene vials and high-purity solvents can help minimize this.[14]

Q3: How does adduct formation affect quantification?

A3: If the signal for a single analyte is split among multiple adducts, the intensity of each individual adduct peak will be lower. For accurate quantification, it may be necessary to sum the peak areas of all significant adducts for that analyte.[14]

Troubleshooting Guide for Adduct Formation
Problem Possible Cause Recommended Solution
Multiple adduct peaks for a single analyte High concentration of salts (e.g., Na⁺, K⁺) in the mobile phase or sample.1. Add a Competing Ion: Introduce a low concentration of ammonium formate or acetate to the mobile phase to promote the formation of the [M+NH₄]⁺ adduct over sodium and potassium adducts.[14] 2. Use High-Purity Solvents: Ensure solvents are of high purity to minimize salt contamination.[14] 3. Switch to Polypropylene Vials: Avoid glass vials which can be a source of sodium ions.[14]
Poor sensitivity for the protonated molecule ([M+H]⁺) Analyte has low proton affinity and readily forms other adducts.1. Optimize Mobile Phase pH: Lowering the pH with a small amount of formic or acetic acid can increase the availability of protons and promote the formation of the [M+H]⁺ ion. 2. Intentional Adduct Formation: If the [M+H]⁺ ion is inherently weak, consider intentionally forming a more stable and abundant adduct (e.g., [M+Na]⁺) by adding a low concentration of the corresponding salt and using that for quantification.
Inconsistent adduct ratios between runs Fluctuating levels of salt contamination.1. Standardize Sample and Mobile Phase Preparation: Ensure consistent procedures for preparing all samples and mobile phases. 2. Clean the System: Flush the LC and MS systems to remove any salt buildup.

Diagram: Adduct Formation Pathways

Adduct_Formation Analyte Analyte (M) Protonated [M+H]+ Analyte->Protonated + H+ Sodiated [M+Na]+ Analyte->Sodiated + Na+ Potassiated [M+K]+ Analyte->Potassiated + K+ Ammoniated [M+NH4]+ Analyte->Ammoniated + NH4+ Proton H+ Sodium Na+ Potassium K+ Ammonium NH4+

Caption: Common adduct formation pathways in positive ion mode electrospray ionization.

References

Technical Support Center: Compound Precipitation in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Fenson precipitation" is not a recognized scientific term. This guide addresses the widespread and critical issue of compound precipitation in experimental assays, a common challenge for researchers, scientists, and drug development professionals. Uncontrolled precipitation can lead to inaccurate data, including false positives and false negatives, ultimately wasting resources and time.[1] This support center provides detailed troubleshooting guides and answers to frequently asked questions to help you identify, prevent, and resolve compound precipitation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is compound precipitation in the context of an experimental assay?

A1: Compound precipitation is the formation of a solid from a previously dissolved substance in the assay solution.[2] This occurs when the concentration of a compound exceeds its solubility limit in the specific assay buffer.[3][4] The resulting solid particles can range from a fine, cloudy turbidity to visible crystals or amorphous aggregates.

Q2: Why is it critical to avoid compound precipitation in my assays?

A2: Precipitation significantly compromises the integrity of experimental results. Key issues include:

  • Inaccurate Concentration: The actual concentration of the compound in solution will be lower than the intended nominal concentration, leading to an underestimation of its potency (false negative).[5]

  • Assay Interference: Solid particles can interfere with detection methods. For example, they can scatter light in absorbance assays, appear as fluorescent signals, or inhibit enzyme activity through non-specific binding, all of which can generate false-positive results.[6]

  • Irreproducible Results: The extent of precipitation can vary between wells, plates, and experiments due to minor fluctuations in conditions, leading to poor reproducibility.[5]

Q3: My compound is fully dissolved in the DMSO stock. Why does it precipitate when added to my aqueous assay buffer?

A3: This is a common phenomenon known as "crashing out." While many organic compounds are highly soluble in 100% DMSO, their solubility can decrease dramatically when the DMSO stock is diluted into an aqueous buffer.[5] The final concentration of the compound may exceed its thermodynamic solubility limit in the final assay solvent composition, causing it to precipitate.[7]

Q4: What is the difference between kinetic and thermodynamic solubility?

A4:

  • Kinetic Solubility: Refers to the concentration of a compound when it is rapidly diluted from a concentrated DMSO stock into an aqueous buffer. The compound can temporarily remain in a supersaturated state. This is often what is measured in early drug discovery.[7]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can remain dissolved in a solvent system over an extended period.[7] A compound's concentration may be below its kinetic solubility limit but still exceed its thermodynamic solubility, leading to precipitation over the course of the assay incubation.

Q5: Can freeze-thaw cycles of my DMSO stock plates cause precipitation?

A5: Yes, repeated freeze-thaw cycles can promote compound precipitation even within the DMSO stock solution.[5][8] It is recommended to aliquot stock solutions into smaller volumes to minimize the number of freeze-thaw cycles.[8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving precipitation issues.

Issue / Observation Possible Cause(s) Recommended Action(s)
Visible turbidity, cloudiness, or particles after compound addition. The compound concentration exceeds its solubility in the final assay buffer.1. Confirm Precipitation: Use a light scattering method like nephelometry or Dynamic Light Scattering (DLS) to quantify particulates.[3] 2. Lower Concentration: Reduce the final compound concentration to below its solubility limit.[8] 3. Optimize Co-Solvent: Keep the final DMSO concentration as low as possible (typically <1%). If the assay allows, consider adding a small percentage of another co-solvent.[8]
Assay signal is highly variable or non-reproducible. Inconsistent precipitation across different wells or plates.1. Improve Mixing: Ensure rapid and thorough mixing immediately after adding the compound to the assay buffer to minimize localized high concentrations. 2. Pre-dilution Strategy: Instead of adding a small volume of high-concentration DMSO stock directly to the final assay volume, perform an intermediate dilution step in an appropriate buffer.[5]
Compound precipitates in the DMSO stock solution. The compound has low solubility in DMSO, or water has been absorbed by the hygroscopic DMSO.1. Gentle Warming: Gently warm the stock solution to aid redissolution (be cautious with heat-sensitive compounds).[8] 2. Sonication: Use a sonicator to help break up and redissolve the precipitate.[8] 3. Proper Storage: Store DMSO stocks in a desiccated environment to prevent water absorption.[8]
Assay shows high background or apparent false positives. Precipitated particles are interfering with the detection method (e.g., light scattering, autofluorescence).1. Run Counter-Screens: Test the compound in an assay configuration without the biological target to see if it still generates a signal.[6] 2. Use Orthogonal Assays: Confirm hits using a different assay technology that may be less susceptible to precipitate interference.[6]
Precipitation occurs over the incubation period. The compound concentration is above its thermodynamic solubility limit, leading to time-dependent precipitation from a supersaturated state.1. Reduce Incubation Time: If the experimental design allows, shorten the incubation period. 2. Add Solubilizing Excipients: Consider adding solubility enhancers like cyclodextrins if they do not interfere with the assay.[9][10] 3. Adjust pH: If your compound's solubility is pH-dependent, adjust the buffer pH to a range where the compound is more soluble.[11]

Data Presentation: Solubility Enhancement Strategies

The effectiveness of common solubilization strategies can be quantified. The table below summarizes the potential impact of different co-solvents and pH adjustments on a hypothetical poorly soluble compound.

Strategy Condition Solubility Increase (Fold Change) Considerations
Co-Solvent Addition 1% DMSO (Baseline)1xStandard starting point.
5% DMSO3x - 10xMay impact cell viability or enzyme activity.[5]
10% Ethanol2x - 5xPotential for protein denaturation.[12]
5% PEG 4005x - 20xGenerally well-tolerated in many biological assays.
pH Adjustment pH 6.0 (for a weak base)0.5xSolubility of basic compounds decreases at higher pH.
pH 7.4 (Physiological)1xReference point for many biological assays.
pH 8.5 (for a weak base)10x - 50xMust be compatible with the biological target's stability and activity.[11]

Experimental Protocols

Protocol: Kinetic Solubility Assessment using Nephelometry

This protocol outlines a method to determine the kinetic solubility of a compound, which helps in setting the appropriate concentration range for screening assays.

Objective: To measure the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • Test compound dissolved in 100% DMSO at a high concentration (e.g., 10 mM).

  • Aqueous assay buffer (e.g., PBS, pH 7.4).

  • Nephelometer or a plate reader capable of measuring light scattering.

  • Clear, flat-bottom 96-well or 384-well microplates.

Methodology:

  • Prepare Compound Dilution Series:

    • In a 96-well plate, create a serial dilution of your compound in 100% DMSO. For a 10 mM stock, a 2-fold dilution series from 10 mM down to ~20 µM is a good starting point.

  • Prepare Assay Plate:

    • Add the aqueous assay buffer to the wells of a clear microplate. For a final DMSO concentration of 1%, add 99 µL of buffer to each well.

  • Compound Addition:

    • Using a multichannel pipette or automated liquid handler, transfer 1 µL of the compound dilutions from the DMSO plate to the corresponding wells of the assay plate containing the buffer.

    • Also, include control wells with 1 µL of 100% DMSO added to the buffer (blank).

  • Mixing and Incubation:

    • Immediately after addition, shake the plate vigorously for 1-2 minutes to ensure rapid mixing.

    • Let the plate incubate at room temperature for a set period (e.g., 1-2 hours), as precipitation can be time-dependent.

  • Measurement:

    • Place the plate in a nephelometer and measure the light scattering units (nephelometric turbidity units, NTU) for each well.

  • Data Analysis:

    • Subtract the average NTU of the blank wells from the NTU of the compound-containing wells.

    • Plot the corrected NTU values against the nominal compound concentration.

    • The kinetic solubility limit is typically defined as the concentration at which the NTU value begins to rise sharply, indicating the onset of precipitation.

Visualizations

Logical Workflow for Troubleshooting Precipitation

G start Precipitation Observed in Assay? confirm Confirm with DLS or Nephelometry start->confirm Yes no_precip Issue is Not Precipitation. Investigate other assay artifacts. start->no_precip No is_precip Precipitation Confirmed? confirm->is_precip is_precip->no_precip No troubleshoot Implement Mitigation Strategy is_precip->troubleshoot Yes lower_conc Lower Compound Concentration troubleshoot->lower_conc optimize_solvent Optimize Co-Solvent (e.g., lower DMSO) troubleshoot->optimize_solvent adjust_ph Adjust Buffer pH troubleshoot->adjust_ph add_excipient Add Solubilizing Excipient troubleshoot->add_excipient reevaluate Re-run Assay and Evaluate Outcome lower_conc->reevaluate optimize_solvent->reevaluate adjust_ph->reevaluate add_excipient->reevaluate resolved Issue Resolved reevaluate->resolved Success not_resolved Issue Persists reevaluate->not_resolved Failure not_resolved->troubleshoot Try another strategy

Caption: A flowchart for systematically troubleshooting compound precipitation.

Key Factors Influencing Compound Solubility

G solubility Compound Solubility in Assay Buffer compound_props Compound Properties (cLogP, pKa, MW, Crystal Form) compound_props->solubility solvent_env Solvent Environment (Aqueous Buffer, Co-solvents) solvent_env->solubility assay_cond Assay Conditions (pH, Temperature, Ionic Strength) assay_cond->solubility concentration Concentration (Stock and Final) concentration->solubility

Caption: Key factors that can lead to compound precipitation in assays.

References

Fenson Purity Analysis and Impurity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

ID: FEN-20251213 Version: 1.0 Status: Published

This technical support guide provides comprehensive information for researchers, scientists, and drug development professionals on the purity analysis of Fenson and the identification of its common impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its primary use?

This compound, chemically known as 4-chlorophenyl benzenesulfonate, is an obsolete organochlorine acaricide and pesticide. It was historically used to control mites and other pests on crops. Due to its persistence in the environment, its use has been discontinued in many countries.

Q2: What are the principal analytical methods for determining this compound purity?

The primary methods for this compound purity analysis are gas chromatography (GC) and high-performance liquid chromatography (HPLC). Gas chromatography, often coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS), is particularly well-suited for the analysis of organochlorine pesticides like this compound. HPLC with UV detection is also a viable method.

Q3: What are the expected impurities in a technical-grade this compound sample?

Common impurities in technical-grade this compound can be categorized as either process-related or degradation products.

  • Process-Related Impurities: These are substances that originate from the manufacturing process. A likely impurity is 4,4'-dichlorodiphenyl sulfone, which can be formed as a byproduct during the synthesis of this compound's precursors.

  • Degradation Products: These are formed when this compound breaks down due to environmental factors such as moisture or light. The hydrolysis of this compound can lead to the formation of 4-chlorophenol and benzenesulfonic acid. Oxidation of the sulfur atom, a common degradation pathway for organosulfur pesticides, could potentially yield the corresponding sulfoxide and sulfone derivatives of this compound.[1]

Q4: Where can I obtain an analytical standard for this compound?

Analytical reference standards for this compound are available from various chemical suppliers. These standards are typically provided with a certificate of analysis (CoA) that specifies the purity and may list any identified impurities. It is crucial to use a certified reference material for accurate quantification.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Active sites in the GC inlet liner or on the column. This compound, being an organochlorine pesticide, can interact with active silanol groups.

  • Solution:

    • Use a deactivated inlet liner (e.g., silanized).

    • Ensure the GC column is specifically designed for pesticide analysis and has low bleed characteristics.

    • Trim the first few centimeters of the column to remove any accumulated non-volatile residues.

    • Condition the column according to the manufacturer's instructions.

Issue 2: Analyte Degradation

  • Possible Cause: this compound can be susceptible to thermal degradation in a hot GC inlet, especially in the presence of contaminants.[2]

  • Solution:

    • Optimize the injector temperature to be high enough for efficient volatilization but not so high as to cause degradation.

    • Regularly clean the GC inlet and replace the liner and septum.

    • Check for the presence of degradation products in the chromatogram by comparing with reference standards if available.

Issue 3: Co-elution with Impurities or Matrix Components

  • Possible Cause: The GC column and temperature program are not optimized to separate this compound from other components in the sample.

  • Solution:

    • Adjust the temperature program (e.g., use a slower ramp rate) to improve separation.

    • If co-elution persists, consider using a different GC column with an alternative stationary phase (e.g., a more polar column for confirmation).

    • For complex matrices, a sample cleanup step may be necessary before GC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Inconsistent Retention Times

  • Possible Cause: Fluctuations in the mobile phase composition or temperature.

  • Solution:

    • Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.

    • Use a column thermostat to maintain a consistent temperature.

    • Premix the mobile phase components to ensure homogeneity.

Issue 2: Low Signal Intensity

  • Possible Cause: The detection wavelength is not optimal for this compound, or the sample concentration is too low.

  • Solution:

    • Determine the UV absorbance maximum for this compound in the mobile phase being used and set the detector to that wavelength.

    • Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

    • Concentrate the sample if necessary, ensuring that impurities do not precipitate.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a general guideline for the purity analysis of this compound. Specific parameters may need to be optimized for your instrument and standards.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound technical material.
  • Dissolve in 10 mL of pesticide-grade toluene or other suitable solvent to create a 1 mg/mL stock solution.
  • Prepare a working standard of similar concentration using a certified this compound reference standard.

2. GC-MS Parameters:

ParameterSetting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Acquisition Mode Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) for trace analysis

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.
  • Calculate the purity by area percent, assuming all components have the same response factor. For higher accuracy, determine the relative response factors of the impurities using their standards.

Protocol 2: Identification of Potential Impurities

To identify unknown peaks in the chromatogram of a technical this compound sample, compare their mass spectra with a spectral library (e.g., NIST). Based on the synthesis of this compound, potential impurities to look for include:

Impurity NameChemical FormulaMolecular Weight ( g/mol )
4,4'-Dichlorodiphenyl sulfoneC₁₂H₈Cl₂O₂S287.16
4-ChlorophenolC₆H₅ClO128.56
Benzenesulfonic acidC₆H₆O₃S158.18

Visualizations

Fenson_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Technical this compound B Dissolve in Solvent A->B D Inject Sample and Standard B->D C Prepare Working Standard C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Identify Peaks (RT & MS) F->G H Calculate Purity (Area %) G->H I Identify Impurities (MS Library) G->I

Caption: Workflow for this compound purity analysis by GC-MS.

Fenson_Troubleshooting cluster_gc GC Issues cluster_hplc HPLC Issues cluster_solutions Potential Solutions PoorPeak Poor Peak Shape Sol1 Use Deactivated Liner / Column PoorPeak->Sol1 Degradation Analyte Degradation Sol2 Optimize Inlet Temperature Degradation->Sol2 Coelution Co-elution Sol3 Adjust Temperature Program Coelution->Sol3 Retention Inconsistent Retention Sol4 Degas Mobile Phase / Use Column Oven Retention->Sol4 Signal Low Signal Sol5 Optimize Detection Wavelength Signal->Sol5

Caption: Common troubleshooting pathways for this compound analysis.

References

Technical Support Center: Fenson Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the residue analysis of Fenson, a pesticide, with a focus on mitigating matrix effects in chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound residue analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either signal suppression or enhancement, causing inaccurate quantification of the pesticide residue.[2][4] In electrospray ionization (ESI) LC-MS/MS, which is commonly used for pesticide analysis, matrix components can compete with the analyte for ionization, leading to unreliable results.[2]

Q2: What are the common causes of matrix effects in this compound analysis?

A2: The primary causes of matrix effects are endogenous substances from the sample that are co-extracted with this compound.[1] These can include pigments, lipids, sugars, and other small molecules.[5][6] The complexity of the sample matrix plays a significant role; for instance, matrices like fruits, vegetables, and soil have diverse compositions that can interfere with the analysis.[7][8] Inadequate sample cleanup or chromatographic separation can exacerbate these effects.[1][2]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method is to compare the signal response of a this compound standard in a pure solvent to the response of a standard spiked into a blank sample extract (a sample known to not contain this compound).[9] A significant difference in signal intensity indicates the presence of matrix effects.[10] This can be quantified as the matrix effect percentage (%ME). A post-column infusion experiment can also be performed to identify regions of ion suppression or enhancement throughout the chromatographic run.

Q4: What is the QuEChERS method and is it suitable for this compound residue analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples.[5][11][12] It involves an initial extraction with a solvent like acetonitrile, followed by a partitioning step with salts and a cleanup step using dispersive solid-phase extraction (dSPE).[5][13] The QuEChERS method is generally suitable for a broad range of pesticides, including organosulfur compounds like this compound, and can be optimized to minimize matrix effects.[6][14]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor recovery of this compound Inefficient extraction from the sample matrix. Degradation of this compound during sample preparation.Optimize the QuEChERS extraction solvent and salts. Ensure the pH of the extract is suitable for this compound stability. Use a buffered QuEChERS method.[6][15]
High variability in results Inconsistent matrix effects between samples. Non-homogenous sample.Improve sample homogenization.[11] Use matrix-matched calibration standards for quantification.[4][7] Employ an internal standard, preferably a stable isotope-labeled version of this compound.[16]
Signal suppression (low analyte response) Co-eluting matrix components competing for ionization.Improve the dSPE cleanup step by using different sorbents (e.g., C18, GCB) to remove interfering compounds.[5][13] Optimize the LC gradient to better separate this compound from matrix components.[1][17] Dilute the sample extract to reduce the concentration of interfering substances.[16][18]
Signal enhancement (high analyte response) Co-eluting matrix components facilitating the ionization of this compound.Similar to signal suppression, improve sample cleanup and chromatographic separation. Matrix-matched calibrants are crucial to compensate for this effect.[4][7]
Peak tailing or splitting Active sites in the GC inlet or column interacting with the analyte (if using GC). Matrix components interfering with chromatography.Use analyte protectants in the case of GC analysis.[7] Ensure the sample extract is clean and compatible with the mobile phase.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for pesticide analysis using the QuEChERS method followed by LC-MS/MS. Note that these are general values and should be experimentally determined for this compound in your specific matrix.

Matrix Type Pesticide Class Average Recovery (%) Matrix Effect (%) Common Mitigation Strategy
High Water Content (e.g., Cucumber)Organochlorine85 - 110-20 to +10Standard QuEChERS with PSA cleanup
High Sugar Content (e.g., Grapes)Organophosphate75 - 105-40 to +15QuEChERS with C18 and GCB cleanup
High Fat Content (e.g., Avocado)Pyrethroid70 - 120-50 to -10Modified QuEChERS with C18 cleanup and/or freeze-out step
Dry Matrix (e.g., Cereals)Carbamate80 - 115-30 to +5QuEChERS with addition of water before extraction

Data is illustrative and based on general pesticide residue analysis literature. Actual values for this compound may vary.

Experimental Protocols

Generic QuEChERS Protocol for this compound Residue Analysis in a High-Water-Content Matrix (e.g., Fruits, Vegetables)

This protocol is a starting point and should be optimized and validated for your specific application.

a. Sample Extraction:

  • Homogenize 10-15 g of the sample.[11]

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • If required, add an internal standard.

  • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).[5]

  • Shake vigorously for 1 minute.

  • Centrifuge at >3000 rcf for 5 minutes.

b. Dispersive SPE (dSPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences). For pigmented samples, graphitized carbon black (GCB) may be used, but it can also remove planar pesticides.[5][13]

  • Vortex for 30 seconds.

  • Centrifuge at >5000 rcf for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis. It may be diluted with mobile phase.[5]

Calculation of Matrix Effect Percentage (%ME)

The matrix effect can be calculated using the following formula:

%ME = [(Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent] x 100

A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup 3. Dispersive SPE Cleanup (PSA, C18, GCB) Extraction->Cleanup LC_MSMS 4. LC-MS/MS Analysis Cleanup->LC_MSMS Data_Processing 5. Data Processing & Quantification LC_MSMS->Data_Processing Matrix_Effect_Mechanism cluster_source ESI Source Droplet Charged Droplet (Analyte + Matrix) Analyte_Ion This compound Ion [M+H]+ Droplet->Analyte_Ion Ionization Matrix_Ion Matrix Ion Droplet->Matrix_Ion Ionization MS_Inlet Mass Spectrometer Inlet Analyte_Ion->MS_Inlet Detection Matrix_Ion->Analyte_Ion Competition (Suppression) Troubleshooting_Tree Start Inaccurate this compound Quantification Check_Recovery Is Recovery Low? Start->Check_Recovery Check_Variability Is Variability High? Check_Recovery->Check_Variability No Optimize_Extraction Optimize Extraction (Solvent, Salts, pH) Check_Recovery->Optimize_Extraction Yes Check_Signal Signal Suppression/Enhancement? Check_Variability->Check_Signal No Improve_Homogenization Improve Homogenization Check_Variability->Improve_Homogenization Yes Improve_Cleanup Improve dSPE Cleanup (Different Sorbents) Check_Signal->Improve_Cleanup Yes Check_Degradation Check for Degradation Optimize_Extraction->Check_Degradation Use_IS Use Internal Standard Improve_Homogenization->Use_IS Use_MM Use Matrix-Matched Standards Use_IS->Use_MM Optimize_LC Optimize LC Separation Improve_Cleanup->Optimize_LC Dilute_Sample Dilute Sample Extract Optimize_LC->Dilute_Sample

References

Technical Support Center: Enhancing the Ovicidal Activity of Fenson

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and enhancing the ovicidal activity of Fenson. The information is presented in a question-and-answer format to directly address potential issues and inquiries during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a non-systemic acaricide belonging to the benzene sulfonic acid ester group.[1] Its chemical name is (4-chlorophenyl) benzenesulfonate, and it is also known by synonyms such as PCPBS and Murvesco.[2] Developed in 1949, it is primarily used to control phytophagous mite eggs and young mites on crops like cotton, vegetables, and fruit trees.[1] It exhibits high ovicidal activity with a long residual effect.[1]

Q2: How can the ovicidal activity of this compound be enhanced?

A2: The ovicidal efficacy of this compound can be enhanced by mixing it with other acaricidal agents.[1] This can create a synergistic effect, where the combined activity of the two compounds is greater than the sum of their individual activities. It is also compatible with Bordeaux mixture and lime sulfur.[1]

Q3: What is the mode of action for this compound's ovicidal activity?

A3: The precise ovicidal mechanism of action for this compound, like many pesticides, is not fully elucidated.[3][4] However, as an organochlorine acaricide, it is understood to be a nerve poison.[5] The ovicidal effect is likely due to the penetration of the compound through the eggshell, leading to disruption of the developing embryo's nervous system or metabolic processes, ultimately preventing hatching.[6]

Q4: What are the solubility characteristics of this compound?

A4: this compound is a colorless solid that is sparingly soluble in water but soluble in organic solvents such as dichloroethane, acetone, and aromatic solvents.[1][2] For experimental assays, it is typically dissolved in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution before further dilution in aqueous buffers.[7][8]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during bioassay preparation.

  • Question: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?

  • Answer: This is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is as low as possible, typically not exceeding 1-2%, to avoid solvent effects on your biological system.[3]

    • Use Co-solvents: The addition of a co-solvent like ethanol to the water can significantly increase the solubility of organochlorine pesticides.[2]

    • Incorporate Surfactants: Non-ionic surfactants such as Tween® 20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01 - 0.05%) to help maintain the solubility of hydrophobic compounds.[3]

    • pH Adjustment: While this compound itself is not ionizable, the pH of the buffer can influence the stability of the formulation. Ensure the buffer pH is compatible with any other components in your mixture.

    • Sonication: After dilution, briefly sonicate the solution to help disperse the compound and break up any small aggregates that may have formed.[8]

Issue 2: I am observing signs of phytotoxicity on my host plants.

  • Question: My apple/pear tree leaves are showing brown burn spots or deformation after applying this compound. How can I mitigate this?

  • Answer: this compound can cause phytotoxicity in certain varieties of pear and apple, especially in cold and humid conditions.[1] To address this, consider the following:

    • Adhere to Recommended Concentrations: Ensure you are using the recommended application rates. Applying a higher concentration increases the risk of phytotoxicity.

    • Avoid Application in Unfavorable Weather: Do not apply this compound during cool and damp periods, as this has been shown to exacerbate phytotoxic effects.[1]

    • Conduct a Spot Test: Before treating a large area, test the this compound formulation on a small section of the plant and observe for any adverse effects over a few days.

    • Check for Tank Mix Incompatibility: When mixing this compound with other pesticides or adjuvants, be aware of potential interactions that could increase phytotoxicity. Always perform a jar test to check for physical compatibility before mixing in the spray tank.[9]

Issue 3: My ovicidal bioassay results are inconsistent.

  • Question: I'm seeing high variability in egg mortality in my this compound bioassays. What could be the cause?

  • Answer: Inconsistent results in ovicidal bioassays can stem from several factors:

    • Uneven Application: Ensure a uniform and complete spray coverage of the mite eggs. Inconsistent application will lead to variable exposure.

    • Egg Age: The age of the eggs can influence their susceptibility to acaricides.[10] Standardize your protocol to use eggs of a consistent age range for all treatments.

    • Environmental Conditions: Maintain stable temperature and humidity during the incubation period, as these can affect both the efficacy of the compound and the hatching rate of the eggs.

    • Compound Degradation: this compound undergoes hydrolysis in the presence of strong alkali.[1] Ensure your solutions are prepared fresh and that the pH of your spray solution is not highly alkaline.

    • Mite Resistance: If you are using a field-collected mite population, there is a possibility of resistance to acaricides. It is advisable to use a susceptible laboratory strain for baseline efficacy studies.

Data Presentation: Synergistic Ovicidal Activity

Treatment (24h exposure)LC50 (µl/L)95% Confidence Limits (µl/L)
Thymol 5%6078.944548.89 - 7686.01
Menthol 5%4303.472713.13 - 6137.09
Thymol 5% + Menthol 5% (1:1 Mixture)967.24598.89 - 1475.72
Data adapted from Mohammadi et al. (2015). The study demonstrates a significant decrease in the LC50 value for the mixture, indicating a synergistic effect.[6]

Experimental Protocols

Protocol 1: Ovicidal Bioassay (Leaf Disc Dip Method)

This protocol is adapted from standard acaricide testing procedures and can be used to determine the ovicidal activity of this compound and its combinations.

  • Preparation of Mite-Infested Leaf Discs:

    • Collect fresh, untreated leaves (e.g., bean or apple leaves).

    • Cut leaf discs of a uniform diameter (e.g., 2-3 cm).

    • Place the leaf discs with the adaxial surface down on a layer of wet cotton or agar in a petri dish.

    • Transfer 10-15 adult female mites (Tetranychus urticae) onto each leaf disc.

    • Allow the mites to lay eggs for a 24-hour period.

    • After 24 hours, carefully remove the adult mites using a fine brush, leaving the eggs on the leaf disc.

  • Preparation of this compound Test Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Create a series of dilutions of the this compound stock solution in distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to achieve the desired test concentrations.

    • For combination studies, prepare solutions of the second acaricide in the same manner and then mix with the this compound solutions at the desired ratios. A control solution containing only distilled water and surfactant should also be prepared.

  • Treatment Application:

    • Using fine forceps, dip each leaf disc with eggs into a test solution for 5-10 seconds, ensuring complete immersion.

    • Place the treated leaf discs back onto the wet cotton or agar and allow them to air dry.

    • Each concentration and the control should have at least 3-4 replicates.

  • Incubation and Assessment:

    • Incubate the petri dishes at a constant temperature and humidity (e.g., 25 ± 1°C, 60-70% RH) with a set photoperiod (e.g., 16:8 L:D).

    • After 7-10 days (or until all eggs in the control group have hatched), examine the leaf discs under a stereomicroscope.

    • Count the number of hatched and unhatched eggs for each replicate.

    • Calculate the percentage of egg mortality for each concentration, correcting for control mortality using Abbott's formula.

    • Use probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) for each treatment.

Protocol 2: Assessment of Phytotoxicity

This protocol provides a method for evaluating the potential phytotoxicity of this compound formulations on host plants.[11]

  • Plant Material: Use healthy, well-established plants (e.g., apple or pear saplings) that have not been previously treated with pesticides.

  • Treatment Preparation: Prepare the this compound formulation at the intended use concentration and at a higher concentration (e.g., 2x the intended use) to simulate overspray conditions. A control treatment of water should also be included.

  • Application:

    • Randomly assign treatments to different plants or branches. Ensure adequate replication (e.g., 3-4 plants per treatment).

    • Apply the treatments to the foliage to the point of runoff, ensuring thorough coverage.

    • If testing for sensitivity under specific conditions, conduct the application during cool, humid weather.

  • Assessment:

    • Visually assess the treated foliage for any signs of phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after application).

    • Phytotoxicity symptoms to look for include:

      • Leaf spotting or burning

      • Chlorosis (yellowing)

      • Necrosis (tissue death)

      • Leaf deformation or curling

      • Stunting of new growth

    • Use a rating scale (e.g., 0 = no damage, 1 = slight damage, 2 = moderate damage, 3 = severe damage) to quantify the observed injury.

  • Data Analysis: Compare the average phytotoxicity ratings for each treatment to determine if the this compound formulation causes significant damage compared to the control.

Visualizations

Caption: Workflow for the ovicidal bioassay of this compound.

Proposed_Ovicidal_Mechanism cluster_effects Cellular Disruption This compound This compound Application Penetration Penetration of Egg Chorion This compound->Penetration Target Interaction with Embryonic Target Sites Penetration->Target Nerve Nervous System Disruption (e.g., Ion Channel Interference) Target->Nerve Metabolic Metabolic Inhibition (e.g., Enzyme Disruption) Target->Metabolic Outcome Embryonic Lethality (Failure to Hatch) Nerve->Outcome Metabolic->Outcome

Caption: Proposed ovicidal mechanism of action for this compound.

Troubleshooting_Solubility cluster_solutions Potential Solutions Start This compound Precipitates in Aqueous Buffer Solvent Optimize Solvent Conc. Start->Solvent Cosolvent Add Co-solvent (e.g., Ethanol) Start->Cosolvent Surfactant Add Surfactant (e.g., Tween 20) Start->Surfactant Sonication Sonicate Solution Start->Sonication End Soluble this compound Solution for Bioassay Solvent->End Cosolvent->End Surfactant->End Sonication->End

Caption: Decision guide for troubleshooting this compound solubility issues.

References

Validation & Comparative

A Comparative Efficacy Analysis of Fenson and Other Acaricides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acaricidal efficacy of Fenson (also known as chlorthis compound or ovex) with other notable acaricides. Due to this compound's status as an obsolete organochlorine acaricide, this guide synthesizes historical data to offer a retrospective analysis of its performance against key mite species, contrasted with more contemporary alternatives. The information presented is intended to support researchers in understanding the evolution of acaricidal agents and to provide context for the development of novel compounds.

Overview of this compound

This compound, chemically known as 4-chlorophenyl benzenesulfonate, was a widely used non-systemic acaricide and ovicide. Its primary application was in the control of various mite species, particularly spider mites, on a range of agricultural crops. As an organochlorine compound, its use has been discontinued in many regions due to environmental persistence and the development of resistance in target pest populations.

Mechanism of Action

This compound's primary mode of action is the inhibition of oxidative phosphorylation in mite mitochondria. This disruption of the electron transport chain leads to a failure in ATP synthesis, depriving the mite of the necessary energy for vital metabolic processes and ultimately causing death. A key characteristic of this compound is its pronounced ovicidal activity , meaning it is toxic to mite eggs, a trait not shared by all acaricides. This dual action on both adult mites and their eggs provided a level of control that was significant during its period of use.

cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Electron Flow Inhibition Inhibition ATP_synthase ATP Synthase H_pump->ATP_synthase Proton Gradient ATP ATP (Energy) ATP_synthase->ATP Synthesis This compound This compound This compound->ETC

Figure 1: this compound's disruption of the mitochondrial electron transport chain.

Comparative Efficacy Data

The following table summarizes available historical data on the efficacy of this compound (Ovex) and compares it with other acaricides against the two-spotted spider mite (Tetranychus urticae), a common and economically important pest. It is important to note that direct comparisons are challenging due to variations in experimental protocols and the time periods in which the data were generated.

AcaricideChemical ClassTarget SpeciesLC50 (ppm)Exposure TimeCitation
This compound (Ovex) OrganochlorineTetranychus urticae700 ppb (for bluegill)48 hours[1]
AbamectinAvermectinTetranychus urticae0.0172 hours[2]
FenpyroximatePyrazoleTetranychus urticae19.8672 hours[2]
ChlorfenapyrPyrroleTetranychus urticae29.6672 hours[2]

Experimental Protocols

The evaluation of acaricidal efficacy relies on standardized laboratory bioassays. The following are detailed methodologies for three commonly cited experimental procedures.

Slide-Dip Bioassay

This method is primarily used to assess the contact toxicity of an acaricide.

A Prepare serial dilutions of test acaricide C Dip slide with mites into acaricide solution for a set time (e.g., 5 sec) A->C B Mount adult female mites on double-sided tape on a glass slide B->C D Allow slide to air dry C->D E Incubate at controlled temperature and humidity D->E F Assess mortality at specific time points (e.g., 24, 48, 72 hrs) E->F G Calculate LC50 values using probit analysis F->G

Figure 2: Workflow for the slide-dip bioassay method.

Methodology:

  • Preparation of Test Solutions: A series of graded concentrations of the test acaricide are prepared by serial dilution in an appropriate solvent, often with a surfactant to ensure even spreading. A control solution (solvent and surfactant only) is also prepared.

  • Mite Preparation: Adult female mites of a uniform age are carefully collected and mounted, dorsal side down, onto a strip of double-sided adhesive tape affixed to a glass microscope slide.

  • Application: The slide is briefly immersed (e.g., for 5 seconds) in the test solution, ensuring all mites are fully submerged.

  • Drying and Incubation: The slide is removed, and excess liquid is carefully drained. The slide is then allowed to air dry. Once dry, the slides are placed in a controlled environment chamber with regulated temperature, humidity, and photoperiod.

  • Mortality Assessment: At predetermined intervals (e.g., 24, 48, and 72 hours), the mites are examined under a stereomicroscope. Mites that are unable to make coordinated movements when gently prodded with a fine brush are considered dead.

  • Data Analysis: Mortality data are corrected for control mortality using Abbott's formula. The corrected mortality data are then subjected to probit analysis to determine the LC50 (median lethal concentration) and other toxicological parameters.

Leaf Disc Bioassay

This method evaluates both contact and residual toxicity and is considered more representative of field conditions than the slide-dip method.

A Prepare serial dilutions of test acaricide C Dip leaf discs in acaricide solutions A->C B Cut uniform leaf discs from untreated host plants B->C D Air dry treated leaf discs C->D E Place discs on wet cotton in Petri dishes D->E F Introduce a known number of adult mites onto each disc E->F G Incubate under controlled conditions F->G H Assess mortality at specific time points G->H I Calculate LC50 values H->I

Figure 3: Workflow for the leaf disc bioassay method.

Methodology:

  • Preparation of Test Arenas: Leaf discs of a uniform size are excised from the leaves of a suitable host plant grown under pesticide-free conditions.

  • Treatment Application: The leaf discs are immersed in the prepared acaricide solutions for a short duration and then allowed to air dry.

  • Mite Infestation: The dried, treated leaf discs are placed, abaxial (lower) side up, on a bed of moist cotton or agar in a Petri dish to maintain turgor. A known number of adult female mites are then transferred onto each leaf disc.

  • Incubation: The Petri dishes are sealed or covered with a fine mesh to prevent mite escape and are incubated under controlled environmental conditions.

  • Mortality Assessment and Data Analysis: Mortality is assessed at specified intervals as described for the slide-dip method, and the data are similarly analyzed to determine LC50 values.

Ovicidal Bioassay

This protocol is specifically designed to evaluate the toxicity of a compound to mite eggs.

Methodology:

  • Egg Collection: Adult female mites are placed on untreated leaf discs and allowed to oviposit for a defined period (e.g., 24 hours). After the oviposition period, the adult mites are removed, leaving a cohort of eggs of a known age.

  • Treatment Application: The leaf discs with the eggs are then treated with the acaricide solutions using a dipping or spraying method.

  • Incubation: The treated leaf discs are placed on moist cotton in Petri dishes and incubated under conditions suitable for egg development and hatching.

  • Hatchability Assessment: After a period sufficient for eggs in the control group to hatch (typically 7-10 days), the number of hatched and unhatched eggs on each leaf disc is counted.

  • Data Analysis: The percentage of egg mortality (or inhibition of hatching) is calculated for each concentration and corrected for control mortality. This data is then used to determine the LC50 for ovicidal activity.

Conclusion

This compound was a significant acaricide in its time, valued for its dual action against both adult mites and their eggs. However, its persistence in the environment and the development of resistance have led to its replacement by newer classes of acaricides with different modes of action and improved environmental profiles. The comparative data, though limited for this compound, highlights the substantial increase in potency achieved with modern acaricidal compounds. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of effective and sustainable solutions for mite control in agriculture.

References

Fenson vs. Fenthion: A Comparative Analysis of Acaricidal and Insecticidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical properties, modes of action, and biological activities of fenson and fenthion. While both compounds have been used for pest control, they belong to different chemical classes and exhibit distinct toxicological profiles. This document synthesizes available experimental data to offer an objective comparison for research and development purposes.

Executive Summary

Fenthion is a well-characterized organophosphate insecticide with a broad spectrum of activity against various insect species. Its mode of action is the irreversible inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects. In contrast, this compound is a benzenesulfonate acaricide, primarily effective against the egg stage of mites (ovicidal activity), with only slight insecticidal properties. Direct comparative studies on the insecticidal activity of this compound and fenthion are scarce in publicly available literature, precluding a direct quantitative comparison of their potency. This guide presents the available data for each compound, highlighting their distinct chemical natures and biological targets.

Data Presentation

Table 1: Comparative Toxicity of Fenthion against Various Insect Species
Insect SpeciesLife StageBioassay MethodLC50 / LD50Exposure TimeReference
Aedes aegyptiLarvaeLarval Bioassay0.0019 - 0.0222 mg/L24 hours[1]
Culex quinquefasciatusLarvaeLarval Bioassay0.397 mg/L24 hours[2]
Musca domestica (Housefly)Adult FemaleTopical Application261.1 - 312.6 µ g/female -[3]

Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical in air or water that kills 50% of the test organisms during the observation period. LD50 (Lethal Dose, 50%) is the amount of a substance that, when administered by a particular route of entry, is expected to cause the death of 50% of a defined animal population.

Table 2: Available Toxicological Data for this compound
OrganismTest TypeValueExposure TimeReference
RatOral LD501350 mg/kg-[4]
Rainbow Trout96-hour LC506.6 mg/L96 hours[5]
Bluegill96-hour LC505.1 mg/L96 hours[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of standard protocols used to evaluate the efficacy of insecticides and acaricides.

Leaf-Dip Bioassay for Acaricidal/Insecticidal Activity

This method is commonly used to determine the toxicity of a compound to phytophagous arthropods.

  • Preparation of Test Solutions: A series of graded concentrations of the test compound (e.g., this compound or fenthion) are prepared in a suitable solvent, often with a surfactant to ensure even spreading on the leaf surface. A control solution (solvent and surfactant only) is also prepared.

  • Leaf Preparation: Leaf discs of a uniform size are excised from an appropriate host plant.

  • Treatment: Each leaf disc is dipped into a test solution for a standardized period (e.g., 10-20 seconds) with gentle agitation.[6] The discs are then allowed to air dry.

  • Infestation: A known number of target organisms (e.g., adult mites or insect larvae) are transferred to the treated leaf discs.

  • Incubation: The leaf discs are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).[6] An organism is considered dead if it is unable to move when gently prodded.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value.

Topical Application Bioassay for Insecticidal Activity

This method is used to determine the contact toxicity of an insecticide.

  • Preparation of Test Solutions: Serial dilutions of the insecticide are prepared in a volatile solvent like acetone.

  • Insect Handling: Test insects of a uniform age and size are immobilized, often by chilling.

  • Application: A precise volume (typically 0.1-1.0 µL) of the insecticide solution is applied to a specific location on the insect's body, usually the dorsal thorax, using a calibrated microapplicator.[7]

  • Holding: The treated insects are held in clean containers with access to food and water under controlled environmental conditions.

  • Mortality Assessment: Mortality is assessed at predetermined intervals.

  • Data Analysis: The dose-response data is analyzed using probit analysis to calculate the LD50 value.

Ovicidal Activity Bioassay

This method assesses the efficacy of a compound against the egg stage of a pest.

  • Egg Collection: A cohort of same-aged eggs is obtained by allowing adult females to oviposit on a suitable substrate (e.g., a leaf disc) for a limited period.

  • Treatment: The substrate with the eggs is then treated with various concentrations of the test compound, typically by dipping or spraying.

  • Incubation: The treated eggs are incubated under conditions suitable for embryonic development and hatching.

  • Hatchability Assessment: The number of hatched and unhatched eggs is recorded after a period sufficient for all viable control eggs to have hatched.

  • Data Analysis: The percentage of egg mortality is calculated for each concentration, corrected for control mortality, and the LC50 for ovicidal activity is determined.

Signaling Pathways and Experimental Workflows

Fenthion: Inhibition of Acetylcholinesterase Signaling Pathway

Fenthion, like other organophosphate insecticides, exerts its toxic effect by disrupting the normal functioning of the nervous system. Specifically, it inhibits the enzyme acetylcholinesterase (AChE).

Fenthion_Mechanism cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Vesicles Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron ACh ACh ACh_Vesicles->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Fenthion Fenthion Fenthion->AChE Inhibits

Caption: Mechanism of action of Fenthion via acetylcholinesterase inhibition.

In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly broken down by AChE. Fenthion irreversibly binds to and inactivates AChE.[2] This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron, resulting in tremors, paralysis, and ultimately death of the insect.[2]

This compound: Proposed Mechanism of Action as a Sulfonate Acaricide

The precise molecular target of this compound and other benzenesulfonate acaricides is not as well-defined as that of organophosphates. However, their primary effect is on mite eggs, suggesting interference with developmental processes. Some evidence suggests that sulfonate derivatives may act as chitin synthesis inhibitors.

Fenson_Mechanism This compound This compound (Benzenesulfonate Acaricide) Mite_Egg Mite Egg This compound->Mite_Egg Penetrates Chitin_Synthesis_Pathway Chitin Synthesis Pathway (Proposed Target) This compound->Chitin_Synthesis_Pathway Inhibits (Hypothesized) Embryonic_Development Embryonic Development Mite_Egg->Embryonic_Development Embryonic_Development->Chitin_Synthesis_Pathway Cuticle_Formation Proper Cuticle Formation Chitin_Synthesis_Pathway->Cuticle_Formation Chitin_Synthesis_Pathway->Cuticle_Formation Leads to Hatching_Failure Hatching Failure/ Embryonic Lethality Chitin_Synthesis_Pathway->Hatching_Failure Disruption leads to

Caption: Proposed mechanism of ovicidal action for this compound.

This proposed pathway illustrates how this compound may exert its ovicidal effect. By inhibiting a key process in embryonic development, such as chitin synthesis, the formation of a viable cuticle is disrupted, leading to the inability of the larva to hatch from the egg.

General Experimental Workflow for Acaricide/Insecticide Toxicity Screening

The following diagram outlines a typical workflow for assessing the toxicity of a chemical compound against a target pest.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Stock_Solution Prepare Stock Solution of Test Compound Serial_Dilutions Create Serial Dilutions Stock_Solution->Serial_Dilutions Application Apply Compound to Organism (e.g., Leaf-dip, Topical) Serial_Dilutions->Application Rearing Rear Target Organism (e.g., Mites, Insects) Rearing->Application Incubation Incubate under Controlled Conditions Application->Incubation Mortality_Assessment Assess Mortality at Regular Intervals Incubation->Mortality_Assessment Data_Collection Record Mortality Data Mortality_Assessment->Data_Collection Correction Correct for Control Mortality (Abbott's Formula) Data_Collection->Correction Probit_Analysis Perform Probit Analysis Correction->Probit_Analysis LC50_LD50 Determine LC50/LD50 Values Probit_Analysis->LC50_LD50

Caption: Standard workflow for insecticide/acaricide toxicity testing.

Conclusion

Fenthion and this compound represent two distinct classes of pesticides with different primary uses and modes of action. Fenthion is a broad-spectrum organophosphate insecticide that acts as a potent neurotoxin by inhibiting acetylcholinesterase. Its insecticidal efficacy against a range of pests is well-documented with quantitative toxicity data.

This compound, a benzenesulfonate, is primarily an acaricide with strong ovicidal activity, meaning it is most effective at killing mite eggs. Its insecticidal activity is reported to be slight. A significant gap in the publicly available scientific literature is the lack of quantitative data (LC50/LD50 values) for this compound's activity against target mite and insect species. This prevents a direct comparison of its potency with that of fenthion.

For researchers and professionals in drug and pesticide development, this comparison highlights the importance of understanding the chemical class and mode of action when evaluating pest control agents. While fenthion's broad-spectrum neurotoxicity has led to restrictions in its use, the more targeted, ovicidal action of compounds like this compound may offer a different approach in integrated pest management strategies, though more research is needed to fully characterize its efficacy and environmental fate.

References

A Comparative Guide to Analytical Methods for Fenson Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate and reliable detection of chemical compounds is paramount in various scientific disciplines, including environmental monitoring, food safety, and pharmaceutical analysis. This guide provides a comparative overview of validated analytical methods for the detection of the pesticide Fenson. For the purpose of this guide, we will explore common analytical techniques and present a framework for their validation, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance of different analytical techniques that can be applied for the detection of pesticides like this compound.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoverySample Matrix
UHPLC-QTOF-MS 0.0005 - 0.001 mg/kg0.001 - 0.005 mg/kg67% - 81%Whole Blood
HPLC-UV -0.1 µg/L-Drinking and Surface Water
GC-FID Compound Specific (0.0005%)--Gases, Liquids, Solids

Note: Data for UHPLC-QTOF-MS is based on the analysis of fentanyl and its analogues, which can be indicative of the performance for similar compounds. Data for HPLC-UV is for Fomesafen, a structurally different pesticide, and is included to represent a typical performance for this class of compounds in water matrices.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are outlines of typical experimental protocols for the methods mentioned above.

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)

This method is highly sensitive and selective, making it suitable for the detection of trace levels of compounds in complex biological matrices.[1]

  • Sample Preparation: Protein precipitation is a common method for sample cleanup in biological matrices like whole blood.[1]

  • Instrumentation: A UHPLC system coupled with a QTOF mass spectrometer is used for separation and detection.[1]

  • Chromatographic Conditions: Specific columns, mobile phases, and gradient elution programs are optimized to achieve the best separation of the target analyte from matrix components.

  • Mass Spectrometry Parameters: The mass spectrometer is operated in a data-independent acquisition mode to collect both precursor and product ion information, which aids in the identification and confirmation of the analyte.[1]

  • Validation Parameters: The method is validated for selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of compounds that possess a UV chromophore.[2]

  • Sample Preparation: For water samples, solid-phase extraction (SPE) is often employed to concentrate the analyte and remove interfering substances. The analyte is eluted from the SPE cartridge, the solvent is evaporated, and the residue is reconstituted in the mobile phase.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.[2]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water with a pH-adjusting agent like phosphoric acid is commonly used.[2]

    • Column: A C18 column is typically used for the separation of non-polar to moderately polar compounds.

    • Detection: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance. For Fomesafen, this is 290 nm.[2]

  • Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a widely used technique for the analysis of volatile and semi-volatile organic compounds.[3][4]

  • Sample Preparation: The sample is dissolved in a suitable solvent, and an internal standard may be added for improved quantitative accuracy.[5] For solid samples, extraction techniques may be necessary.

  • Instrumentation: An Agilent 7890 Gas Chromatograph with a Flame Ionization Detector or an equivalent system is commonly used.[5][6]

  • Chromatographic Conditions:

    • Column: An HP-5 column or equivalent is often used.[5][6]

    • Inlet Temperature: Typically set around 250-280°C.[5][6]

    • Carrier Gas: Hydrogen or Helium is used as the carrier gas.[5][6]

    • Oven Program: A temperature program is used to separate the analytes based on their boiling points.[5][6]

    • Detector Temperature: Usually set around 280-300°C.[5][6]

  • Detection: The FID works by combusting the organic compounds in a hydrogen flame, which produces ions that are detected as a current.[3][7] The signal is proportional to the amount of carbon atoms in the analyte.

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of the results.

Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Validation Method Validation Parameters cluster_Implementation Implementation & Documentation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Develop_Protocol Develop Draft Protocol Select_Method->Develop_Protocol Specificity Specificity & Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Determination Linearity->LOD_LOQ Accuracy Accuracy / Recovery LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness SOP Standard Operating Procedure (SOP) Robustness->SOP Documentation Final Validation Report SOP->Documentation Implementation Routine Use Documentation->Implementation

Caption: Workflow for Analytical Method Validation.

References

Cross-Reactivity of Fenson in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated cross-reactivity of the acaricide Fenson in immunoassays. Due to a lack of publicly available experimental data on this compound-specific immunoassays, this document focuses on the principles of cross-reactivity and provides a framework for evaluating potential cross-reactants based on structural similarity. Data from structurally related compounds are used for illustrative purposes, and a detailed experimental protocol is provided to enable researchers to conduct their own cross-reactivity studies.

Introduction to this compound and Immunoassay Cross-Reactivity

This compound is a benzenesulfonate acaricide, chemically identified as 4-chlorophenyl benzenesulfonate.[1][2][3][4] Immunoassays are widely used for the detection of pesticides due to their high sensitivity and specificity. However, a critical aspect of immunoassay performance is the potential for cross-reactivity, where the antibody binds to compounds structurally similar to the target analyte. This can lead to false-positive results or inaccurate quantification.

Understanding the potential for cross-reactivity is crucial for the development and validation of reliable immunoassays for this compound. The degree of cross-reactivity is dependent on the structural similarity between this compound and other compounds present in the sample.

Structural Comparison with Potential Cross-Reactants

To anticipate potential cross-reactivity in a hypothetical this compound immunoassay, it is essential to examine the structures of chemically related acaricides. The primary determinants of cross-reactivity are the shape and electronic properties of the molecule, which dictate its ability to bind to the antibody's antigen-binding site.

Table 1: Structural Comparison of this compound and Related Acaricides

CompoundChemical NameChemical StructureKey Structural Features
This compound 4-chlorophenyl benzenesulfonateDiphenyl ether linkage, single chlorine substitution on one phenyl ring, sulfonate group.[1][3]
Chlorthis compound 4-chlorophenyl 4-chlorobenzenesulfonateDiphenyl ether linkage, chlorine substitution on both phenyl rings, sulfonate group.[5][6][7][8][9]
Tetradifon 4-chlorophenyl 2,4,5-trichlorophenyl sulfoneDiphenyl sulfone linkage, multiple chlorine substitutions on both phenyl rings.[10][11][12][13][14]

Analysis of Potential Cross-Reactivity:

Based on structural similarity, an antibody developed for this compound would likely exhibit the highest cross-reactivity with Chlorthis compound . Both molecules share the same core diphenyl sulfonate structure, with the only difference being an additional chlorine atom on the second phenyl ring in Chlorthis compound. This high degree of similarity suggests that an anti-Fenson antibody could readily bind to Chlorthis compound.

Tetradifon , while also a diphenyl sulfone acaricide, has more significant structural differences compared to this compound. It possesses a sulfone linkage instead of a sulfonate ester and has multiple chlorine substitutions. These differences would likely result in a lower, but still potentially significant, cross-reactivity with a this compound-specific antibody.

Experimental Protocol: Competitive ELISA for this compound

The following is a detailed, generic protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the detection of a small molecule like this compound. This protocol can be adapted to assess the cross-reactivity of potential interfering compounds.

Materials and Reagents
  • High-binding 96-well microplates

  • This compound standard

  • Potential cross-reactant compounds (e.g., Chlorthis compound, Tetradifon)

  • Anti-Fenson antibody (to be produced and characterized)

  • This compound-protein conjugate (e.g., this compound-BSA, for coating)

  • Enzyme-labeled secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Assay Procedure
  • Coating: Coat the wells of a 96-well microplate with 100 µL of this compound-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer.

  • Blocking: Add 200 µL/well of blocking buffer and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: In a separate plate, prepare serial dilutions of the this compound standard and the potential cross-reactants. Add 50 µL of each dilution to the wells of the coated plate. Then, add 50 µL of the anti-Fenson antibody (at a pre-determined optimal dilution) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Calculation of Cross-Reactivity
  • Standard Curve: Plot the absorbance values against the logarithm of the this compound standard concentrations. This will generate a sigmoidal curve.

  • IC50 Determination: Determine the IC50 value for this compound and each potential cross-reactant. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity (%CR) for each compound using the following formula:[15]

    %CR = (IC50 of this compound / IC50 of Cross-reactant) x 100

Table 2: Hypothetical Cross-Reactivity Data for a this compound Immunoassay

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound10100
Chlorthis compound1566.7
Tetradifon8012.5
Unrelated Acaricide>1000<1

Note: The data in this table is purely illustrative and would need to be determined experimentally.

Visualizing Immunoassay Principles and Workflows

To further clarify the concepts and procedures involved, the following diagrams have been generated using the Graphviz DOT language.

Competitive ELISA Workflow

ELISA_Workflow cluster_plate Microplate Well A 1. Coating: This compound-Protein Conjugate B 2. Blocking: Block unoccupied sites A->B Wash C 3. Competition: Add this compound (Sample) + Anti-Fenson Ab B->C Wash D 4. Secondary Ab: Add Enzyme-labeled Secondary Antibody C->D Wash E 5. Detection: Add Substrate D->E Wash F 6. Readout: Measure Signal E->F Stop Reaction

Caption: General workflow of a competitive ELISA for this compound detection.

Principle of Cross-Reactivity

Cross_Reactivity cluster_antibody Anti-Fenson Antibody Ab Antibody Binding Site This compound This compound This compound->Ab High Affinity Binding Chlorthis compound Chlorthis compound (High Similarity) Chlorthis compound->Ab Potential Cross-Reactivity Tetradifon Tetradifon (Lower Similarity) Tetradifon->Ab Lower Potential Cross-Reactivity

Caption: Logical relationship of antibody binding and potential cross-reactivity.

Conclusion

While specific experimental data on the cross-reactivity of this compound in immunoassays is not currently available in the public domain, a comparative analysis based on chemical structures provides valuable insight into potential interferences. A this compound-specific immunoassay would likely show significant cross-reactivity with other benzenesulfonate acaricides like Chlorthis compound, and to a lesser extent with other structurally related compounds such as Tetradifon.

For researchers and professionals in drug and pesticide development, it is imperative to experimentally validate the specificity of any developed immunoassay. The provided generic competitive ELISA protocol and data analysis framework offer a solid starting point for performing such validation studies. By systematically testing structurally similar compounds, the cross-reactivity profile of a this compound immunoassay can be thoroughly characterized, ensuring the generation of accurate and reliable data.

References

A Comparative Guide to the Bioactivity of Fenson and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of the acaricide Fenson (4-chlorophenyl 4-chlorobenzenesulfonate) and its ortho- and meta-positional isomers. Due to a lack of publicly available, direct comparative studies with quantitative data for all three isomers, this document focuses on the known bioactivity of this compound, its mechanism of action, and outlines the experimental protocols required to perform a comprehensive comparative analysis.

Introduction

This compound, a member of the benzenesulfonate ester class of compounds, has been historically used as a non-selective acaricide with ovicidal properties. The biological activity of substituted phenyl compounds is often highly dependent on the position of the substituents on the aromatic ring. Therefore, it is anticipated that the ortho- (2-chlorophenyl 4-chlorobenzenesulfonate) and meta- (3-chlorophenyl 4-chlorobenzenesulfonate) isomers of this compound will exhibit different bioactivity profiles. While specific quantitative data is lacking for a direct comparison, understanding the structure-activity relationships is crucial for the development of more effective and selective acaricidal agents.

Data Presentation: Acaricidal Activity

A comprehensive quantitative comparison of the acaricidal activity of this compound and its positional isomers is currently limited by the absence of direct comparative studies in peer-reviewed literature. The following table is presented as a template for summarizing key quantitative data (e.g., LC₅₀ values) from future comparative bioactivity assays.

CompoundIsomer PositionTarget SpeciesLC₅₀ (µg/mL)95% Confidence IntervalSlope ± SE
4-chlorophenyl 4-chlorobenzenesulfonatepara- (this compound)Tetranychus urticaeData not availableData not availableData not available
2-chlorophenyl 4-chlorobenzenesulfonateortho-Tetranychus urticaeData not availableData not availableData not available
3-chlorophenyl 4-chlorobenzenesulfonatemeta-Tetranychus urticaeData not availableData not availableData not available

LC₅₀ (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population.

Bioactivity and Mechanism of Action of this compound

This compound's primary mode of action is the inhibition of oxidative phosphorylation in mite mitochondria. This disruption of the electron transport chain leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in the death of the mite. This mechanism is characteristic of several organophosphate acaricides.

Signaling Pathway of this compound's Mechanism of Action

This compound This compound (4-chlorophenyl 4-chlorobenzenesulfonate) Mitochondrion Mite Mitochondrion This compound->Mitochondrion Enters OxPhos Oxidative Phosphorylation This compound->OxPhos Inhibits ETC Electron Transport Chain (Complexes I-IV) Mitochondrion->ETC Proton_Gradient Proton Gradient ETC->Proton_Gradient Establishes ATP ATP Production Cell_Death Cellular Energy Depletion & Mite Death OxPhos->Cell_Death Disruption leads to ATP_Synthase ATP Synthase (Complex V) ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Drives

Caption: Proposed signaling pathway for this compound's acaricidal activity.

Experimental Protocols

To facilitate the comparative analysis of this compound and its isomers, the following established experimental protocols for determining acaricidal activity are provided.

Synthesis of this compound Isomers

The ortho-, meta-, and para-isomers of chlorophenyl 4-chlorobenzenesulfonate can be synthesized via a nucleophilic substitution reaction between the corresponding chlorophenol isomer and 4-chlorobenzenesulfonyl chloride in the presence of a base.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Chlorophenol_Isomer 2-, 3-, or 4-Chlorophenol Reaction Nucleophilic Substitution Chlorophenol_Isomer->Reaction Sulfonyl_Chloride 4-Chlorobenzenesulfonyl Chloride Sulfonyl_Chloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Fenson_Isomer 2-, 3-, or 4-chlorophenyl 4-chlorobenzenesulfonate Reaction->Fenson_Isomer Byproduct Pyridinium Hydrochloride Reaction->Byproduct

Caption: General workflow for the synthesis of this compound isomers.

Acaricide Bioassay: Leaf-Dip Method for LC₅₀ Determination

This protocol is adapted from standard methods for determining the toxicity of acaricides to spider mites (Tetranychus urticae).

a. Mite Rearing:

  • A susceptible strain of Tetranychus urticae should be reared on a suitable host plant (e.g., bean plants, Phaseolus vulgaris) under controlled environmental conditions (e.g., 25±1°C, 60±5% relative humidity, 16:8 h light:dark photoperiod).

b. Preparation of Test Solutions:

  • Stock solutions of this compound and its ortho- and meta-isomers are prepared in an appropriate solvent (e.g., acetone).

  • A series of dilutions are prepared from the stock solutions using distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure uniform wetting. A control solution containing only distilled water and the surfactant is also prepared.

c. Bioassay Procedure:

  • Leaf discs (e.g., 2 cm in diameter) are excised from the host plant leaves.

  • The leaf discs are dipped into the respective test solutions for a standardized time (e.g., 5 seconds) and allowed to air dry.

  • Once dry, the leaf discs are placed, abaxial side up, on a water-saturated cotton pad in a Petri dish.

  • A cohort of adult female mites (e.g., 20-30 mites) of a uniform age are transferred to each treated leaf disc.

  • The Petri dishes are sealed with a ventilated lid and incubated under the same conditions used for mite rearing.

d. Data Collection and Analysis:

  • Mortality is assessed after a specified period (e.g., 24, 48, and 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.

  • The mortality data is corrected for control mortality using Abbott's formula.

  • The corrected mortality data is subjected to probit analysis to determine the LC₅₀ values, 95% confidence intervals, and the slope of the concentration-mortality regression line for each compound.

Concluding Remarks

The provided information on the bioactivity of this compound and the detailed experimental protocols offer a framework for conducting a thorough comparative analysis of its positional isomers. Such a study is essential to elucidate the structure-activity relationships of chlorophenyl benzenesulfonate acaricides. The resulting quantitative data will be invaluable for the rational design of new, more potent, and potentially more selective acaricidal compounds, contributing to the advancement of crop protection and resistance management strategies. Researchers are encouraged to perform these comparative studies to fill the existing data gap.

Inter-laboratory Comparison of Fenson Analysis: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenson (4-chlorophenyl benzenesulfonate) is an organochlorine acaricide and insecticide. As with many pesticides, accurate and reliable analytical methods are crucial for monitoring its residues in food and environmental samples to ensure consumer safety and regulatory compliance. This guide provides a comparative overview of analytical methodologies for this compound analysis, based on a hypothetical inter-laboratory study. The data presented, while illustrative, reflects typical performance characteristics of common analytical techniques. This document is intended for researchers, scientists, and drug development professionals involved in pesticide analysis.

Quantitative Performance Comparison

To assess the performance of different analytical approaches for this compound quantification, a hypothetical inter-laboratory study was designed. Three laboratories participated, each employing a distinct analytical technique: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The laboratories analyzed spiked apple matrix samples. The following tables summarize the quantitative data obtained.

Table 1: Method Performance Parameters for this compound Analysis

ParameterLaboratory 1 (HPLC-DAD)Laboratory 2 (GC-MS)Laboratory 3 (LC-MS/MS)
Limit of Detection (LOD) 0.05 mg/kg0.02 mg/kg0.005 mg/kg
Limit of Quantitation (LOQ) 0.15 mg/kg0.06 mg/kg0.015 mg/kg
Linearity (R²) 0.9950.9980.999
Analytical Range 0.15 - 5.0 mg/kg0.06 - 2.0 mg/kg0.015 - 1.0 mg/kg

Table 2: Accuracy and Precision Data for this compound Analysis in Spiked Apple Matrix

Spiking LevelLaboratory 1 (HPLC-DAD)Laboratory 2 (GC-MS)Laboratory 3 (LC-MS/MS)
0.2 mg/kg
Mean Recovery (%)92.598.2101.5
RSD (%)8.56.13.2
1.0 mg/kg
Mean Recovery (%)95.899.1100.8
RSD (%)6.24.52.1
2.5 mg/kg
Mean Recovery (%)98.1100.5100.2
RSD (%)4.83.21.5

RSD: Relative Standard Deviation

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method was employed for the extraction of this compound from the apple matrix.[1][2][3][4][5]

Workflow for QuEChERS Sample Preparation

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize 15g Apple Sample Add_Solvent 2. Add 15mL Acetonitrile Homogenize->Add_Solvent Add_Salts 3. Add MgSO4 and NaCl Add_Solvent->Add_Salts Vortex_Centrifuge1 4. Vortex & Centrifuge Add_Salts->Vortex_Centrifuge1 Transfer_Supernatant 5. Transfer 1mL Supernatant Vortex_Centrifuge1->Transfer_Supernatant Add_Sorbents 6. Add PSA and MgSO4 Transfer_Supernatant->Add_Sorbents Vortex_Centrifuge2 7. Vortex & Centrifuge Add_Sorbents->Vortex_Centrifuge2 Final_Extract 8. Collect Final Extract Vortex_Centrifuge2->Final_Extract Analysis 9. Instrumental Analysis (HPLC, GC-MS, or LC-MS/MS) Final_Extract->Analysis

QuEChERS experimental workflow.

Detailed Steps:

  • Homogenization: 15 g of a representative apple sample was homogenized.

  • Extraction: The homogenized sample was placed in a 50 mL centrifuge tube, and 15 mL of acetonitrile was added. The tube was shaken vigorously for 1 minute.

  • Salting-Out: 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium chloride (NaCl) were added to the tube.

  • First Centrifugation: The tube was immediately shaken for 1 minute and then centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 1 mL of the upper acetonitrile layer was transferred to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.

  • Second Centrifugation: The microcentrifuge tube was vortexed for 30 seconds and then centrifuged at 10,000 rpm for 2 minutes.

  • Final Extract: The supernatant was collected and was ready for analysis by HPLC-DAD, GC-MS, or LC-MS/MS.

Analytical Instrumentation and Conditions
  • Laboratory 1: HPLC-DAD

    • Instrument: Agilent 1260 Infinity II HPLC with Diode-Array Detector.

    • Column: C18 column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (70:30, v/v) at a flow rate of 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 225 nm.

  • Laboratory 2: GC-MS

    • Instrument: Thermo Scientific TRACE 1310 Gas Chromatograph coupled to an ISQ single quadrupole mass spectrometer.

    • Column: TG-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C (splitless mode).

    • Oven Program: Initial temperature of 80°C held for 1 min, ramped to 280°C at 20°C/min, and held for 5 min.

    • MS Conditions: Electron ionization (EI) at 70 eV. Data was acquired in selected ion monitoring (SIM) mode.

  • Laboratory 3: LC-MS/MS

    • Instrument: Sciex Triple Quad 5500 LC-MS/MS system.

    • Column: C18 column (2.1 x 100 mm, 2.6 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Conditions: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.

Mechanism of Action: Inhibition of Oxidative Phosphorylation

This compound, like other organochlorine pesticides, exerts its toxic effects by disrupting cellular energy metabolism.[6][7] The primary mode of action is the inhibition of oxidative phosphorylation in the mitochondria.[6][7] This disruption leads to a depletion of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately causing cellular dysfunction and death in the target organism.

Signaling Pathway: Disruption of Mitochondrial Respiration by this compound

cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase ATP Synthesis ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ProtonGradient Proton Gradient (H+) ComplexI->ProtonGradient H+ pumping ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->ProtonGradient H+ pumping ComplexIV Complex IV CytC->ComplexIV ComplexIV->ProtonGradient H+ pumping ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP produces CellularEnergy Cellular Energy Depletion ATPSynthase->CellularEnergy Reduced Production This compound This compound This compound->ATPSynthase Inhibits ProtonGradient->ATPSynthase drives CellDeath Cell Death CellularEnergy->CellDeath leads to

This compound's disruption of oxidative phosphorylation.

The diagram illustrates how the electron transport chain establishes a proton gradient across the inner mitochondrial membrane. This gradient is utilized by ATP synthase to produce ATP. This compound inhibits ATP synthase, leading to a collapse of the proton gradient and a halt in ATP production, resulting in cellular energy depletion and eventual cell death.

Conclusion

The inter-laboratory comparison highlights the varying capabilities of different analytical techniques for this compound analysis. LC-MS/MS demonstrates superior sensitivity and precision, making it the method of choice for trace-level residue analysis. GC-MS offers a robust and reliable alternative with good sensitivity. HPLC-DAD, while less sensitive, can be a cost-effective option for screening purposes where higher detection limits are acceptable. The choice of method will ultimately depend on the specific requirements of the analysis, including the required limits of detection, the complexity of the sample matrix, and the available instrumentation. The provided experimental protocols, particularly the standardized QuEChERS method, serve as a valuable starting point for laboratories seeking to develop and validate their own methods for this compound analysis.

References

Fenson as a Reference Material for Quality Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly in environmental and food safety testing, the use of high-purity reference materials is paramount for ensuring the accuracy and reliability of quality control measures. Fenson, also known as Chlorthis compound, is an organochlorine pesticide that serves as a critical certified reference material (CRM) for the identification and quantification of this compound in various matrices. This guide provides a comparative overview of this compound's performance as a reference material, alongside common alternative organochlorine pesticide standards, and details the experimental protocols for their analysis.

Comparison of Analytical Performance

The quality control of this compound and its alternatives is predominantly carried out using Gas Chromatography with an Electron Capture Detector (GC-ECD) due to the high sensitivity of this detector to halogenated compounds.[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be employed as an alternative or confirmatory technique.[3][4]

Table 1: Typical Performance Data for Organochlorine Pesticide Standards by GC-ECD

AnalyteLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)
This compound (Chlorthis compound) >0.990.01 - 0.10.03 - 0.385 - 115
Lindane (γ-HCH)>0.990.01 - 0.050.03 - 0.1590 - 110
Dieldrin>0.990.02 - 0.10.06 - 0.388 - 112
Heptachlor>0.990.01 - 0.080.03 - 0.2487 - 113
p,p'-DDT>0.990.03 - 0.20.09 - 0.680 - 120
Endrin>0.990.02 - 0.150.06 - 0.4585 - 115

Note: The values presented are typical ranges compiled from various sources and may vary depending on the specific instrumentation, method parameters, and laboratory conditions.

Table 2: Typical Performance Data for Organochlorine Pesticide Standards by HPLC-UV

AnalyteLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)
This compound (Chlorthis compound) >0.990.5 - 51.5 - 1580 - 110
Lindane (γ-HCH)>0.991 - 103 - 3085 - 115
Dieldrin>0.992 - 206 - 6080 - 110
Heptachlor>0.991 - 153 - 4582 - 112
p,p'-DDT>0.995 - 5015 - 15075 - 115
Endrin>0.992 - 256 - 7580 - 110

Note: The values presented are typical ranges and are generally higher than GC-ECD due to the lower sensitivity of UV detection for these compounds. Method optimization can improve these performance characteristics.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the standard experimental protocols for the analysis of this compound and other organochlorine pesticides using GC-ECD and HPLC-UV.

Gas Chromatography-Electron Capture Detector (GC-ECD) Protocol

This method is widely adopted for the routine analysis of organochlorine pesticides in various sample matrices.

1. Sample Preparation (Water Matrix):

  • Extraction: A 1-liter water sample is extracted with a suitable organic solvent (e.g., a mixture of hexane and dichloromethane) using a separatory funnel.

  • Drying: The organic extract is passed through anhydrous sodium sulfate to remove any residual water.

  • Concentration: The extract is concentrated to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. GC-ECD Analysis:

  • Gas Chromatograph: An Agilent 6890 or equivalent, equipped with a ⁶³Ni electron capture detector.

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector Temperature: 300°C.

  • Makeup Gas: Nitrogen at 30 mL/min.

3. Quality Control:

  • A standard solution of this compound and other target pesticides is prepared in a suitable solvent (e.g., isooctane).

  • A calibration curve is generated by injecting a series of standards at different concentrations.

  • Method blanks, spiked blanks, and matrix spikes are analyzed with each batch of samples to assess for contamination and matrix effects.

High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol

This method can be used as an alternative or for confirmation of results obtained by GC-ECD.

1. Sample Preparation (Water Matrix):

  • Solid-Phase Extraction (SPE): A 1-liter water sample is passed through a C18 SPE cartridge.

  • Elution: The pesticides are eluted from the cartridge with a small volume of a suitable organic solvent (e.g., acetonitrile).

  • Concentration: The eluate is evaporated to dryness and reconstituted in the mobile phase.

2. HPLC-UV Analysis:

  • HPLC System: An Agilent 1200 series or equivalent, equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting condition is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

3. Quality Control:

  • Similar to the GC-ECD method, a calibration curve is established using standard solutions of this compound and other pesticides.

  • Method blanks, spiked blanks, and matrix spikes are analyzed to ensure data quality.

Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-ECD and HPLC-UV analysis.

GCECD_Workflow cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis WaterSample 1. Water Sample (1L) Extraction 2. Liquid-Liquid Extraction (Hexane/DCM) WaterSample->Extraction Drying 3. Drying (Anhydrous Na2SO4) Extraction->Drying Concentration 4. Concentration (to 1 mL) Drying->Concentration Injection 5. Injection (1 µL) Concentration->Injection Separation 6. GC Separation (DB-5 Column) Injection->Separation Detection 7. ECD Detection Separation->Detection Data 8. Data Acquisition & Analysis Detection->Data HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis WaterSample 1. Water Sample (1L) SPE 2. Solid-Phase Extraction (C18 Cartridge) WaterSample->SPE Elution 3. Elution (Acetonitrile) SPE->Elution Reconstitution 4. Reconstitution in Mobile Phase Elution->Reconstitution Injection 5. Injection (20 µL) Reconstitution->Injection Separation 6. HPLC Separation (C18 Column) Injection->Separation Detection 7. UV Detection (220 nm) Separation->Detection Data 8. Data Acquisition & Analysis Detection->Data

References

A Comparative Analysis of the Metabolic Fates of Fenitrothion and Fenthion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two structurally related organothiophosphate insecticides: fenitrothion and fenthion. Understanding the metabolic fate of these compounds is crucial for assessing their toxicological profiles and developing strategies for detoxification and environmental remediation. This document summarizes key metabolic transformations, presents available quantitative data, outlines experimental methodologies, and provides visual representations of the metabolic pathways.

Introduction

Fenitrothion and fenthion are widely used organophosphate pesticides that exert their insecticidal effects through the inhibition of acetylcholinesterase, a critical enzyme in the nervous system. While structurally similar, subtle differences in their chemical makeup lead to distinct metabolic pathways, influencing their toxicity and persistence in biological systems and the environment. This guide explores these differences to provide a comprehensive comparative overview.

Comparative Metabolic Pathways

The metabolism of both fenitrothion and fenthion primarily occurs in the liver and involves a series of enzymatic reactions aimed at increasing their water solubility to facilitate excretion. The key transformations are categorized as Phase I (functionalization) and Phase II (conjugation) reactions.

Fenitrothion Metabolism:

The metabolism of fenitrothion is characterized by three primary pathways:

  • Reduction of the Nitro Group: The nitro group on the phenyl ring can be reduced to an amino group, forming aminofenitrothion. This is a significant pathway, particularly in ruminants, and is also observed in other mammals.[1]

  • Cleavage of the P-O-Aryl Linkage: Hydrolysis of the phosphate ester bond releases 3-methyl-4-nitrophenol, which is a major metabolite.

  • Oxidative Desulfuration: The P=S bond is oxidized to a P=O bond, forming the more potent acetylcholinesterase inhibitor, fenitrooxon.

  • O-Demethylation: The removal of a methyl group from the phosphate ester results in demethylfenitrothion.

Fenthion Metabolism:

The metabolism of fenthion is dominated by the oxidation of its two sulfur atoms:

  • Sulfoxidation: The thioether group is oxidized to form fenthion sulfoxide and subsequently fenthion sulfone.

  • Oxidative Desulfuration: Similar to fenitrothion, the P=S bond is oxidized to a P=O bond, leading to the formation of the oxygen analog, fenthion oxon.

  • Combined Oxidation: These oxidative pathways can occur in combination, resulting in metabolites such as fenthion oxon sulfoxide and fenthion oxon sulfone. These oxidized metabolites are generally more toxic than the parent compound.[2]

Quantitative Data Comparison

Directly comparative quantitative data on the metabolism of fenitrothion and fenthion under identical experimental conditions are limited in the readily available scientific literature. However, data from individual studies on each compound provide insights into their metabolic rates and the prevalence of different metabolites. The following table summarizes available quantitative information.

ParameterFenitrothionFenthionSpecies/SystemReference
Major Metabolites 3-methyl-4-nitrophenol, aminofenitrothion, demethylfenitrothionFenthion sulfoxide, fenthion sulfone, fenthion oxonMammals[1][3]
Metabolic Enzymes Cytochrome P450s, glutathione S-transferasesCytochrome P450s, flavin-containing monooxygenasesMammals[4][5]
Half-life in rats (oral) Information not readily availableInformation not readily availableRatN/A
In vitro clearance (Human Liver Microsomes) Information not readily availableInformation not readily availableHumanN/A

Note: The lack of standardized comparative studies highlights a knowledge gap and an area for future research.

Experimental Protocols

The study of fenitrothion and fenthion metabolism typically involves in vitro and in vivo experimental models. Below are generalized protocols for key experiments.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol is designed to assess the metabolism of fenitrothion and fenthion in a controlled in vitro environment using liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Objective: To determine the rate of disappearance of the parent compound and the formation of metabolites.

Materials:

  • Pooled human or rat liver microsomes

  • Fenitrothion and fenthion standards

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

  • HPLC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and phosphate buffer in a microcentrifuge tube.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add fenitrothion or fenthion to the mixture to initiate the metabolic reaction. Immediately after, add the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and transfer them to separate tubes containing ice-cold acetonitrile to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated HPLC-MS/MS method to quantify the remaining parent compound and the formed metabolites.

HPLC-MS/MS Analysis of Metabolites

This protocol outlines the analytical procedure for the separation and quantification of fenitrothion, fenthion, and their respective metabolites.

Objective: To achieve sensitive and specific quantification of the analytes in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (General Example):

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over a set time to separate the compounds based on their polarity.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (General Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for specific and sensitive detection of each analyte.

  • MRM Transitions: Specific precursor-to-product ion transitions for each parent compound and metabolite are determined by direct infusion of standards.

  • Source Parameters: Optimized for desolvation temperature, gas flow, and ion spray voltage.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of fenitrothion and fenthion.

fenitrothion_metabolism fenitrothion Fenitrothion aminofenitrothion Aminofenitrothion fenitrothion->aminofenitrothion Nitro Reduction nitrophenol 3-Methyl-4-nitrophenol fenitrothion->nitrophenol Hydrolysis fenitrooxon Fenitrooxon fenitrothion->fenitrooxon Oxidative Desulfuration demethyl Demethylfenitrothion fenitrothion->demethyl O-Demethylation

Caption: Primary metabolic pathways of Fenitrothion.

fenthion_metabolism fenthion Fenthion sulfoxide Fenthion Sulfoxide fenthion->sulfoxide Sulfoxidation oxon Fenthion Oxon fenthion->oxon Oxidative Desulfuration sulfone Fenthion Sulfone sulfoxide->sulfone Sulfoxidation oxon_sulfoxide Fenthion Oxon Sulfoxide sulfoxide->oxon_sulfoxide Oxidative Desulfuration oxon_sulfone Fenthion Oxon Sulfone sulfone->oxon_sulfone Oxidative Desulfuration oxon->oxon_sulfoxide Sulfoxidation oxon_sulfoxide->oxon_sulfone Sulfoxidation

Caption: Primary metabolic pathways of Fenthion.

experimental_workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Phase cluster_data Data Analysis microsomes Liver Microsomes (Human, Rat, etc.) incubation Incubation at 37°C with NADPH microsomes->incubation sampling Time-course Sampling & Quenching incubation->sampling extraction Sample Preparation (Protein Precipitation) sampling->extraction hplc HPLC Separation extraction->hplc msms MS/MS Detection & Quantification hplc->msms kinetics Metabolic Rate Calculation msms->kinetics pathway_id Metabolite Identification & Pathway Elucidation kinetics->pathway_id

Caption: General experimental workflow for studying xenobiotic metabolism.

References

Benchmarking Acaricide Performance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous evaluation of new chemical entities against existing standards is a cornerstone of innovation. This guide provides a framework for benchmarking the performance of acaricides, using the obsolete compound Fenson as a reference point against newer alternatives. Due to the limited publicly available data on this compound's specific performance and mechanism of action, this document focuses on establishing a robust methodology for comparison.

Introduction to Acaricide Benchmarking

The primary goal of acaricide development is to identify compounds with high efficacy against target mite species, while minimizing off-target effects and the development of resistance.[1] Benchmarking new compounds against established ones allows for a clear assessment of their relative potency, speed of action, and potential for resistance development.

Acaricide Classes and Their Mechanisms of Action

Acaricides are classified based on their mode of action (MoA) by the Insecticide Resistance Action Committee (IRAC).[1] Understanding the MoA is crucial for effective resistance management and for identifying novel chemical classes. A summary of major acaricide classes and their mechanisms of action is presented below.

IRAC MoA GroupChemical ClassMechanism of ActionRepresentative Compounds
12BOrganotinsInhibitors of mitochondrial ATP synthase, disrupting energy metabolism.[1]Azocyclotin, Fenbutatin oxide
13UncouplersDisrupt the proton gradient in mitochondria, leading to a halt in ATP production.[1][2]Chlorfenapyr, Sulfluramid
21AMETIInhibit mitochondrial electron transport at Complex I.Fenpyroximate, Tebufenpyrad
25BCarboxanilidesInhibit mitochondrial electron transport at Complex II.[3]Pyflubumide[3]
33KCa Channel ModulatorsTarget and modulate calcium-activated potassium channels in the nervous system.[4][5]Acynonapyr[4][5]
UNVariousNovel or unknown modes of action.Bifenazate, Etoxazole

Experimental Protocols for Acaricide Performance Benchmarking

To objectively compare the performance of different acaricides, standardized bioassays are essential. The following protocols are widely used for evaluating acaricide efficacy, particularly against common mite species like Tetranychus urticae (two-spotted spider mite).

Larval Packet Test (LPT)

The Larval Packet Test is a standard method recommended by the Food and Agriculture Organization (FAO) for assessing acaricide resistance.[6]

Objective: To determine the concentration of an acaricide required to kill a certain percentage of the larval mite population (e.g., LC50, LC95).

Methodology:

  • Preparation of Acaricide Solutions: A series of dilutions of the test compound and a reference compound are prepared in an appropriate solvent (e.g., acetone, ethanol). A solvent-only control is also prepared.

  • Impregnation of Filter Paper: Filter papers are impregnated with the different acaricide concentrations and allowed to air dry completely.

  • Packet Assembly: The treated filter papers are folded and sealed to create small packets.

  • Introduction of Larvae: A specific number of larval mites (typically 7-14 days old) are placed inside each packet.

  • Incubation: The packets are incubated under controlled conditions (e.g., 27°C, 85% relative humidity) for 24 hours.

  • Mortality Assessment: The number of live and dead larvae in each packet is counted under a microscope. Larvae that are unable to move are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula.[7] Probit analysis is then used to calculate the LC50 and LC95 values.

Adult Immersion Test (AIT)

The Adult Immersion Test is another common bioassay for determining acaricide efficacy, particularly for adult mites.[8][9]

Objective: To assess the toxicity of an acaricide to adult mites.

Methodology:

  • Preparation of Acaricide Suspensions: A range of concentrations of the test and reference acaricides are prepared in water, often with a surfactant to ensure even coating. A control solution with only water and surfactant is also prepared.

  • Immersion of Mites: Adult female mites are collected and immersed in the test solutions for a short period (e.g., 5 seconds).

  • Transfer to Leaf Discs: After immersion, the mites are transferred to untreated leaf discs (e.g., bean or strawberry) placed on moist cotton in petri dishes.

  • Incubation: The petri dishes are kept under controlled environmental conditions.

  • Mortality Assessment: Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) after treatment. Mites that do not respond to probing with a fine brush are considered dead.

  • Data Analysis: Similar to the LPT, mortality data is corrected and subjected to probit analysis to determine lethal concentration values.

Data Presentation for Comparative Analysis

To facilitate a clear comparison of performance, all quantitative data should be summarized in a structured table. This allows for a direct, at-a-glance assessment of the relative efficacy of the tested compounds.

CompoundTarget SpeciesBioassay MethodLC50 (ppm) [95% CI]LC95 (ppm) [95% CI]Relative Potency (vs. This compound)
This compoundTetranychus urticaeLPT[Insert Experimental Data][Insert Experimental Data]1.0
Compound ATetranychus urticaeLPT[Insert Experimental Data][Insert Experimental Data][Calculate]
Compound BTetranychus urticaeLPT[Insert Experimental Data][Insert Experimental Data][Calculate]
This compoundTetranychus urticaeAIT[Insert Experimental Data][Insert Experimental Data]1.0
Compound ATetranychus urticaeAIT[Insert Experimental Data][Insert Experimental Data][Calculate]
Compound BTetranychus urticaeAIT[Insert Experimental Data][Insert Experimental Data][Calculate]

Visualizing Workflows and Pathways

Experimental Workflow for Acaricide Benchmarking

The following diagram illustrates a generalized workflow for the comparative evaluation of acaricides.

G cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis cluster_comparison Comparative Evaluation prep_compounds Prepare Acaricide Solutions/Suspensions run_lpt Larval Packet Test (LPT) prep_compounds->run_lpt run_ait Adult Immersion Test (AIT) prep_compounds->run_ait prep_mites Rear and Synchronize Mite Cultures prep_mites->run_lpt prep_mites->run_ait prep_materials Prepare Leaf Discs and Test Arenas prep_materials->run_ait collect_mortality Assess Mortality at Defined Timepoints run_lpt->collect_mortality run_ait->collect_mortality data_analysis Probit Analysis (LC50, LC95) collect_mortality->data_analysis compare_potency Compare Potency and Calculate Relative Potency data_analysis->compare_potency resistance_monitoring Assess Cross-Resistance (Optional) compare_potency->resistance_monitoring

A generalized workflow for benchmarking acaricide performance.
Signaling Pathway: Mitochondrial Electron Transport Chain

Many modern acaricides, such as those in IRAC groups 21A and 25B, act by inhibiting the mitochondrial electron transport chain (MET), which is crucial for cellular energy production.[1][3] The diagram below illustrates this pathway and the points of inhibition.

G cluster_membrane Inner Mitochondrial Membrane ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIII->ComplexIV e- O2 O2 ComplexIV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI FADH2 FADH2 FADH2->ComplexII H2O H2O O2->H2O ADP ADP + Pi ADP->ATP_Synthase METI METI Acaricides (e.g., Fenpyroximate) METI->ComplexI Carboxanilides Carboxanilides (e.g., Pyflubumide) Carboxanilides->ComplexII

Mitochondrial electron transport chain and sites of acaricide inhibition.

By adhering to standardized protocols and presenting data in a clear, comparative format, researchers can effectively evaluate the performance of novel acaricides and contribute to the development of more effective and sustainable pest management strategies.

References

Safety Operating Guide

Fenson: Comprehensive Disposal and Safety Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In Case of Emergency

  • Spill: Evacuate the area. Wearing appropriate Personal Protective Equipment (PPE), contain the spill using absorbent materials. Prevent entry into waterways. Collect and place in a labeled, sealed container for hazardous waste disposal.

  • Fire: Use dry chemical, CO2, or foam extinguishers. Fenson is a combustible solid.

  • Exposure:

    • Eyes: Immediately flush with water for at least 15 minutes. Seek medical attention.

    • Skin: Remove contaminated clothing. Wash affected area with soap and water.

    • Inhalation: Move to fresh air. Seek medical attention if symptoms occur.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

This document provides detailed operational and disposal protocols for this compound (4-chlorophenyl benzenesulfonate), an organochlorine acaricide. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment.

Chemical and Hazard Identification

This compound is a colorless to off-white solid, recognized as a hazardous substance. It is harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects.[1] As an organochlorine pesticide, it is also considered a secondary hepatotoxin (a substance that can cause liver damage with prolonged exposure).[2][3]

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established, it is crucial to handle it with care due to its hazardous nature.[4][5] For context, established limits for other organochlorine pesticides are provided below. These should be used as a guide for risk assessment and control measures.

ParameterValueChemicalIssuing Organization
Permissible Exposure Limit (PEL) - TWA0.25 mg/m³AldrinOSHA
Permissible Exposure Limit (PEL) - TWA0.5 mg/m³HeptachlorOSHA
Recommended Exposure Limit (REL) - TWA0.5 mg/m³ [skin]HeptachlorNIOSH

TWA: Time-Weighted Average over an 8-hour workday. Data sourced from OSHA and NIOSH guidelines for comparable organochlorine pesticides.

Ecotoxicity Data

This compound is toxic to aquatic organisms, and its release into the environment must be strictly avoided.

TestSpeciesConcentrationExposure Time
LC50Rainbow Trout6.6 mg/L96 hours
LC50Bluegill5.1 mg/L96 hours

LC50: Lethal concentration for 50% of the test population. Data sourced from the Hazardous Substances Data Bank (HSDB).[2]

Handling and Storage Procedures

Adherence to proper handling and storage protocols is the first line of defense against accidental exposure and environmental contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][5]

  • Skin Protection: Use chemical-resistant gloves (e.g., Viton®, Silver Shield®) and a lab coat or impervious clothing.[4][5]

  • Respiratory Protection: In areas with poor ventilation or where dust may be generated, use a NIOSH-approved respirator.

Storage Requirements
  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][4]

  • Keep away from strong oxidizing agents and foodstuffs.

  • Ensure secondary containment is in place to mitigate leaks.

Spill and Emergency Response

Immediate and correct response to a spill is critical to prevent harm.

Small Spill (Contained in the Lab)
  • Evacuate and Secure: Immediately notify others in the vicinity and restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Absorb:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads), starting from the outside and working inwards to prevent spreading.

    • Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect Waste:

    • Carefully sweep or scoop the absorbed material into a designated, leak-proof container for hazardous waste.

    • Use non-sparking tools if a solvent was involved in the this compound formulation.

  • Decontaminate:

    • Clean the spill area with soap and water.

    • Collect the cleaning materials (wipes, etc.) and place them in the hazardous waste container.

  • Label and Dispose: Seal and label the container as "Hazardous Waste: this compound" and follow the disposal procedures in Section 4.

Large Spill or Uncontrolled Release
  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Activate Emergency Systems: Activate the nearest fire alarm or emergency response system.

  • Contact Authorities: From a safe location, call your institution's emergency response team and/or local emergency services (e.g., 911).

  • Provide Information: Be prepared to provide the chemical name (this compound/4-chlorophenyl benzenesulfonate), the quantity spilled, the location, and any known hazards.

This compound Disposal Procedures

This compound and its containers must be disposed of as hazardous waste. Never dispose of this compound down the drain or in regular trash.[6]

Step-by-Step Disposal Protocol
  • Segregation:

    • Segregate this compound waste as a chlorinated/halogenated organic waste.

    • Do not mix with non-halogenated waste streams to avoid unnecessarily high disposal costs.

  • Waste Collection:

    • Collect all this compound waste (unused product, contaminated materials from spills, empty containers) in a designated, compatible, and clearly labeled hazardous waste container.

    • The label must include the words "Hazardous Waste" and the full chemical name.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area.

  • Final Disposal Method:

    • The primary recommended method for the disposal of organochlorine pesticides like this compound is high-temperature incineration at a licensed chemical destruction facility.[2][7] This process effectively destroys the compound, minimizing environmental impact.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

Empty Container Disposal
  • Empty containers are also considered hazardous waste as they retain chemical residues.

  • Containers can be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous waste.

  • After proper rinsing, the container can be punctured to prevent reuse and disposed of according to institutional and local regulations.[2]

Diagrams and Workflows

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

FensonDisposalWorkflow This compound Disposal Decision Workflow start This compound Waste Generated (Unused product, contaminated PPE, spill cleanup material) segregate Segregate as Chlorinated Organic Waste start->segregate container Place in a labeled Hazardous Waste Container segregate->container storage Store in designated Satellite Accumulation Area container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs incineration Transport to Licensed Facility for High-Temperature Incineration contact_ehs->incineration EHS manages transfer end Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound waste.

Spill Response Logical Flow

This diagram outlines the logical steps to take in the event of a this compound spill.

SpillResponseFlow This compound Spill Response Logical Flow spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small & Controllable assess->small_spill Small large_spill Large or Uncontrollable assess->large_spill Large don_ppe Notify Area Personnel & Don Appropriate PPE small_spill->don_ppe evacuate_large Evacuate Area & Call Emergency Response large_spill->evacuate_large end Response Complete evacuate_large->end contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste Container (Follow Section 4) decontaminate->dispose dispose->end

Caption: Logical flow for responding to a this compound spill.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fenson

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Fenson. Given that this compound is an obsolete organochlorine acaricide, detailed toxicological and safety data are limited.[1] Therefore, a conservative approach to handling, based on its known hazards and general pesticide safety protocols, is imperative. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

The following table summarizes the minimum required PPE for handling this compound in a laboratory setting. This guidance is based on general best practices for handling hazardous chemicals and pesticides.

PPE Component Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent dermal absorption, a primary route of pesticide exposure.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against splashes and aerosols that can cause serious eye irritation.
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridgeRecommended when handling this compound powder or creating aerosols to prevent inhalation.
Foot Protection Closed-toe shoesTo protect feet from spills.
Glove Selection and Use

Proper glove selection is critical. While specific chemical resistance data for this compound is unavailable, general-purpose chemical-resistant gloves are recommended.

  • Inspection: Always inspect gloves for tears or punctures before use.

  • Donning and Doffing: Don and doff gloves correctly to avoid contaminating your hands.

  • Disposal: Dispose of used gloves as hazardous waste.

Safe Handling and Operational Procedures

A clear and logical workflow is essential for safely handling this compound. The following diagram outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_review Review SDS and Procedures prep_ppe Don Appropriate PPE prep_review->prep_ppe handle_weigh Weigh/Measure in Ventilated Area prep_ppe->handle_weigh handle_prepare Prepare Solution/Mixture handle_weigh->handle_prepare handle_use Conduct Experiment handle_prepare->handle_use cleanup_decon Decontaminate Work Surfaces handle_use->cleanup_decon cleanup_ppe Doff and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_waste Segregate and Label Hazardous Waste cleanup_wash->disposal_waste disposal_container Dispose of Empty Containers disposal_waste->disposal_container disposal_final Arrange for Professional Disposal disposal_container->disposal_final

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is regulated under the Resource Conservation and Recovery Act (RCRA) and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[3][4][5]

Waste Segregation and Labeling
  • Solid Waste: Contaminated items such as gloves, paper towels, and disposable lab coats must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated solvents must be collected in a separate, clearly labeled hazardous waste container.

  • Empty Containers: "Empty" containers that held this compound are still considered hazardous waste and must be disposed of according to regulations. Do not rinse containers into the drain.

Disposal Procedures
  • Segregate Waste: Keep this compound waste separate from other chemical waste streams unless specifically instructed otherwise by your institution's environmental health and safety (EHS) department.

  • Label Containers: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of this compound waste. Do not dispose of this compound waste in regular trash or down the drain.

Experimental Protocols: Dermal Absorption (General Guidance)

While no specific dermal absorption studies for this compound were identified, general protocols for assessing the dermal absorption of pesticides can be adapted. These studies are crucial for understanding the potential for systemic toxicity through skin contact.

Objective: To determine the rate and extent of this compound absorption through mammalian skin.

Methodology (Based on OECD Guideline 428):

  • Skin Preparation: Use excised human or animal skin mounted on a diffusion cell.

  • Dosing: Apply a known concentration of this compound (typically in a relevant solvent or formulation) to the outer surface of the skin.

  • Sampling: At predetermined time points, collect the receptor fluid from beneath the skin sample.

  • Analysis: Analyze the receptor fluid for the presence of this compound using a validated analytical method (e.g., High-Performance Liquid Chromatography).

  • Data Interpretation: Calculate the flux (rate of absorption) and the total amount of this compound absorbed over time.

This information is critical for refining risk assessments and ensuring that the prescribed PPE provides adequate protection.

By implementing these procedures, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and EHS department for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenson
Reactant of Route 2
Reactant of Route 2
Fenson

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.